molecular formula C9H13NO2 B1682851 (-)-Synephrine CAS No. 614-35-7

(-)-Synephrine

货号: B1682851
CAS 编号: 614-35-7
分子量: 167.2 g/mol
InChI 键: YRCWQPVGYLYSOX-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Synephrine, also known as R-(-)-Oxedrine, is a naturally occurring phenethylamine alkaloid and the primary protoalkaloid found in Citrus aurantium (bitter orange) and other citrus species . Unlike synthetic synephrine, which is a racemic mixture, the (-)-enantiomer is the specific stereoisomer produced by plants and is responsible for the characteristic biological activity of bitter orange extracts . This alkaloid is of significant research interest due to its structural similarity to neurotransmitters like epinephrine and norepinephrine, and its multifaceted interactions with various adrenergic receptors . Mechanism of Action & Research Applications The research value of this compound stems from its action as an agonist on alpha and beta-adrenergic receptors, though with a distinct binding profile compared to its meta-substituted analog, phenylephrine . Its binding to β-3 adrenoreceptors is believed to underlie its lipolytic (fat-breaking) effects, making it a compound of interest in studies on energy homeostasis, lipid metabolism, and obesity . Recent preclinical studies suggest that this compound can ameliorate metabolic impairments induced by a high-fat diet, including reducing body weight gain, fat accumulation, and dyslipidemia, potentially through the regulation of amino acid metabolism . Other research points to its potential to improve cognitive deficits and anxiety-like behaviors in model systems, with effects that may be mediated through the gut-brain axis and involve increased serotonin levels . Additionally, investigations into its anti-inflammatory and anti-cancer properties in various in vitro and animal models are ongoing . Product Information This product is guaranteed to be the natural this compound (R-(-)-enantiomer), providing researchers with the specific isomer relevant to the study of citrus-derived compounds. It is offered in high purity (≥98%) to ensure experimental consistency and reliability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCWQPVGYLYSOX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904723
Record name (+)-Synephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-35-7, 532-80-9
Record name (-)-Synephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Synephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Synephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXEDRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y276ILP9M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-synephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence and Sourcing of (-)-Synephrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Synephrine, a naturally occurring protoalkaloid, has garnered significant attention for its pharmacological properties, particularly its role as an adrenergic agonist. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its prevalence in Citrus species. This document details quantitative data on synephrine (B1677852) concentrations, outlines experimental protocols for its extraction and analysis, and illustrates key biological and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound, chemically known as (R)-4-hydroxy-α-[(methylamino)methyl]benzenemethanol, is a biogenic amine found in various plants and in trace amounts in animals, including humans. Its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) underlies its sympathomimetic activity. The primary commercial source of natural this compound is the immature fruit of Citrus aurantium L., commonly known as bitter orange.[1] This compound is a key component in many dietary supplements marketed for weight management and sports performance.[2][3] A thorough understanding of its natural distribution, concentration, and methods of analysis is crucial for quality control, standardization, and further pharmacological investigation.

Synephrine exists as different positional isomers (para, meta, and ortho). It is generally accepted that p-synephrine is the predominant isomer found in nature, particularly in Citrus species.[2][3] While some reports have suggested the presence of m-synephrine in C. aurantium, p-synephrine remains the most studied and commercially relevant isomer from this source.[4][5]

Natural Occurrence and Sources

This compound is most prominently found within the plant kingdom, specifically in the Rutaceae family, to which the Citrus genus belongs.

Citrus Species

The most significant natural source of this compound is Citrus aurantium (bitter orange).[1] The concentration of synephrine in C. aurantium is highest in the immature, dried fruit, often referred to as "Zhi Shi" in traditional Chinese medicine.[6] The peel, fruit, and juice of the bitter orange all contain synephrine.[1] As the fruit matures, the concentration of synephrine tends to decrease.[7]

Other Citrus species have also been reported to contain this compound, although typically in lower concentrations than C. aurantium. These include:

  • Citrus sinensis (sweet orange)[8]

  • Citrus unshiu (Satsuma mandarin)[9]

  • Citrus reshni (Cleopatra mandarin)[9]

  • Citrus grandis (pomelo)[9]

  • Citrus limon (lemon)[8]

  • Citrus deliciosa (mandarin orange)[8]

  • Citrus limonia[8]

Besides the fruit, synephrine has also been detected in the leaves of various Citrus species.[8][10]

Quantitative Data

The concentration of p-synephrine varies significantly depending on the plant species, the part of the plant analyzed, and the stage of development. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of p-Synephrine in Citrus Fruits

Plant SpeciesPlant PartConcentration (% w/w)Reference(s)
Citrus aurantiumUnripe Fruit0.099%[8]
Citrus sinensisUnripe Fruit0.012%[8]
Citrus deliciosaUnripe Fruit0.033%[8]
Citrus limonUnripe Fruit0.021%[8]
Citrus limoniaUnripe Fruit0.024%[8]
Citrus aurantiumDried Fruit Extracts3% to 6%[2][3][11]

Table 2: Concentration of p-Synephrine in Citrus Leaves

Plant SpeciesPlant PartConcentration (% w/w)Reference(s)
Citrus aurantiumLeaves0.438%[8]
Citrus sinensisLeaves0.029%[8]
Citrus deliciosaLeaves0.211%[8]
Citrus limonLeaves0.098%[8]
Citrus limoniaLeaves0.155%[8]

Experimental Protocols

The accurate quantification of this compound from natural sources relies on robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Extraction of this compound from Plant Material

A common method for extracting synephrine from citrus peel involves using an ethanol-water solution.[12] The following is a generalized protocol:

  • Sample Preparation: Fresh plant material (e.g., unripe fruits, leaves) is collected and dried to a constant weight to remove moisture.[13] The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with an ethanol-water solution. An alternative method involves soaking the material in an acidic solution, followed by percolation to obtain the extract.[14]

  • Purification: The crude extract can be further purified using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to remove non-polar impurities.[12] Column chromatography using resins such as HP20 or XAD18 can be employed for further purification to achieve a higher purity of synephrine.[12]

  • Concentration and Drying: The purified extract is concentrated under reduced pressure to remove the solvent. The resulting concentrate can be freeze-dried to obtain a powdered form of the synephrine extract.[12]

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with an ultraviolet (UV) or diode array detector (DAD) is commonly used for the quantification of p-synephrine.[8][13]

  • Standard Preparation: A stock solution of p-synephrine standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution to different concentrations.

  • Sample Preparation: The dried plant extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A common mobile phase consists of an acidic aqueous solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase may be adjusted to near the pKa of synephrine to achieve good resolution.[6] Ion-pairing agents like sodium 1-hexanesulfonate can also be used.[15]

    • Detection: UV detection is typically performed at 224 nm, which is the absorbance maximum for synephrine.[6]

  • Analysis: The prepared sample solutions are injected into the HPLC system.

  • Calculation: A calibration curve is generated by plotting the peak area of the synephrine standard against its concentration. The concentration of p-synephrine in the samples is determined by comparing their peak areas to the calibration curve.[13]

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, including decarboxylation, N-methylation, and β-hydroxylation.[9][16][17]

Synephrine_Biosynthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine N-Methyltransferase Synephrine This compound N_Methyltyramine->Synephrine β-Hydroxylase

Figure 1: Biosynthesis pathway of this compound from L-tyrosine.

Experimental Workflow for Quantification

The overall process for quantifying this compound from a plant source involves several key steps, from sample collection to data analysis.

Quantification_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Collect Plant Material Collection Dry Drying Collect->Dry Grind Grinding Dry->Grind Extract Solvent Extraction Grind->Extract Purify Purification (Optional) Extract->Purify HPLC HPLC Analysis Extract->HPLC Direct Analysis Purify->HPLC Quantify Quantification HPLC->Quantify

Figure 2: Experimental workflow for this compound quantification.

Adrenergic Signaling Pathway

This compound exerts its physiological effects primarily by acting as an agonist at adrenergic receptors, although with a different affinity profile compared to epinephrine and norepinephrine.[11]

Adrenergic_Signaling cluster_receptors Adrenergic Receptors cluster_effects Downstream Effects Synephrine This compound Alpha1 α1-adrenergic Synephrine->Alpha1 Alpha2 α2-adrenergic Synephrine->Alpha2 Beta1 β1-adrenergic Synephrine->Beta1 Beta2 β2-adrenergic Synephrine->Beta2 Beta3 β3-adrenergic Synephrine->Beta3 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Alpha2->Vasoconstriction Inhibition of NE release IncreasedHR Increased Heart Rate Beta1->IncreasedHR Glycogenolysis Glycogenolysis Beta2->Glycogenolysis Lipolysis Lipolysis Beta3->Lipolysis

Figure 3: Simplified adrenergic signaling pathway of this compound.

Conclusion

This compound is a naturally occurring compound with significant pharmacological interest, primarily sourced from Citrus aurantium. This guide has provided a detailed overview of its natural occurrence, with quantitative data highlighting the variability in its concentration across different Citrus species and plant parts. The outlined experimental protocols for extraction and HPLC-based quantification serve as a practical reference for researchers. The provided diagrams illustrate the key biosynthetic and signaling pathways, as well as a typical experimental workflow, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to explore other potential natural sources of this compound and to refine and standardize analytical methodologies for its accurate quantification.

References

The Biosynthesis of (-)-Synephrine in Citrus aurantium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Synephrine, a protoalkaloid predominantly found in the immature fruit of Citrus aurantium (bitter orange), has garnered significant interest for its pharmacological properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Citrus aurantium. It details the enzymatic conversions from the precursor L-tyrosine through key intermediates to the final product, supported by available quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Citrus aurantium L., commonly known as bitter orange, is a plant rich in various bioactive compounds, with this compound being a major constituent of its immature fruits.[1][2] Synephrine (B1677852) is a sympathomimetic amine structurally similar to ephedrine (B3423809) and is a component of many dietary supplements marketed for weight management and sports performance.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for ensuring the quality and safety of synephrine-containing products. The biosynthetic pathway of this compound in Citrus species originates from the amino acid L-tyrosine and involves a series of enzymatic reactions, including decarboxylation, N-methylation, and β-hydroxylation.[2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Citrus aurantium is a specialized metabolic branch of tyrosine metabolism. The pathway proceeds through the following key steps:

  • Decarboxylation of L-tyrosine: The pathway initiates with the decarboxylation of L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC) .[2]

  • N-methylation of Tyramine: Tyramine is then N-methylated to form N-methyltyramine. This step is catalyzed by tyramine N-methyltransferase (TNMT) .[1]

  • β-Hydroxylation of N-methyltyramine: The final step is the β-hydroxylation of N-methyltyramine to yield this compound. This reaction is catalyzed by N-methyltyramine β-hydroxylase (NMTβH) .[1]

An alternative, though less favored, pathway may involve the hydroxylation of tyramine to octopamine, followed by N-methylation to synephrine. However, studies have suggested that N-methylation precedes β-hydroxylation in Citrus.[2]

Synephrine_Biosynthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TyDC) N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Tyramine N-methyltransferase (TNMT) Synephrine This compound N_Methyltyramine->Synephrine N-methyltyramine β-hydroxylase (NMTβH)

Caption: The main biosynthetic pathway of this compound in Citrus aurantium.

Quantitative Data

Synephrine Content in Citrus aurantium Fruit

The concentration of synephrine in Citrus aurantium fruit varies significantly with the developmental stage. The highest levels are found in the young, immature fruits, which are harvested for commercial synephrine extraction.[2][3]

Developmental StageSynephrine Content (mg/g fresh weight)Reference
Immature Fruit (May)7.64 ± 0.07 (Year 1) / 6.64 ± 0.38 (Year 2)[2][3]
Maturing Fruit (later stages)Decreases to below 25% of the peak level[2][3]
Enzyme Kinetics

Detailed kinetic data for the specific enzymes from Citrus aurantium are not extensively available in the literature. The following table presents kinetic parameters for homologous enzymes from other organisms.

EnzymeOrganismSubstrateKm (mM)Vmax (units)Reference
Tyrosine DecarboxylaseLactobacillus brevisL-tyrosine0.63998 U[4]

Note: This data is for a bacterial TyDC and may not directly reflect the properties of the plant enzyme.

Experimental Protocols

Quantification of Synephrine and its Precursors by HPLC

This protocol provides a general method for the simultaneous quantification of synephrine, tyramine, and N-methyltyramine in Citrus aurantium extracts.

4.1.1. Sample Preparation

  • Homogenize 1 g of powdered, dried plant material.

  • Extract the homogenized sample with 25 mL of 0.1 N HCl in a 75:25 water:methanol solution.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[1]

4.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 225 nm.

  • Standard Preparation: Prepare stock solutions of synephrine, tyramine, and N-methyltyramine in the mobile phase and create a calibration curve.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenize Homogenize Plant Material Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Inject Inject Sample Filter->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (225 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: A general workflow for the quantification of synephrine and its precursors.

Transcriptome Analysis for Gene Discovery

Transcriptome analysis of Citrus aurantium at different fruit development stages has been employed to identify candidate genes involved in the synephrine biosynthetic pathway.

4.2.1. Experimental Workflow

  • RNA Extraction: Isolate total RNA from fruit tissues at various developmental stages.

  • Library Preparation: Construct cDNA libraries for each developmental stage.

  • Sequencing: Perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • Data Analysis:

    • Quality Control: Trim raw reads to remove low-quality sequences.

    • Mapping: Align reads to a reference genome (e.g., Citrus sinensis).

    • Differential Gene Expression Analysis: Identify genes that are differentially expressed between stages with high and low synephrine content.

    • Functional Annotation: Annotate differentially expressed genes using databases such as GO and KEGG to identify genes potentially involved in secondary metabolism.

  • Validation: Validate the expression of candidate genes using quantitative real-time PCR (qRT-PCR).[2][3]

Transcriptome_Workflow RNA_Extraction RNA Extraction from Fruit Tissues Library_Prep cDNA Library Construction RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, DEG, Annotation) Sequencing->Data_Analysis Validation qRT-PCR Validation Data_Analysis->Validation

Caption: A typical workflow for transcriptome analysis to identify pathway genes.

Enzyme Assays

4.3.1. Tyrosine Decarboxylase (TyDC) Assay

A spectrophotometric assay can be used to measure TyDC activity by quantifying the tyramine produced.

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate-citrate buffer, pH 5.5) containing L-tyrosine and pyridoxal-5'-phosphate (a cofactor).

  • Enzyme Extraction: Prepare a crude protein extract from Citrus aurantium tissue.

  • Reaction: Initiate the reaction by adding the enzyme extract to the reaction mixture and incubate at an optimal temperature (e.g., 37°C).

  • Quantification: Stop the reaction and quantify the tyramine produced using a colorimetric method or by HPLC.[6]

4.3.2. Tyramine N-methyltransferase (TNMT) Assay

A common method for methyltransferase assays involves the use of a radiolabeled methyl donor.

  • Reaction Mixture: Prepare a reaction buffer containing tyramine, the enzyme extract, and S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).

  • Reaction: Incubate the reaction mixture at an optimal temperature.

  • Extraction: After the reaction, extract the radiolabeled N-methyltyramine into an organic solvent (e.g., ethyl acetate).

  • Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting to determine the amount of product formed.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Citrus aurantium from L-tyrosine is a key area of research with implications for the pharmaceutical and nutraceutical industries. While the main enzymatic steps have been elucidated, further research is needed to fully characterize the specific enzymes from Citrus aurantium. Future work should focus on:

  • Isolation and Characterization of Pathway Enzymes: Purification and detailed kinetic analysis of TyDC, TNMT, and NMTβH from Citrus aurantium.

  • Gene Function Confirmation: Functional characterization of candidate genes identified through transcriptome analysis using techniques such as virus-induced gene silencing (VIGS) or heterologous expression.

  • Regulatory Mechanisms: Investigation of the transcriptional regulation of the synephrine biosynthetic pathway to understand how its production is controlled during fruit development.

A deeper understanding of these aspects will pave the way for the metabolic engineering of Citrus species or microbial systems for enhanced and sustainable production of this compound.

References

(R)-(-)-p-Synephrine Stereoisomer Characterization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the characterization of (R)-(-)-p-Synephrine and its stereoisomers. (R)-(-)-p-Synephrine, the naturally occurring form of p-synephrine found in plants like Citrus aurantium (bitter orange), exhibits distinct pharmacological properties compared to its synthetic racemic mixture.[1][2] Accurate stereoisomer characterization is therefore critical for research, quality control, and the development of safe and effective pharmaceutical and nutraceutical products.

Physicochemical and Pharmacological Data

The separation and differential activity of p-synephrine stereoisomers are well-documented. The naturally occurring l-form, or [R-(-)]-enantiomer, is significantly more pharmacologically active than the d- or [S-(+)]-form.[2][3] Synthetic p-synephrine is typically a racemic mixture of the l- and d-enantiomers.[1]

Table 1: Physicochemical Properties of p-Synephrine Enantiomers
Property(S)-(+)-p-SynephrineRacemic p-Synephrine
Crystal System Orthorhombic[4][5][6]Monoclinic[6]
Space Group P212121[4][5]P21/c[6]
Melting Point (Tfus) 176.6 ± 0.9 °C[4][5]199.8 ± 1.3 °C[6]
Melting Enthalpy 234.2 ± 3.9 J g-1[4][5]57 ± 3 kJ mol-1[6]
Absolute Configuration SR and S
Table 2: Adrenergic Receptor Binding Affinity of p-Synephrine Stereoisomers
Receptor SubtypeLigandRelative Potency/Binding Affinity
α1-Adrenoceptors (Rat Aorta) (-)-p-Synephrine~1,000-fold less active than norepinephrine[7][8]
(+)-p-Synephrine1-2 orders of magnitude less active than (-)-p-synephrine[7]
α2-Adrenoceptors (Rabbit Saphenous Vein) (-)-p-Synephrine~1,000-fold less active than norepinephrine[7][8]
(+)-p-Synephrine1-2 orders of magnitude less active than (-)-p-synephrine[7]
β1-Adrenoceptors (Guinea-pig Atria) (-)-p-Synephrine~40,000-fold less active than norepinephrine[3][9]
(+)-p-Synephrine1-2 orders of magnitude less active than (-)-p-synephrine[9]
β2-Adrenoceptors (Guinea-pig Trachea) (-)-p-SynephrineOver 4 orders of magnitude less active than noradrenaline[9]
(+)-p-SynephrineNo detectable activity at concentrations up to 10-4 M[9]
β3-Adrenoceptors p-SynephrineAgonist activity, leading to increased metabolic rate and lipolysis[3][10]

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of p-synephrine can be effectively separated using HPLC, most commonly through the formation of diastereomers via pre-column derivatization.[11] An alternative direct method involves the use of a chiral stationary phase.[8]

Protocol: Chiral Separation via Pre-column Derivatization

  • Standard and Sample Preparation:

    • Prepare a standard solution of racemic p-synephrine.

    • Extract p-synephrine from the sample matrix (e.g., plant material, dietary supplement) using an appropriate solvent such as methanol (B129727).

  • Derivatization:

    • To the dried extract or standard, add a solution of a chiral derivatizing agent. A commonly used agent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[11]

    • Incubate the reaction mixture to allow for the formation of diastereomeric thiourea (B124793) derivatives.

  • HPLC Analysis:

    • Column: A reversed-phase column (e.g., C18) is suitable for the separation of the resulting diastereomers.[11]

    • Mobile Phase: A gradient or isocratic mobile phase of acetonitrile (B52724) and water is typically used.[11]

    • Detection: UV detection at 254 nm is appropriate for these derivatives.[11]

    • Analysis: The two diastereomers will exhibit different retention times, allowing for their separation and quantification. The elution order will depend on the specific chiral derivatizing agent and chromatographic conditions used.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Sample containing p-Synephrine Extraction Extraction with Methanol Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatizing_Agent Add Chiral Derivatizing Agent (e.g., GITC) Evaporation->Derivatizing_Agent Incubation Incubation Derivatizing_Agent->Incubation Diastereomers Formation of Diastereomers Incubation->Diastereomers Injection Injection onto RP-HPLC Column Diastereomers->Injection Separation Separation of Diastereomers Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 1: Workflow for chiral separation of p-synephrine by HPLC with pre-column derivatization.

Absolute Configuration Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. The absolute configuration of (-)-p-synephrine has been confirmed as R.[12]

Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the purified enantiomer from a suitable solvent system. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data.

  • Absolute Configuration Assignment:

    • Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for a given enantiomer confirms the assigned stereochemistry.

Spectroscopic Characterization

While NMR and Circular Dichroism (CD) spectroscopy do not provide the absolute configuration in the same definitive manner as X-ray crystallography, they are powerful tools for differentiating between stereoisomers and assessing enantiomeric purity.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between them, a chiral auxiliary is required, such as a chiral solvating agent or by converting the enantiomers into diastereomers.[13]

Protocol: 1H NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve the p-synephrine sample in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard 1H NMR spectrum.

    • Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.

  • Data Acquisition:

    • Acquire another 1H NMR spectrum of the mixture.

  • Analysis:

    • The chiral solvating agent will form transient diastereomeric complexes with the p-synephrine enantiomers, leading to different chemical shifts for corresponding protons in the R and S enantiomers. This allows for the determination of the enantiomeric ratio by integrating the separated signals.

2.3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for confirming the identity of an enantiomer against a known standard and for determining enantiomeric purity.[14]

Protocol: Circular Dichroism Analysis

  • Sample Preparation:

    • Dissolve the p-synephrine sample in a suitable solvent (e.g., methanol or water). The solvent must be transparent in the wavelength range of interest.

  • Data Acquisition:

    • Record the CD spectrum over a suitable wavelength range (e.g., 200-300 nm).

  • Analysis:

    • The sign of the Cotton effect (positive or negative peak) at a specific wavelength can be used to identify the enantiomer if a reference spectrum for a pure enantiomer is available. The magnitude of the CD signal is proportional to the enantiomeric excess.

Signaling Pathways

(R)-(-)-p-Synephrine exerts its biological effects through interaction with multiple signaling pathways. Its primary mechanism of action is considered to be through adrenergic receptors, though with a different receptor affinity profile compared to other sympathomimetic amines.

Adrenergic Signaling

p-Synephrine interacts with α- and β-adrenergic receptors, though its affinity for α and β-1/2 receptors is significantly lower than that of norepinephrine.[3][10] Its effects on lipolysis and metabolic rate are primarily attributed to its agonist activity at β-3 adrenergic receptors.[3][10]

G pSynephrine (R)-(-)-p-Synephrine beta3AR β3-Adrenergic Receptor pSynephrine->beta3AR Binds AC Adenylyl Cyclase beta3AR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Stimulates

Figure 2: Simplified signaling pathway of (R)-(-)-p-synephrine-mediated lipolysis via the β3-adrenergic receptor.

Anti-inflammatory Signaling

p-Synephrine has demonstrated anti-inflammatory effects by modulating key inflammatory signaling pathways. It can inhibit the production of pro-inflammatory cytokines by downregulating the p38 MAPK and NF-κB signaling pathways.[1][15]

G LPS LPS TLR4 TLR4 LPS->TLR4 p38MAPK p38 MAPK TLR4->p38MAPK NFkB NF-κB TLR4->NFkB pSynephrine p-Synephrine pSynephrine->p38MAPK pSynephrine->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokine Production p38MAPK->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines

Figure 3: p-Synephrine's inhibitory effect on the p38 MAPK and NF-κB inflammatory pathways.

Anti-adipogenic Signaling

p-Synephrine has been shown to inhibit adipogenesis through the regulation of the Akt signaling pathway.[1][2]

G pSynephrine p-Synephrine Akt Akt pSynephrine->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits PPARg PPARγ GSK3b->PPARg Regulates Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes

Figure 4: p-Synephrine's role in the anti-adipogenic Akt signaling pathway.

Eotaxin-1 Inhibition

p-Synephrine can also inhibit the expression of eotaxin-1, a chemokine involved in eosinophilic inflammation, by targeting the STAT6 signaling pathway.[16]

G IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates Eotaxin1 Eotaxin-1 Expression STAT6->Eotaxin1 pSynephrine p-Synephrine pSynephrine->STAT6 Inhibits Phosphorylation

Figure 5: Inhibition of IL-4-induced eotaxin-1 expression by p-synephrine via the STAT6 pathway.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of (-)-Synephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Synephrine, the levorotatory enantiomer of p-synephrine, is a naturally occurring alkaloid found predominantly in the fruits of Citrus aurantium and other Citrus species. It has garnered significant interest in the pharmaceutical and dietary supplement industries for its purported sympathomimetic effects, including applications in weight management and as a nasal decongestant. The stereochemistry of synephrine (B1677852) is crucial, as the biological activity resides primarily in the (-)-enantiomer. This technical guide provides a comprehensive overview of the chemical synthesis of racemic synephrine and the subsequent purification methodologies to isolate the desired this compound enantiomer. Detailed experimental protocols for key synthetic and purification steps are provided, along with quantitative data to facilitate comparison of different approaches. Visual diagrams of synthetic pathways and purification workflows are included to enhance understanding.

Introduction

Synephrine possesses a chiral center at the β-carbon of its ethylamine (B1201723) side chain, leading to the existence of two enantiomers: (R)-(-)-synephrine and (S)-(+)-synephrine. The naturally occurring and biologically more active form is (R)-(-)-synephrine, often referred to as l-synephrine.[1] Standard chemical synthesis routes typically produce a racemic mixture of (±)-synephrine.[1] Therefore, the isolation of the pure (-)-enantiomer is a critical step for its therapeutic application. This guide will first detail a common and scalable method for the synthesis of racemic synephrine hydrochloride, followed by an in-depth exploration of purification techniques, with a focus on chiral resolution and chromatographic methods.

Chemical Synthesis of Racemic Synephrine Hydrochloride

A prevalent and industrially applicable method for the synthesis of racemic synephrine hydrochloride begins with phenol (B47542) as the starting material. The synthesis proceeds through a two-step process: a Hoesch acylation reaction to form an intermediate ketone, followed by a catalytic hydrogenation to yield the final product.[2]

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

G Phenol Phenol Ketone 1-(4-hydroxyphenyl)-2- (methylamino)ethan-1-one hydrochloride Phenol->Ketone  Hoesch Acylation (AlCl3, HCl) NMAH N-Methylamino acetonitrile (B52724) hydrochloride NMAH->Ketone Synephrine Racemic Synephrine Hydrochloride Ketone->Synephrine  Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Synthesis of Racemic Synephrine Hydrochloride.
Experimental Protocol: Synthesis of Racemic Synephrine Hydrochloride

Step 1: Acylation of Phenol [2]

  • To a suitable reactor, add 120 kg of dichloromethane, 38.5 kg of phenol, and 35 kg of N-methylamino acetonitrile hydrochloride.

  • Cool the mixture to 5 ± 5 °C.

  • Slowly add 106 kg of anhydrous aluminum trichloride (B1173362) in batches, maintaining the temperature at 10 ± 10 °C.

  • After the addition is complete, bubble hydrogen chloride gas through the mixture until saturation.

  • Allow the reaction to proceed at 20 ± 5 °C for 24 hours.

  • In a separate reactor, prepare 220 kg of tap water and cool to 5 ± 5 °C.

  • Slowly transfer the reaction mixture to the cold water, controlling the temperature at 40 ± 10 °C.

  • After the transfer is complete, heat the mixture to 60 ± 5 °C and hold for 30 minutes.

  • Cool the mixture to 25 ± 5 °C and centrifuge to collect the crude product.

  • Dry the crude product, which is 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one (B1293831) hydrochloride.

  • Recrystallize the crude product from methanol (B129727) to obtain the purified intermediate.

Step 2: Catalytic Hydrogenation [2]

  • Dissolve the purified intermediate from Step 1 in 100 kg of tap water and charge it into a hydrogenation reactor.

  • Prepare a slurry of 5% Palladium on carbon (Pd/C) catalyst in methanol and add it to the reactor.

  • Add an additional amount of methanol (approximately 200 kg) to the reactor.

  • Purge the reactor with nitrogen three times, followed by two purges with hydrogen.

  • Pressurize the reactor with hydrogen to 1.9 ± 0.1 MPa.

  • Heat the mixture to 50 °C and maintain the hydrogen pressure.

  • Continue the reaction with stirring for 8 hours.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain racemic synephrine hydrochloride.

Quantitative Data for Synthesis
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acylation Phenol, N-Methylamino acetonitrile HClAlCl₃, HClDichloromethane5-252480-90[2]
Hydrogenation 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one HCl5% Pd/C, H₂Water, Methanol508~95[2]

Purification of this compound

Since the chemical synthesis yields a racemic mixture, a purification step is necessary to isolate the desired this compound enantiomer. The most common methods involve chiral resolution via diastereomeric salt formation and chromatographic techniques.

Chiral Resolution using Tartaric Acid

Chiral resolution is a classical method for separating enantiomers. It involves reacting the racemic base (synephrine) with a chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4][5]

G Racemic Racemic Synephrine Diastereomers Diastereomeric Salts (this compound-L-tartrate & (+)-Synephrine-L-tartrate) Racemic->Diastereomers Tartaric L-(+)-Tartaric Acid Tartaric->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Salt Insoluble Salt (this compound-L-tartrate) Crystallization->Salt Precipitate Solution Soluble Salt in Mother Liquor ((+)-Synephrine-L-tartrate) Crystallization->Solution Filtrate Base1 Basification Salt->Base1 Base2 Basification Solution->Base2 Synephrine_minus This compound Base1->Synephrine_minus Synephrine_plus (+)-Synephrine Base2->Synephrine_plus

Figure 2: Chiral Resolution of Racemic Synephrine.
  • Dissolve the racemic synephrine free base in a suitable solvent, such as methanol or ethanol (B145695).

  • In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the synephrine solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, which is typically the this compound-L-tartrate.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

  • To recover the free base, dissolve the diastereomeric salt in water and add a base, such as sodium hydroxide (B78521) solution, until the pH is alkaline.

  • The this compound will precipitate and can be collected by filtration, washed with water, and dried.

Chromatographic Purification

Chromatographic methods offer high-resolution separation of enantiomers and are widely used for both analytical and preparative scale purification.

Preparative HPLC using a chiral stationary phase (CSP) is a powerful technique for direct separation of enantiomers.[6][] Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard reversed-phase column.[6]

Experimental Protocol: Preparative Chiral HPLC

  • Column: Select a suitable chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the racemic synephrine in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic conditions.

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

For larger scale purification, column chromatography using macroporous adsorbent resins can be employed, particularly for the purification of synephrine from crude extracts or reaction mixtures.[8]

Experimental Protocol: Column Chromatography with Macroporous Resin [8]

  • Resin Selection: Utilize a sequence of resins, for instance, an initial purification with HP20 resin followed by a final polishing step with XAD18 resin.

  • Sample Loading: Dissolve the crude synephrine extract in an appropriate solvent and adjust the pH. For HP20 resin, a pH of 2.5-4.5 is recommended, while for XAD18, a pH of 6.0-8.0 is preferable.

  • Elution:

    • For HP20 resin, after loading, wash with a low concentration of aqueous ethanol (10-20%) to remove impurities. Then, elute the synephrine with a higher concentration of aqueous ethanol (50-70%).

    • For XAD18 resin, after loading the partially purified synephrine, elute with an appropriate solvent system.

  • Monitoring and Collection: Monitor the fractions using HPLC and combine the fractions with a purity of >95%.

  • Final Processing: Concentrate the combined fractions and lyophilize to obtain pure synephrine as a white powder.

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesTypical PurityReference
Chiral Resolution Diastereomeric salt formation and fractional crystallizationScalable, cost-effective for large quantitiesCan be labor-intensive, may require multiple recrystallizations, theoretical max yield is 50% per enantiomer>98% ee[3][4]
Preparative HPLC Differential interaction with a chiral stationary phaseHigh resolution, high purity, applicable to small and large scaleHigher cost of chiral columns and solvents, lower throughput for large scale>99% ee[6][]
Column Chromatography Adsorption/desorption on macroporous resinsGood for initial purification from complex mixtures, scalableLower resolution for enantiomers, typically used for racemic purification>95% (racemic)[8]

Conclusion

The synthesis of racemic synephrine is a well-established process that can be achieved with good yields from readily available starting materials. The critical step in obtaining the biologically active (-)-enantiomer lies in the purification process. Chiral resolution via diastereomeric salt formation with tartaric acid remains a robust and scalable method for industrial production. For higher purity and analytical applications, preparative chiral HPLC is the method of choice. The selection of the most appropriate purification strategy will depend on the desired scale of production, purity requirements, and economic considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working on the development and production of this compound.

References

The Stereoselective Pharmacology of (-)-Synephrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, the levorotatory enantiomer of p-synephrine, is a biogenic amine found predominantly in the fruit of Citrus aurantium (bitter orange). It is a compound of significant interest in the fields of pharmacology and drug development due to its structural similarity to endogenous catecholamines and its widespread use in dietary supplements. The pharmacological effects of synephrine (B1677852) are mediated through its interaction with adrenergic and other receptor systems. Crucially, the pharmacological and toxicological profiles of synephrine are stereoselective, with the (-)- and (+)-enantiomers exhibiting distinct affinities and functional activities at various molecular targets. This technical guide provides a comprehensive overview of the pharmacological profile of the this compound enantiomer in comparison to its dextrorotatory counterpart, (+)-synephrine. We present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to provide a thorough resource for the scientific community.

Data Presentation: Quantitative Pharmacological Data

The pharmacological actions of the synephrine enantiomers are defined by their binding affinities and functional potencies at various receptors. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Adrenergic Receptor Binding Affinities of Synephrine Enantiomers and Racemate

CompoundReceptor SubtypeTest SystempKiKi (nM)Reference
Racemic Synephrineα1A-AdrenergicCloned human α1A-AR in HEK293 cells4.11~77,600[1][2]
Racemic Synephrineα2A-AdrenergicCloned human α2A-AR in CHO cells4.44~36,300[3]
Racemic Synephrineα2C-AdrenergicCloned human α2C-AR in CHO cells4.61~24,500[3]
This compoundα-AdrenoceptorsGeneral observationHigher affinity than (+)-synephrine-[3][4]
(+)-Synephrineα-AdrenoceptorsGeneral observationLower affinity than this compound-[4]

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of Synephrine Enantiomers

CompoundAssayTest SystemActivityPotency/EfficacyReference
Racemic Synephrineα1A-Adrenergic Receptor ActivationHuman α1A-AR in HEK293 cellsPartial AgonistEmax = 55.3% of L-phenylephrine at 100 µM[5][6]
(+)-SynephrineNorepinephrine Reuptake InhibitionRat brain cerebral cortex slicesInhibitorIC50 = 5.8 µM[7]
This compoundNorepinephrine Reuptake InhibitionRat brain cerebral cortex slicesInhibitorIC50 = 13.5 µM[7]
This compoundβ3-Adrenergic Receptor ActivationHuman adipocytesAgonist (inferred)Stimulates lipolysis[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections describe generalized protocols for key experiments used to characterize the pharmacological profile of synephrine enantiomers.

Radioligand Displacement Assay for α1-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of the synephrine enantiomers for the α1-adrenergic receptor.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human α1A-adrenergic receptor.

  • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

2. Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled antagonist with high affinity for the α1-adrenergic receptor (e.g., [3H]-prazosin) to each well.

  • Add increasing concentrations of the unlabeled test compound (this compound, (+)-synephrine, or a reference compound).

  • Add the prepared cell membranes to initiate the binding reaction.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled competitor (e.g., phentolamine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Detection cluster_analysis Data Analysis HEK293 HEK293 Cells (expressing α1-AR) Homogenization Homogenization HEK293->Homogenization LowSpeedCent Low-Speed Centrifugation Homogenization->LowSpeedCent HighSpeedCent High-Speed Centrifugation LowSpeedCent->HighSpeedCent MembranePellet Membrane Pellet HighSpeedCent->MembranePellet Resuspension Resuspension & Protein Assay MembranePellet->Resuspension Membranes Membranes Resuspension->Membranes Radioligand [3H]-Prazosin Incubation Incubation Radioligand->Incubation Competitor Synephrine Enantiomer (unlabeled) Competitor->Incubation Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Ki Value ChengPrusoff->Ki

Workflow for Radioligand Displacement Assay.
cAMP Accumulation Assay for β-Adrenergic Receptors

This assay measures the ability of synephrine enantiomers to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

1. Cell Culture and Plating:

  • Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing the human β3-adrenergic receptor).

  • Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Add increasing concentrations of the test compound (this compound, (+)-synephrine, or a reference agonist like isoproterenol).

  • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.

  • The concentration of cAMP in the cell lysate is then determined using a competitive immunoassay format. Common detection methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes a fluorescently labeled cAMP tracer and a specific antibody coupled to a FRET donor or acceptor.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Involves a cAMP-conjugated enzyme and a specific antibody coated on the plate.

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Employs donor and acceptor beads that generate a luminescent signal when in close proximity.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

  • Plot the cAMP concentration as a function of the logarithm of the agonist concentration to create a dose-response curve.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.[7][10][11][12]

G CellPlating Cell Plating (β-AR expressing cells) StimulationBuffer Addition of Stimulation Buffer (with PDE inhibitor) CellPlating->StimulationBuffer AgonistAddition Addition of Synephrine Enantiomer StimulationBuffer->AgonistAddition Incubation Incubation AgonistAddition->Incubation CellLysis Cell Lysis Incubation->CellLysis cAMPDetection cAMP Detection (e.g., HTRF, ELISA) CellLysis->cAMPDetection DataAnalysis Data Analysis (EC50, Emax determination) cAMPDetection->DataAnalysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Synephrine This compound Alpha1AR α1-Adrenergic Receptor Synephrine->Alpha1AR Binds Gq Gq Protein Alpha1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_released Norepinephrine (NE) NE_reuptake NE Reuptake NE_released->NE_reuptake AdrenergicReceptors Adrenergic Receptors (α and β) NE_released->AdrenergicReceptors Activates Synephrine (+)-Synephrine NET Norepinephrine Transporter (NET) Synephrine->NET Inhibits Response Sympathomimetic Response AdrenergicReceptors->Response

References

The Adrenergic Receptor Binding Affinity of (-)-Synephrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, the primary protoalkaloid found in the bitter orange (Citrus aurantium), is a sympathomimetic amine with a chemical structure similar to endogenous catecholamines. It is a common ingredient in dietary supplements marketed for weight management and athletic performance. Its pharmacological effects are primarily mediated through its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the binding affinity of this compound for various adrenergic receptor subtypes, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.

Adrenergic Receptor Binding Affinity of this compound

The binding affinity of this compound for adrenergic receptors is a critical determinant of its pharmacological profile. Extensive research, primarily through radioligand binding assays, has demonstrated that this compound exhibits a distinct affinity profile across the different adrenergic receptor subtypes. Generally, it possesses a low affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, particularly in comparison to endogenous agonists like norepinephrine. However, it shows notable activity at the β-3 adrenergic receptor, which is thought to mediate its metabolic effects.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of this compound for human α-adrenergic receptor subtypes.

Receptor SubtypeTest SystempKiKi (nM)
α-1A HEK293 cells5.305012[1]
α-2A CHO cells4.8713490[1]
α-2C CHO cells4.9012589[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

For β-adrenergic receptors, quantitative binding affinity data (Ki values) for this compound are less consistently reported in the literature. However, functional assays and comparative studies provide insights into its activity:

  • β-1 and β-2 Adrenergic Receptors: Studies have consistently shown that p-synephrine has a very low binding affinity for β-1 and β-2 adrenergic receptors.[2][3][4] It is reported to be approximately 40,000-fold less potent in binding to these receptors compared to norepinephrine.[5]

  • β-3 Adrenergic Receptor: While direct binding affinity data is limited, functional studies indicate that this compound is an agonist at the β-3 adrenergic receptor.[2][6] This interaction is believed to be the primary mechanism behind its lipolytic and thermogenic effects.[7]

Experimental Protocols

The determination of adrenergic receptor binding affinity for this compound relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for α-Adrenergic Receptors

This protocol is a representative method for determining the binding affinity of this compound to α-adrenergic receptor subtypes expressed in cultured cells.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human α-1A adrenergic receptor, or Chinese Hamster Ovary (CHO) cells expressing the human α-2A or α-2C adrenergic receptor subtypes are cultured to confluence.
  • Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.
  • To each well, the following are added in order:
  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • A fixed concentration of a specific radioligand. For α-1A receptors, [3H]-prazosin is commonly used. For α-2A and α-2C receptors, [3H]-rauwolscine or [3H]-yohimbine can be used. The concentration of the radioligand is typically close to its Kd value.
  • Increasing concentrations of unlabeled this compound (the competitor).
  • The prepared cell membranes (typically 10-20 µg of protein per well).
  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
  • The filters are then dried, and a scintillation cocktail is added.
  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve.
  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Lipolysis in Human Adipocytes (for β-3 Adrenergic Receptor Activity)

This protocol outlines a method to assess the functional activity of this compound at the β-3 adrenergic receptor by measuring glycerol (B35011) release, an indicator of lipolysis.

1. Adipocyte Isolation:

  • Human adipose tissue is obtained from biopsies.
  • The tissue is minced and digested with collagenase to isolate mature adipocytes.
  • The isolated adipocytes are washed and suspended in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin).

2. Lipolysis Assay:

  • Adipocytes are incubated in a shaking water bath at 37°C.
  • This compound is added at various concentrations to the adipocyte suspension.
  • A known β-3 adrenergic receptor agonist (e.g., isoproterenol) is used as a positive control, and a vehicle control is also included.
  • The incubation is carried out for a specific period (e.g., 2 hours).

3. Glycerol Measurement:

  • At the end of the incubation period, the reaction is stopped by placing the samples on ice.
  • The samples are centrifuged to separate the adipocytes from the incubation medium.
  • The concentration of glycerol in the medium is determined using a commercially available enzymatic assay kit.

4. Data Analysis:

  • The amount of glycerol released is normalized to the number of adipocytes or the lipid content.
  • The data are plotted as glycerol release versus the concentration of this compound.
  • An EC50 value (the concentration of this compound that produces 50% of the maximal lipolytic response) can be calculated to determine its potency.

Signaling Pathways and Visualizations

The interaction of this compound with adrenergic receptors initiates downstream signaling cascades that mediate its physiological effects.

α-1 Adrenergic Receptor Signaling Pathway

This compound acts as a partial agonist at the α-1A adrenergic receptor.[8][9][10] α-1 adrenergic receptors are coupled to Gq proteins.[11] Activation of this pathway leads to an increase in intracellular calcium.

alpha1_signaling cluster_pip2 Synephrine This compound Alpha1_AR α1-Adrenergic Receptor Synephrine->Alpha1_AR binds Gq Gq protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Response PKC->Response beta3_signaling Synephrine This compound Beta3_AR β3-Adrenergic Receptor Synephrine->Beta3_AR binds Gs Gs protein Beta3_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates (activates) Lipolysis Lipolysis (Triglyceride breakdown) HSL->Lipolysis catalyzes Response Increased Fatty Acid and Glycerol Release Lipolysis->Response radioligand_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes, Radioligand, and This compound Membrane_Prep->Incubation Reagents Prepare Radioligand, Competitor, and Buffers Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting Results Determine IC50 and Ki Curve_Fitting->Results

References

An In-depth Technical Guide to the Mechanism of Action of (-)-Synephrine on Beta-3 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, the primary protoalkaloid found in the extract of bitter orange (Citrus aurantium), has garnered significant interest for its metabolic effects, particularly its role in weight management and sports performance. Structurally similar to endogenous catecholamines, this compound exerts its pharmacological effects primarily through interaction with adrenergic receptors. While it exhibits weak affinity for α- and other β-adrenergic receptor subtypes, its action as an agonist at the beta-3 adrenergic receptor (β3-AR) is considered a key mechanism for its thermogenic and lipolytic properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on β3-ARs, detailing the downstream signaling pathways, summarizing the available quantitative data, and providing detailed experimental protocols for its characterization.

Molecular Mechanism of Action

This compound functions as an agonist at the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and to a lesser extent in other tissues, including the heart and gastrointestinal tract. Upon binding, this compound induces a conformational change in the β3-AR, leading to the activation of the associated heterotrimeric Gs protein.

Canonical Gs-cAMP-PKA Signaling Pathway

The primary signaling cascade initiated by β3-AR activation is the canonical Gs-cAMP-PKA pathway.[1] The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

Activated PKA phosphorylates a number of downstream targets, leading to the primary metabolic effects of this compound:

  • Lipolysis: In adipocytes, PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin. This enzymatic activation initiates the hydrolysis of triglycerides into free fatty acids and glycerol (B35011), which are then released into the bloodstream to be used as energy substrates by other tissues.[4][5]

  • Thermogenesis: In brown and beige adipose tissue, PKA-mediated signaling leads to the increased expression and activation of Uncoupling Protein 1 (UCP1). UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis and resulting in the production of heat.

Gs_cAMP_PKA_Signaling Synephrine (B1677852) This compound Beta3AR Beta-3 Adrenergic Receptor (β3-AR) Synephrine->Beta3AR binds G_Protein Gs Protein Beta3AR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates UCP1 Uncoupling Protein 1 (UCP1) PKA->UCP1 upregulates & activates FFA_Glycerol Free Fatty Acids + Glycerol HSL->FFA_Glycerol hydrolyzes Triglycerides Triglycerides Triglycerides->HSL Thermogenesis Thermogenesis UCP1->Thermogenesis mediates

Non-Canonical Signaling Pathways

Emerging evidence suggests that β3-AR activation by agonists like this compound can also engage non-canonical signaling pathways that contribute to its overall pharmacological profile.

  • Nitric Oxide (NO) Production: Studies have indicated that β3-AR-mediated lipolysis in adipocytes involves the downstream production of nitric oxide (NO).[1] In the cardiovascular system, β3-AR activation can lead to NO production via endothelial nitric oxide synthase (eNOS), which may contribute to a cardioprotective effect by antagonizing β1- and β2-AR overstimulation.[1][6]

  • Crosstalk with Insulin (B600854) Signaling: There is evidence of crosstalk between β3-AR and insulin signaling pathways. Pre-stimulation of β3-ARs has been shown to reduce insulin-induced tyrosine phosphorylation of the insulin receptor and insulin receptor substrate 1 (IRS-1), leading to decreased PI 3-kinase activity and reduced glucose uptake in brown adipocytes.[7] This interaction appears to be dependent on both PKA and Protein Kinase C (PKC).[7]

Non_Canonical_Signaling cluster_beta3 β3-AR Activation cluster_no Nitric Oxide Pathway cluster_insulin Insulin Signaling Crosstalk Beta3AR_Activation This compound + β3-AR eNOS eNOS Beta3AR_Activation->eNOS activates PKA_PKC PKA / PKC Beta3AR_Activation->PKA_PKC activates NO Nitric Oxide (NO) eNOS->NO produces Cardioprotection Cardioprotective Effects NO->Cardioprotection contributes to IRS1 IRS-1 Phosphorylation PKA_PKC->IRS1 inhibits PI3K PI 3-Kinase IRS1->PI3K activates GlucoseUptake Glucose Uptake PI3K->GlucoseUptake promotes

Quantitative Data

While it is widely reported that this compound is a β3-AR agonist, specific quantitative data for its binding affinity (Ki) and functional potency (EC50) at the human β3-AR are not consistently available in the published literature.[8] Most studies highlight its poor affinity for α, β1, and β2 adrenergic receptors in comparison to other sympathomimetic amines.

The following table summarizes the available quantitative and qualitative data for synephrine at various adrenergic receptors. It is important to note that much of the research has been conducted with racemic synephrine, and the naturally occurring (-)-enantiomer is considered to be more pharmacologically active.[9]

Receptor SubtypeLigandTest SystemActivityPotency / EfficacyReference
β3-Adrenergic p-SynephrineHuman AdipocytesAgonistActivates lipolysis at high concentrations. Specific EC50 not consistently reported.[8]
Racemic SynephrineRat White Fat CellsAgonistLipolytic effect at 1 mM antagonized by β3-antagonist SR-5923A (IC50 = 17 µM).[9]
α1A-Adrenergic Racemic SynephrineCloned human α1A-AR in HEK293 cellsPartial AgonistpKi = 4.11 (Ki ≈ 77,600 nM); Emax = 55.3% of L-phenylephrine at 100 µM.[8][9][10][11]
α2A-Adrenergic Racemic SynephrineCloned human α2A-AR in CHO cellsAntagonistpKi = 4.44 (Ki ≈ 36,300 nM).[9]
α2C-Adrenergic Racemic SynephrineCloned human α2C-AR in CHO cellsAntagonistpKi = 4.61.[9]
β1/β2-Adrenergic p-SynephrineGuinea Pig Atria and TracheaWeak Agonist~40,000-fold less potent than norepinephrine.[1][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with β3-adrenergic receptors.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[13][14][15]

Objective: To determine the inhibition constant (Ki) of this compound for the β3-adrenergic receptor.

Materials:

  • Cell membranes expressing the human β3-adrenergic receptor (e.g., from stably transfected CHO or HEK293 cells).

  • Radioligand with high affinity and selectivity for the β3-AR (e.g., [3H]-SR 59230A or [125I]-cyanopindolol with a β1/β2 antagonist to block binding to other β-ARs).

  • Non-labeled this compound hydrochloride.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing β3-AR in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A serial dilution of this compound or vehicle (for total binding) or a saturating concentration of a known non-labeled β3-AR antagonist (for non-specific binding).

    • A fixed concentration of the radioligand (typically at or near its Kd).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes Expressing β3-AR start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - this compound dilutions prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its agonist activity (EC50 and Emax).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via the β3-adrenergic receptor.

Materials:

  • Whole cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • This compound hydrochloride.

  • A known full β3-AR agonist (e.g., isoproterenol) as a positive control.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Seeding: Culture the β3-AR expressing cells and seed them into 384-well plates. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the full agonist in stimulation buffer.

  • Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include wells with stimulation buffer only (basal) and the full agonist at a saturating concentration (maximal response).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration of agonist that produces 50% of its maximal response) and the Emax (the maximal response).

    • The efficacy of this compound can be expressed as a percentage of the maximal response produced by the full agonist.

cAMP_Assay_Workflow start Start seed_cells Seed β3-AR Expressing Cells in 384-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of This compound and Controls seed_cells->prepare_compounds stimulate_cells Add Compounds to Cells and Incubate prepare_compounds->stimulate_cells lyse_and_detect Lyse Cells and Detect cAMP Levels stimulate_cells->lyse_and_detect analyze_data Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax lyse_and_detect->analyze_data end End analyze_data->end

Adipocyte Lipolysis Assay

This is a physiologically relevant functional assay that measures the breakdown of triglycerides in adipocytes, a key downstream effect of β3-AR activation.[4][5][16]

Objective: To measure the ability of this compound to induce lipolysis in adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes).

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA).

  • This compound hydrochloride.

  • A known β-AR agonist (e.g., isoproterenol) as a positive control.

  • Glycerol and/or free fatty acid detection kits.

  • 24- or 96-well plates.

  • Plate reader.

Procedure:

  • Adipocyte Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes.

  • Pre-incubation: Wash the differentiated adipocytes with assay buffer and pre-incubate them to establish a basal rate of lipolysis.

  • Treatment: Add serial dilutions of this compound or control compounds to the adipocytes.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).

  • Sample Collection: Collect the assay buffer from each well.

  • Quantification: Measure the concentration of glycerol or free fatty acids in the collected buffer using a commercially available kit. The amount of glycerol released is a direct measure of lipolysis.

  • Data Analysis:

    • Plot the amount of glycerol released against the logarithm of the this compound concentration.

    • Determine the EC50 and Emax for the lipolytic response.

Conclusion

This compound acts as a beta-3 adrenergic receptor agonist, initiating a signaling cascade primarily through the Gs-cAMP-PKA pathway. This leads to increased lipolysis in white adipose tissue and thermogenesis in brown and beige adipose tissue, which are the likely mechanisms behind its purported effects on weight management. While direct, high-affinity binding and potent agonism at the human β3-AR are inferred from functional studies, precise quantitative data remain to be consistently reported in the scientific literature. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the specific binding and functional characteristics of this compound at the β3-adrenergic receptor, which will be crucial for a more complete understanding of its pharmacological profile and for the development of novel therapeutics targeting this receptor. Further research into the non-canonical signaling pathways, including nitric oxide production and crosstalk with insulin signaling, will also be important in fully characterizing the physiological effects of this compound.

References

The Lipolytic Activity of (-)-Synephrine in Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Synephrine, a protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), has garnered significant interest for its potential role in weight management and metabolic health. A key aspect of its physiological activity is its ability to stimulate lipolysis, the breakdown of stored triglycerides in adipocytes. This technical guide provides an in-depth examination of the lipolytic effects of this compound, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for its investigation. The primary mechanism of action for this compound-induced lipolysis is through its agonist activity at β3-adrenergic receptors, which initiates a downstream signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), ultimately leading to the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL) and perilipin. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic research, and drug development.

Introduction

Lipolysis is a critical metabolic process for mobilizing stored energy. It involves the hydrolysis of triglycerides within adipocytes into glycerol (B35011) and free fatty acids (FFAs), which are then released into the bloodstream to be used as fuel by other tissues. The regulation of lipolysis is complex, involving hormonal and neuronal signals. Catecholamines, such as adrenaline and noradrenaline, are potent stimulators of lipolysis, primarily through their interaction with adrenergic receptors on the surface of adipocytes.

This compound, also known as p-synephrine, is structurally similar to endogenous catecholamines and has been investigated as a potential lipolytic agent.[1] Its purported thermogenic and lipolytic effects have led to its inclusion in numerous dietary supplements for weight loss.[2] Understanding the precise molecular mechanisms and quantifying the lipolytic efficacy of this compound is crucial for evaluating its therapeutic potential and safety profile.

Molecular Mechanism of this compound-Induced Lipolysis

The lipolytic action of this compound in adipocytes is primarily mediated through the β-adrenergic signaling pathway. While it has a low affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, it demonstrates a notable affinity for β3-adrenergic receptors, which are highly expressed in adipose tissue.[3]

The activation of β3-adrenergic receptors by this compound initiates the following cascade of events:

  • G-Protein Activation: The binding of this compound to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[4]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[5]

  • Phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin: Activated PKA phosphorylates two key proteins involved in lipolysis:

    • Hormone-Sensitive Lipase (HSL): Phosphorylation of HSL at specific serine residues (e.g., Ser563, Ser659, Ser660) increases its enzymatic activity and promotes its translocation from the cytosol to the surface of lipid droplets.[6][7]

    • Perilipin: Perilipin is a protein that coats the surface of lipid droplets and, in its basal state, restricts access of lipases. PKA-mediated phosphorylation of perilipin causes a conformational change that allows HSL and other lipases to access the stored triglycerides.[8]

  • Triglyceride Hydrolysis: The activated HSL, now at the lipid droplet surface, catalyzes the hydrolysis of triglycerides to diglycerides, and subsequently to monoglycerides. Other lipases, such as adipose triglyceride lipase (ATGL) and monoglyceride lipase (MGL), are also involved in the complete breakdown of triglycerides into glycerol and free fatty acids.[9]

  • Release of Glycerol and Free Fatty Acids: The final products of lipolysis, glycerol and FFAs, are transported out of the adipocyte and into the circulation.

Lipolytic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lipid_droplet Lipid Droplet Synephrine (B1677852) This compound Beta3AR β3-Adrenergic Receptor Synephrine->Beta3AR Binds Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates Perilipin_inactive Perilipin PKA_active->Perilipin_inactive Phosphorylates HSL_active Active p-HSL HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Perilipin_active p-Perilipin Perilipin_inactive->Perilipin_active Perilipin_active->HSL_active Allows access Glycerol_FFA Glycerol + FFAs Triglycerides->Glycerol_FFA Extracellular_Release Release from cell Glycerol_FFA->Extracellular_Release Released

Caption: Signaling pathway of this compound-induced lipolysis in adipocytes.

Quantitative Data on Lipolytic Activity

The lipolytic potency of this compound has been evaluated in various in vitro models, primarily using rodent and human adipocytes. The data consistently show that this compound is a partial agonist, with its maximal effect being less than that of the potent, non-selective β-agonist isoprenaline.

Study Parameter Cell Type This compound Concentration Observed Effect Reference
Maximal Lipolysis Rat Adipocytes0.01-1000 µg/mLDose-dependently stimulated lipolysis, reaching ~80% of the maximal response to isoprenaline.[10]
Maximal Lipolysis Human Adipocytes≥100 µg/mLPartially stimulatory, inducing ~20-33% of the maximal lipolysis achieved with isoprenaline.[1][10][11]
Lipolytic Activity Human Adipocytesup to 10 µg/mLNo significant stimulation of lipolysis.[1]
UCP1 mRNA Expression Mouse Stromal Vascular Fraction (SVF) cells3.12 µMIncreased UCP1 mRNA expression in a dose-dependent manner.[12]
Comparative Lipolytic Potency
Compound Cell Type Relative Potency Reference
IsoprenalineRat & Human AdipocytesHigh (Full Agonist)[11]
This compoundRat AdipocytesModerate (Partial Agonist)[10]
This compoundHuman AdipocytesLow (Partial Agonist)[1][11]
OctopamineRat AdipocytesSlightly more active than synephrine[11]
OctopamineHuman AdipocytesPartially stimulatory at high doses[11]
TyramineHuman AdipocytesWeakly stimulatory at high doses (≥100 µg/mL)[1]
N-MethyltyramineHuman AdipocytesWeakly stimulatory at high doses (≥100 µg/mL)[1]

Experimental Protocols

In Vitro Differentiation of 3T3-L1 Preadipocytes

The 3T3-L1 cell line is a widely used model for studying adipogenesis and lipolysis.

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin/streptomycin.

  • Induction of Differentiation: Two days post-confluence, replace the culture medium with an adipogenic differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 5 µg/mL insulin.[13]

  • Maturation: After 48 hours, replace the differentiation medium with DMEM supplemented with 10% FBS and 5 µg/mL insulin.

  • Maintenance: Replace the medium every 48 hours. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for lipolysis assays 8-12 days after the induction of differentiation.

Lipolysis Assay in Mature Adipocytes

This protocol describes the measurement of glycerol and FFA release from mature adipocytes following treatment with this compound.

Protocol:

  • Cell Preparation: Wash mature adipocytes (e.g., differentiated 3T3-L1 cells or primary human adipocytes) twice with Krebs-Ringer bicarbonate buffer (KRBH) or phenol (B47542) red-free DMEM.

  • Pre-incubation: Incubate the cells in KRBH buffer containing 2% bovine serum albumin (BSA) for 1-2 hours to establish a basal rate of lipolysis.

  • Treatment: Replace the pre-incubation buffer with fresh KRBH buffer containing 2% BSA and the desired concentrations of this compound or control substances (e.g., vehicle, isoprenaline as a positive control). A typical incubation time is 2-3 hours at 37°C.[1]

  • Sample Collection: At the end of the incubation period, collect the incubation medium for the analysis of glycerol and FFA content.

  • Glycerol and FFA Measurement: Quantify the concentration of glycerol and FFAs in the collected medium using commercially available colorimetric or fluorometric assay kits.[14][15]

  • Data Normalization: Normalize the glycerol and FFA release to the total cellular protein content or DNA content to account for variations in cell number.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_lipolysis_assay Lipolysis Assay cluster_analysis Data Analysis Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Differentiation Induce Differentiation (IBMX, Dexamethasone, Insulin) Confluence->Differentiation MatureAdipocytes Mature Adipocytes Differentiation->MatureAdipocytes Wash Wash Cells MatureAdipocytes->Wash Preincubation Pre-incubate (Basal) Wash->Preincubation Treatment Treat with this compound or Controls Preincubation->Treatment Incubation Incubate (e.g., 2h at 37°C) Treatment->Incubation Collect Collect Supernatant Incubation->Collect Assay Measure Glycerol & FFAs Collect->Assay Normalize Normalize to Protein/DNA Assay->Normalize Results Quantitative Results Normalize->Results

Caption: Experimental workflow for assessing the lipolytic activity of this compound.

Conclusion

This compound exhibits a clear, albeit partial, lipolytic effect in adipocytes, primarily through the activation of β3-adrenergic receptors and the subsequent cAMP-PKA signaling cascade. Its efficacy is more pronounced in rodent models compared to human adipocytes, where higher concentrations are required to elicit a significant response. The provided data and protocols offer a robust framework for the continued investigation of this compound's metabolic effects. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive understanding of its physiological actions in the context of human metabolism and weight management.

References

The Metabolic Journey of (-)-Synephrine: A Technical Deep Dive into its Biotransformation and Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, a naturally occurring protoalkaloid found predominantly in the peel of bitter orange (Citrus aurantium), has garnered significant attention for its pharmacological effects, particularly its role in weight management and sports performance supplements. As a structural analogue of endogenous catecholamines, understanding its metabolic fate and biotransformation is paramount for assessing its efficacy, safety, and potential for drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It consolidates quantitative data from various studies, outlines detailed experimental methodologies, and visualizes key processes to serve as an in-depth resource for the scientific community.

Pharmacokinetic Profile

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[1][2] The biological half-life of this compound is relatively short, estimated to be approximately 2 hours.[1][2] Studies in humans have shown that after oral ingestion, a significant portion of the administered dose is absorbed and subsequently eliminated via the urine.[1]

Table 1: Human Pharmacokinetic Parameters of this compound (Oral Administration)
ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1 - 2 hours[1][2]
t½ (Biological Half-life) ~ 2 hours[1]
Bioavailability ~22%[1]

Metabolic Pathways

The biotransformation of this compound primarily occurs in the liver and involves both Phase I and Phase II metabolic reactions. The principal pathway is oxidative deamination, catalyzed by monoamine oxidases (MAO), leading to the formation of its major metabolite, p-hydroxymandelic acid. While conjugation reactions such as glucuronidation and sulfation are plausible for a phenolic compound like synephrine (B1677852), their quantitative contribution to its overall metabolism in humans requires further elucidation. Notably, studies suggest that cytochrome P450 (CYP) enzymes play a minimal role in the metabolism of this compound.

Metabolic_Pathway Synephrine This compound MAO Monoamine Oxidase (MAO-A) Synephrine->MAO Oxidative Deamination Conjugates Glucuronide and Sulfate (B86663) Conjugates Synephrine->Conjugates Phase II Metabolism (Glucuronidation/Sulfation) pHMA p-Hydroxymandelic Acid MAO->pHMA Excretion Urinary Excretion pHMA->Excretion Conjugates->Excretion

Figure 1: Primary metabolic pathway of this compound.
Oxidative Deamination by Monoamine Oxidase (MAO)

The primary metabolic route for this compound is oxidative deamination of its amino group, a reaction catalyzed by monoamine oxidase (MAO). Both MAO-A and MAO-B isoforms are capable of metabolizing synephrine, with a major part of the activity attributed to MAO-A.[3] This enzymatic conversion results in the formation of the principal metabolite, p-hydroxymandelic acid.

Enzyme Kinetics

Kinetic studies using rat brain mitochondria have determined the Michaelis-Menten constants for synephrine metabolism by MAO.

Table 2: Enzyme Kinetic Parameters for this compound Metabolism by MAO
Enzyme SourceIsoform(s)Km (μM)Vmax (nmol/mg protein/30 min)Reference
Rat Brain MitochondriaMAO-A & MAO-B25032.6[3]
Phase II Conjugation

As a phenolic compound, this compound is a potential substrate for Phase II conjugation reactions, including glucuronidation and sulfation. These reactions would increase its water solubility and facilitate its excretion. While the formation of glucuronide and sulfate conjugates of structurally similar compounds is well-documented, specific quantitative data on the extent of this compound conjugation in humans is limited.[4]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine. Following intravenous administration in humans, approximately 80% of the administered radioactivity from tritiated synephrine is recovered in the urine.[1] The major component of this urinary radioactivity is p-hydroxymandelic acid.

Table 3: Urinary Excretion of this compound and its Metabolite in Humans (Following Intravenous Administration)
CompoundPercentage of Administered Dose Excreted in UrineReference
Total Radioactivity ~80%[1]
p-Hydroxymandelic Acid ~67% of urinary radioactivity[1]
Unchanged this compound ~10%[1]

Following oral administration, the total urinary radioactivity is comparable to intravenous administration, suggesting complete absorption.[1] However, the amount of unchanged synephrine excreted is significantly lower, at approximately 2.5% of the dose, indicating extensive first-pass metabolism.[1]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound in human liver microsomes (HLMs).

Objective: To determine the rate of disappearance of this compound when incubated with HLMs and to identify the metabolites formed.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes in appropriate concentrations.

  • Pre-incubation: Pre-incubate the master mix at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound to the pre-incubated mixture to achieve the desired final concentration.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquots to precipitate proteins and stop enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify any metabolites formed, such as p-hydroxymandelic acid.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Add this compound (Initiate Reaction) B->C D Incubate at 37°C C->D E Sample at Time Points D->E F Quench Reaction (e.g., with Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H

Figure 2: Workflow for in vitro metabolism of this compound.
Quantification of this compound and p-Hydroxymandelic Acid in Human Urine by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of this compound and its major metabolite, p-hydroxymandelic acid, in human urine samples.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and p-hydroxymandelic acid in urine.

Materials:

  • Urine samples

  • This compound and p-hydroxymandelic acid analytical standards

  • Stable isotope-labeled internal standards (e.g., synephrine-d3, p-hydroxymandelic acid-d3)

  • Formic acid

  • Acetonitrile (ACN) and Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw urine samples and centrifuge to remove particulates.

    • To an aliquot of urine, add the internal standard solution.

    • Acidify the sample with formic acid.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., water, dilute acid) to remove interferences.

    • Elute the analytes with a suitable elution solvent (e.g., methanol containing ammonia).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 or other suitable reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

      • Gradient: A suitable gradient program to achieve separation of the analytes from matrix components.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, p-hydroxymandelic acid, and their respective internal standards.

  • Quantification:

    • Construct a calibration curve by analyzing standards of known concentrations.

    • Calculate the concentration of the analytes in the urine samples based on the peak area ratios of the analytes to their internal standards.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Urine Sample Collection B Addition of Internal Standard & Acidification A->B C Solid-Phase Extraction (SPE) B->C D Elution & Reconstitution C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Calibration Curve Construction F->G H Concentration Calculation G->H

Figure 3: Workflow for LC-MS/MS analysis of synephrine and its metabolite.

Conclusion

The metabolic fate of this compound in humans is characterized by rapid absorption, extensive first-pass metabolism, and a short biological half-life. The primary biotransformation pathway is oxidative deamination by monoamine oxidase, leading to the formation of p-hydroxymandelic acid, which is then efficiently excreted in the urine. While Phase II conjugation is a likely metabolic route, its quantitative significance requires further investigation. The minimal involvement of CYP450 enzymes in its metabolism suggests a lower potential for certain types of drug-drug interactions. This technical guide provides a foundational understanding of the metabolic disposition of this compound, offering valuable data and methodologies for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Further studies, particularly those focusing on human-specific enzyme kinetics and a more detailed characterization of conjugated metabolites, will continue to refine our understanding of this widely consumed bioactive compound.

References

The Dawn of a Natural Stimulant: A Technical History of p-Synephrine's Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of para-synephrine (p-synephrine) isolation for researchers, scientists, and drug development professionals. We delve into the seminal research that first identified this protoalkaloid in its natural source, detailing the experimental protocols of its initial isolation. Furthermore, this document outlines the key signaling pathways associated with p-synephrine's mechanism of action, presented through clear, structured data and visualizations.

Introduction: From Synthesis to Natural Discovery

p-Synephrine, a protoalkaloid structurally similar to epinephrine (B1671497) and norepinephrine, was first known to science as a synthetic compound, first synthesized in 1927. Its physiological effects, particularly its sympathomimetic properties, were recognized early on, leading to its investigation as a pharmaceutical agent. However, the trajectory of p-synephrine research took a significant turn with the discovery of its natural occurrence.

The pivotal moment in the history of p-synephrine came in 1964 when Ivan Stewart, William F. Newhall, and George J. Edwards of the University of Florida Citrus Experiment Station published their groundbreaking paper, "The Isolation and Identification of l-Synephrine in the Leaves and Fruit of Citrus," in the Journal of Biological Chemistry. This research marked the first documented isolation of p-synephrine from a natural source, specifically from the leaves of tangerine (Citrus reticulata) and sweet orange (Citrus sinensis) trees. This discovery opened a new chapter in the study of this bioactive compound, shifting the focus from a purely synthetic molecule to a naturally occurring phytochemical with potential applications in dietary supplements and traditional medicine.

The First Isolation: A Detailed Experimental Protocol

The pioneering work of Stewart, Newhall, and Edwards laid the foundation for all subsequent research on the natural isolation of p-synephrine. Their methodology, while rudimentary by modern standards, was meticulous and effective.

Experimental Workflow for the First Isolation of l-Synephrine

start Fresh Tangerine Leaves (1 kg) extraction Homogenization in 95% Ethanol (3L) start->extraction filtration Filtration extraction->filtration concentration Concentration under Vacuum (to 100 ml) filtration->concentration cation_exchange Cation-Exchange Chromatography (Dowex 50-X4, H+ form) concentration->cation_exchange elution Elution with 2N NH4OH cation_exchange->elution evaporation Evaporation to Dryness elution->evaporation dissolution Dissolution in Water evaporation->dissolution paper_chromatography Preparative Paper Chromatography (Whatman No. 3MM, n-butanol-acetic acid-water) dissolution->paper_chromatography elution2 Elution of Synephrine (B1677852) Band with Water paper_chromatography->elution2 crystallization Crystallization elution2->crystallization final_product l-Synephrine Crystals crystallization->final_product

Caption: Initial isolation workflow for l-synephrine.

The detailed steps were as follows:

  • Extraction: One kilogram of fresh tangerine leaves was homogenized in 3 liters of 95% ethanol.

  • Filtration and Concentration: The homogenate was filtered, and the resulting extract was concentrated under vacuum to a volume of 100 ml.

  • Cation-Exchange Chromatography: The concentrated extract was passed through a cation-exchange resin column (Dowex 50-X4, H+ form).

  • Elution: The column was washed with water to remove neutral and acidic compounds. The amines, including l-synephrine, were then eluted with 2 N ammonium (B1175870) hydroxide.

  • Evaporation and Dissolution: The eluate was evaporated to dryness, and the residue was dissolved in a small amount of water.

  • Preparative Paper Chromatography: The aqueous solution was subjected to preparative paper chromatography on Whatman No. 3MM paper using a solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v).

  • Elution and Crystallization: The band corresponding to synephrine (identified by comparison with a synthetic standard) was cut out and eluted with water. The aqueous eluate was then concentrated and allowed to crystallize.

Quantitative Data from the First Isolation

While the 1964 paper by Stewart et al. was primarily focused on the identification and confirmation of l-synephrine, it provided some key quantitative data that are summarized below.

ParameterValueSource
Source Material Tangerine (Citrus reticulata) leavesStewart et al. (1964)
Concentration in Tangerine Leaves 3.1 mg/g (fresh weight)Stewart et al. (1964)
Concentration in Sweet Orange Leaves 0.5 mg/g (fresh weight)Stewart et al. (1964)
Melting Point of Isolated l-Synephrine 162-164 °C (with decomposition)Stewart et al. (1964)
Optical Rotation [α]D25 -55.6° (c 1.0 in 1 N HCl)Stewart et al. (1964)

It is important to note that the yield of the isolation process was not explicitly stated in the paper. The focus was on the definitive identification of the compound.

Mechanism of Action: Signaling Pathways

p-Synephrine exerts its physiological effects primarily through its interaction with adrenergic receptors, though it also influences other signaling pathways. Its mechanism of action is of great interest to researchers due to its potential for stimulating metabolism with a more favorable safety profile compared to other sympathomimetic amines.

Adrenergic Receptor Signaling

p-Synephrine's primary mode of action is its agonistic activity on β-3 adrenergic receptors. This interaction is key to its thermogenic and lipolytic effects.

pSynephrine p-Synephrine beta3AR β-3 Adrenergic Receptor pSynephrine->beta3AR Binds to gProtein Gs Protein beta3AR->gProtein Activates ac Adenylyl Cyclase gProtein->ac Activates cAMP cAMP ac->cAMP Converts ATP to pka Protein Kinase A (PKA) cAMP->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates and Activates lipolysis Lipolysis (Triglycerides → FFAs + Glycerol) hsl->lipolysis Catalyzes

Caption: p-Synephrine's β-3 adrenergic signaling pathway.

In contrast to other sympathomimetics like ephedrine, p-synephrine has a low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors. This selectivity is thought to contribute to its more favorable cardiovascular safety profile.

Anti-inflammatory Signaling: p38 MAPK and NF-κB Pathways

Recent research has also elucidated an anti-inflammatory role for p-synephrine, mediated through the downregulation of the p38 MAPK and NF-κB signaling pathways.

lps Lipopolysaccharide (LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 Activates p38MAPK p38 MAPK tlr4->p38MAPK Activates nfkb NF-κB tlr4->nfkb Activates pSynephrine p-Synephrine pSynephrine->p38MAPK Inhibits pSynephrine->nfkb Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p38MAPK->cytokines Promotes Production nfkb->cytokines Promotes Production

Caption: p-Synephrine's inhibitory effect on inflammatory pathways.

This inhibitory action on key inflammatory signaling cascades suggests that p-synephrine may have therapeutic potential beyond its metabolic effects.

Conclusion

The journey of p-synephrine from a synthetic compound to a naturally occurring phytochemical is a testament to the power of natural product discovery. The seminal work of Stewart, Newhall, and Edwards in 1964 not only identified its presence in Citrus species but also provided the foundational methodology for its isolation. Modern research continues to build upon this legacy, unraveling the intricate signaling pathways through which p-synephrine exerts its effects. For researchers and drug development professionals, the history of p-synephrine's discovery and isolation serves as a compelling case study in the exploration of natural compounds for therapeutic applications. The detailed protocols and an understanding of its mechanism of action are crucial for the continued investigation and potential development of p-synephrine-based products.

In Silico Modeling of (-)-Synephrine Receptor Docking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Synephrine is a biogenic amine found in various plants, notably in the bitter orange (Citrus aurantium), and is a common ingredient in dietary supplements aimed at weight management and enhanced athletic performance. Its pharmacological activity is primarily mediated through interactions with adrenergic receptors and the trace amine-associated receptor 1 (TAAR1). Understanding the precise molecular interactions between this compound and its receptor targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the docking of this compound to its primary receptor targets. It includes a compilation of quantitative binding data, detailed experimental protocols for key computational techniques, and visualizations of the relevant signaling pathways and experimental workflows.

This compound Receptor Binding Affinity

This compound exhibits a distinct binding profile, showing a preference for α-adrenergic receptors and TAAR1 over β-adrenergic receptors. The following tables summarize the available quantitative data on the binding affinity of this compound to various human receptor subtypes. It is important to note that binding affinities can vary between studies due to different experimental conditions and assay types.

Receptor SubtypeLigandpKiKi (nM)Reference
α₁ₐ-AdrenergicThis compound5.305012[1]
α₂ₐ-AdrenergicThis compound4.8713490[1]
α₂C-AdrenergicThis compound4.9012589[1]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeLigandEC₅₀ (µM)Eₘₐₓ (%)Reference
α₁ₐ-Adrenergicp-Synephrine2.482[1]
α₁B-Adrenergicp-Synephrine3.991[1]
α₁D-Adrenergicp-Synephrine1.780[1]
TAAR1p-Synephrine9285[2]

EC₅₀ is the half-maximal effective concentration, indicating the potency of the compound as an agonist. Eₘₐₓ is the maximum effect relative to a reference full agonist.

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments involved in modeling the interaction of this compound with its receptor targets.

Homology Modeling of Adrenergic Receptors

Given the absence of crystal structures for all adrenergic receptor subtypes, homology modeling is a crucial first step to generate a three-dimensional model of the target receptor.

Objective: To build a 3D model of a human adrenergic receptor subtype (e.g., α₁ₐ-adrenergic receptor) based on a known experimental structure of a homologous protein.

Software: MODELLER

Protocol:

  • Template Selection:

    • Perform a BLAST search against the Protein Data Bank (PDB) using the target receptor's amino acid sequence to identify suitable templates.

    • Select a high-resolution crystal structure of a related G-protein coupled receptor (GPCR), such as the human β₂-adrenergic receptor or another closely related aminergic receptor, as the template.[3] The choice of template is critical and should be based on sequence identity, particularly in the transmembrane domains.

  • Sequence Alignment:

    • Perform a sequence alignment of the target and template sequences using a multiple sequence alignment tool like ClustalW.

    • Manually refine the alignment to ensure that the highly conserved motifs within the transmembrane helices are correctly aligned.

  • Model Building:

    • Use the MODELLER software to generate a set of homology models based on the sequence alignment and the template structure.[3]

    • The N- and C-termini, as well as long intracellular or extracellular loops that are not present in the template, may be excluded from the initial model building.

  • Model Evaluation and Refinement:

    • Assess the stereochemical quality of the generated models using tools like PROCHECK to generate a Ramachandran plot. A good quality model should have over 90% of its residues in the most favored regions.

    • Select the model with the best stereochemical properties for further refinement, which may involve energy minimization using software like GROMACS or AMBER.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the modeled adrenergic receptor.

Software: AutoDock Vina

Protocol:

  • Receptor Preparation:

    • Start with the refined homology model of the adrenergic receptor.

    • Using AutoDockTools (ADT), add polar hydrogens and assign Kollman charges to the receptor.

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Using ADT, detect the root of the ligand, choose the torsions, and assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Define a grid box that encompasses the putative binding site of the receptor. For adrenergic receptors, this is typically located within the transmembrane helices.

    • The size and center of the grid box should be sufficient to allow for the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. Vina will explore different conformations of this compound within the defined grid box and score them based on its scoring function.[4]

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[5]

  • Analysis of Results:

    • Analyze the docking results, which will include the binding energy (in kcal/mol) and the coordinates of the docked poses.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand complex using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.

Objective: To evaluate the stability of the this compound-receptor complex and to refine the docked pose.

Software: GROMACS

Protocol:

  • System Preparation:

    • Use the best-docked pose of the this compound-receptor complex as the starting structure.

    • Choose an appropriate force field, such as CHARMM36m or AMBER, for both the protein and the ligand.[6] Ligand parameters can be generated using servers like CGenFF.

    • Place the complex in a simulation box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant.

      • NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). Position restraints on the protein and ligand heavy atoms are typically applied during equilibration to allow the solvent to relax around them.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the behavior of the complex.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and analyzing the intermolecular interactions over time.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflow for an in silico docking study.

Signaling Pathways

G cluster_alpha1 α₁-Adrenergic Receptor Signaling Synephrine_a1 This compound alpha1_R α₁-Adrenoceptor Synephrine_a1->alpha1_R Gq Gq alpha1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_a1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_a1 PKC->Cellular_Response_a1 G cluster_alpha2 α₂-Adrenergic Receptor Signaling Synephrine_a2 This compound alpha2_R α₂-Adrenoceptor Synephrine_a2->alpha2_R Gi Gi alpha2_R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Cellular_Response_a2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_inhibit->Cellular_Response_a2 G cluster_beta β-Adrenergic Receptor Signaling Synephrine_b This compound beta_R β-Adrenoceptor Synephrine_b->beta_R Gs Gs beta_R->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Cellular_Response_b Cellular Response (e.g., Lipolysis, Glycogenolysis) PKA_activate->Cellular_Response_b G cluster_taar1 TAAR1 Signaling Synephrine_t This compound TAAR1 TAAR1 Synephrine_t->TAAR1 Gs_t Gs TAAR1->Gs_t AC_activate_t Adenylyl Cyclase (Activation) Gs_t->AC_activate_t cAMP_increase_t ↑ cAMP AC_activate_t->cAMP_increase_t PKA_activate_t ↑ PKA Activity cAMP_increase_t->PKA_activate_t CREB CREB Phosphorylation PKA_activate_t->CREB Cellular_Response_t Modulation of Monoaminergic Neurotransmission CREB->Cellular_Response_t G In Silico Docking Workflow cluster_workflow In Silico Docking Workflow start Target Selection (e.g., Adrenergic Receptor) homology_modeling Homology Modeling start->homology_modeling model_validation Model Validation homology_modeling->model_validation receptor_prep Receptor Preparation model_validation->receptor_prep docking Molecular Docking receptor_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking analysis Analysis of Docking Results docking->analysis md_simulation Molecular Dynamics Simulation analysis->md_simulation md_analysis MD Trajectory Analysis md_simulation->md_analysis end Conclusion on Binding Mode and Stability md_analysis->end

References

An In-depth Technical Guide to the Effects of (-)-Synephrine on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Synephrine, a protoalkaloid amine found predominantly in the bitter orange (Citrus aurantium), has garnered significant interest in the scientific community for its potential pharmacological effects. Structurally similar to endogenous catecholamines, this compound interacts with various cellular signaling pathways, influencing a range of physiological processes from metabolism to cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on key cellular signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Concepts: Interaction with Adrenergic Signaling

The primary mechanism of action for this compound involves its interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are central to the sympathetic nervous system. Its effects are mediated through the activation or inhibition of these receptors, which in turn triggers downstream signaling cascades.

Adrenergic Receptor Binding and Functional Activity

This compound exhibits a distinct binding profile for various adrenergic receptor subtypes. While it is often compared to other sympathomimetic amines like ephedrine, its receptor affinity and functional efficacy are notably different, contributing to its unique pharmacological profile.[1] It primarily interacts with α- and β-adrenergic receptors.[2]

Data Presentation: Quantitative Analysis of this compound's Adrenergic Activity

The following tables summarize the quantitative data on the binding affinity (pKi), functional potency (EC₅₀), and efficacy (Eₘₐₓ) of synephrine (B1677852) at various adrenergic receptor subtypes. It is important to note that much of the available literature investigates p-synephrine, the more common isomer.

Table 1: Binding Affinity (pKi) of p-Synephrine at Human Adrenergic Receptors

CompoundReceptor SubtypepKiKi (nM)
p-SynephrineHuman α₁ₐ5.305012
p-SynephrineHuman α₂ₐ4.8713490
p-SynephrineHuman α₂C4.9012589

Data sourced from a study on the in vitro activation of human adrenergic receptors.[3]

Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of p-Synephrine at α₁-Adrenergic Receptors

CompoundReceptor SubtypeEC₅₀ (µM)Eₘₐₓ (%)
p-SynephrineADRα₁ₐ2.482
p-SynephrineADRα₁B3.991
p-SynephrineADRα₁D1.780

Data sourced from a study on the in vitro activation of human adrenergic receptors.[3]

Functional studies on the α(1A)-AR subtype showed that synephrine was a partial agonist, with a maximal response at 100 microM that was 55.3% of the L-phenylephrine maximum.[4]

Key Signaling Pathways Modulated by this compound

This compound's interaction with adrenergic receptors initiates a cascade of intracellular events, primarily through the modulation of second messengers like cyclic AMP (cAMP) and the activation of downstream protein kinase pathways.

The cAMP/PKA Signaling Pathway

Activation of certain β-adrenergic receptors by this compound leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This pathway is crucial for processes such as lipolysis and thermogenesis.[1]

cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synephrine This compound AdrenergicReceptor Adrenergic Receptor (e.g., β3-AR) Synephrine->AdrenergicReceptor GProtein G Protein (Gs) AdrenergicReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA activates CREB_cyto CREB PKA->CREB_cyto phosphorylates CREB_nuc p-CREB CREB_cyto->CREB_nuc translocates CRE CRE CREB_nuc->CRE binds Gene Gene Transcription (e.g., Lipolysis enzymes) CRE->Gene regulates

Caption: The cAMP/PKA signaling pathway activated by this compound.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another critical signaling axis influenced by this compound. In some cellular contexts, such as in esophageal squamous cell carcinoma (ESCC) cells, synephrine has been shown to inhibit the ERK pathway.[6] This is achieved by downregulating upstream activators like Galectin-3, leading to reduced phosphorylation and inactivation of ERK.[2][6] This inhibitory effect on a key pro-proliferative pathway highlights the context-dependent nature of synephrine's cellular effects.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synephrine This compound Receptor Receptor Synephrine->Receptor Galectin3 Galectin-3 Receptor->Galectin3 downregulates Ras Ras Galectin3->Ras activates Galectin3->Ras inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK (Inactive) Transcription Reduced Cell Proliferation pERK->Transcription leads to

Caption: Inhibition of the MAPK/ERK pathway by this compound.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. Similar to its effect on the ERK pathway, synephrine has been demonstrated to inactivate the Akt pathway in cancer cells.[2] In other contexts, such as in 3T3-L1 preadipocytes, p-synephrine has been shown to activate the Akt pathway, leading to the inhibition of adipogenesis.[7] This highlights the cell-type-specific effects of synephrine. The anti-adipogenic effect is mediated by the activation of Akt, which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β).[7]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Synephrine This compound Receptor Receptor Synephrine->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b phosphorylates (inhibits) pGSK3b p-GSK3β (Inactive) Adipogenesis Inhibition of Adipogenesis pGSK3b->Adipogenesis

Caption: Modulation of the PI3K/Akt pathway by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate the effects of this compound on cellular signaling pathways.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of this compound for specific adrenergic receptor subtypes.

Objective: To quantify the competitive binding of this compound to a specific adrenergic receptor subtype against a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected HEK293 or CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁-receptors, [³H]-Yohimbine for α₂-receptors, [³H]-Dihydroalprenolol for β-receptors).

  • This compound stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-labeled antagonist for the receptor.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with Adrenergic Receptors start->prep setup Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP in response to this compound treatment.

Objective: To quantify the effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the adrenergic receptor of interest.

  • This compound stock solution.

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate).

  • Cell culture medium and plates (e.g., 384-well).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Stimulation: Treat the cells with varying concentrations of this compound or forskolin for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF cAMP-d2 and anti-cAMP cryptate conjugates according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.

  • HTRF Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration based on a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value.

cAMP_Assay_Workflow start Start seed Seed Cells in 384-well Plate start->seed stimulate Stimulate Cells with This compound seed->stimulate lyse Lyse Cells and Add HTRF Reagents stimulate->lyse incubate Incubate at Room Temperature lyse->incubate read Read Plate with HTRF Reader incubate->read analyze Data Analysis: Calculate cAMP and EC₅₀ read->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation HTRF assay.

Western Blot Analysis for Phospho-ERK

This technique is used to detect and quantify the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 at specific residues (Thr202/Tyr204).

Materials:

  • Cells of interest.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Densitometry: Quantify the band intensities for phospho-ERK and total-ERK. Calculate the ratio of phospho-ERK to total-ERK to determine the change in ERK phosphorylation.

Western_Blot_Workflow start Start treat Treat Cells and Prepare Lysates start->treat quantify Quantify Protein Concentration treat->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (p-ERK) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect reprobe Strip and Re-probe (Total ERK) detect->reprobe analyze Densitometry and Data Analysis reprobe->analyze end End analyze->end

Caption: Workflow for Western blot analysis of p-ERK.

Conclusion

This compound exerts a complex and multifaceted influence on cellular signaling pathways. Its primary interaction with adrenergic receptors initiates a cascade of events that can either stimulate or inhibit downstream pathways such as the cAMP/PKA, MAPK/ERK, and PI3K/Akt signaling axes. The specific cellular response to this compound is highly dependent on the receptor subtype expression and the cellular context. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the pharmacological properties and therapeutic potential of this intriguing natural compound. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the diverse biological effects of this compound.

References

Genotoxicity and Mutagenicity of (-)-Synephrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Synephrine, a protoalkaloid found predominantly in the peel of Citrus aurantium (bitter orange), is a common ingredient in dietary supplements marketed for weight management and athletic performance. Its structural similarity to other adrenergic amines has prompted thorough evaluation of its safety profile, particularly concerning its potential for genotoxicity and mutagenicity. This technical guide provides a comprehensive overview of the key studies conducted to assess the genotoxic and mutagenic potential of this compound. The available evidence from a battery of standard in vitro assays, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test, indicates that this compound does not exhibit genotoxic or mutagenic properties under the tested conditions. This document summarizes the quantitative data where available, details the experimental protocols of pivotal studies, and provides visual representations of the experimental workflows.

Introduction

Genotoxicity and mutagenicity assessments are critical components of the safety evaluation of any chemical substance intended for human consumption. These studies aim to identify agents that can cause damage to the genetic material (DNA) of cells, potentially leading to mutations and carcinogenesis. For this compound, a comprehensive evaluation of its genotoxic potential is essential to ensure its safety for consumers. This guide focuses on the most common and regulatory-accepted assays for this purpose: the Ames test, the in vitro micronucleus test, and the in vitro chromosomal aberration assay.

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The following tables summarize the key findings from in vitro genotoxicity and mutagenicity studies on this compound and related extracts.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

Test SubstanceTester StrainsConcentration RangeMetabolic Activation (S9)ResultsReference
Bitter Orange Extract (50% p-synephrine)Salmonella typhimurium TA1535, TA97a, TA98, TA100, TA102Up to 5000 µ g/plate With and WithoutNon-mutagenic. No increase in revertant colonies observed.[1]Deshmukh et al., 2017a
Quantitative data on the number of revertant colonies were not available in the reviewed publication.

Table 2: In Vitro Micronucleus Test Data

Test SubstanceCell LineConcentration RangeExposure DurationMetabolic Activation (S9)ResultsReference
This compoundHuman Hepatic Cells (HepG2)2 - 5000 µM24 hoursNot specifiedNon-genotoxic and non-mutagenic.[2][3]Ribeiro et al., 2019
Quantitative data on the frequency of micronucleated cells were not available in the reviewed publication.

Table 3: In Vitro Chromosomal Aberration Assay Data

Test SubstanceCell LineConcentration RangeMetabolic Activation (S9)ResultsReference
This compoundNot AvailableNot AvailableNot AvailableNo studies found in the reviewed literature.-

Experimental Protocols

The following sections detail the methodologies for the key genotoxicity assays, based on the available literature and standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several histidine-dependent strains of Salmonella typhimurium.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis strain_prep Bacterial Strain Preparation (e.g., TA98, TA100, TA1535, TA1537, TA102) pre_incubation Pre-incubation (Test substance + Bacteria +/- S9 Mix) strain_prep->pre_incubation test_substance_prep Test Substance Preparation (Bitter Orange Extract, 50% p-synephrine) test_substance_prep->pre_incubation s9_prep S9 Mix Preparation (for metabolic activation) s9_prep->pre_incubation plating Plating on Minimal Glucose Agar (B569324) pre_incubation->plating incubation Incubation (37°C for 48-72 hours) plating->incubation colony_counting Counting Revertant Colonies incubation->colony_counting data_analysis Data Analysis and Interpretation colony_counting->data_analysis

Ames Test Experimental Workflow.

Methodology based on Deshmukh et al. (2017a) and OECD Guideline 471:

  • Test System: Histidine-requiring strains of Salmonella typhimurium (TA1535, TA97a, TA98, TA100, and TA102) were used. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens.

  • Metabolic Activation: The assay was performed both in the presence and absence of a rat liver post-mitochondrial fraction (S9 mix) to assess the mutagenicity of the test substance and its metabolites.

  • Procedure: The pre-incubation method was utilized. The tester strains were exposed to various concentrations of the bitter orange extract (up to 5000 µ g/plate ) in a liquid suspension with or without the S9 mix. This mixture was incubated at 37°C before being mixed with molten top agar and poured onto minimal glucose agar plates.

  • Controls: A negative (vehicle) control and positive controls (known mutagens for each strain with and without S9 activation) were run concurrently.

  • Data Collection: After incubation for 48-72 hours at 37°C, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate was counted.

  • Evaluation Criteria: A substance is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration point in at least one strain, with or without metabolic activation.

In Vitro Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.

Experimental Workflow:

Micronucleus_Test_Workflow cluster_culture Cell Culture and Exposure cluster_cytokinesis_block Cytokinesis Block cluster_harvesting Harvesting and Staining cluster_analysis Analysis cell_culture Cell Culture (e.g., HepG2 cells) exposure Exposure to this compound (Various concentrations) cell_culture->exposure cyto_b Addition of Cytochalasin B (Blocks cell division at binucleate stage) exposure->cyto_b harvest Cell Harvesting cyto_b->harvest staining Staining of Nuclei and Cytoplasm harvest->staining microscopy Microscopic Analysis (Scoring of micronuclei in binucleated cells) staining->microscopy data_analysis Data Analysis and Interpretation microscopy->data_analysis

In Vitro Micronucleus Test Workflow.

Methodology based on Ribeiro et al. (2019) and OECD Guideline 487:

  • Test System: Human hepatic cells (HepG2) were used as an in vitro model for the liver, a primary site of metabolism for ingested substances.

  • Treatment: Cells were exposed to this compound at concentrations ranging from 2 to 5000 µM for 24 hours.

  • Cytokinesis Block: To ensure that only cells that have undergone mitosis are scored, cytochalasin B is typically added to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Following treatment, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) to visualize the main nuclei and any micronuclei.

  • Data Collection: The frequency of micronucleated cells is determined by scoring a predetermined number of binucleated cells (typically 1000-2000) per concentration.

  • Evaluation Criteria: A substance is considered positive if it induces a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay is designed to identify agents that cause structural changes in chromosomes. Although no studies on this compound were identified, the standard protocol is described below.

Experimental Workflow:

Chromosomal_Aberration_Workflow cluster_culture Cell Culture and Exposure cluster_metaphase_arrest Metaphase Arrest cluster_harvesting Harvesting and Slide Preparation cluster_analysis Analysis cell_culture Cell Culture (e.g., CHO cells) exposure Exposure to Test Substance (Various concentrations +/- S9) cell_culture->exposure colcemid Addition of Metaphase-Arresting Agent (e.g., Colcemid) exposure->colcemid harvest Cell Harvesting colcemid->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Slide Preparation and Staining fixation->slide_prep microscopy Microscopic Analysis (Scoring of chromosomal aberrations in metaphase cells) slide_prep->microscopy data_analysis Data Analysis and Interpretation microscopy->data_analysis

In Vitro Chromosomal Aberration Assay Workflow.

Methodology based on OECD Guideline 473:

  • Test System: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Treatment: Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation (S9 mix), for a short (3-6 hours) and/or long (continuous for about 1.5 cell cycles) duration.

  • Metaphase Arrest: Prior to harvesting, a metaphase-arresting substance (e.g., colcemid or colchicine) is added to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).

  • Data Collection: A predetermined number of metaphase spreads (typically 100-200) per concentration are analyzed microscopically for different types of structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

  • Evaluation Criteria: A test substance is considered to induce chromosomal aberrations if it produces a concentration-dependent increase in the number of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.

Discussion and Conclusion

The available data from standard in vitro genotoxicity assays consistently indicate that this compound and bitter orange extracts containing a high concentration of p-synephrine are not mutagenic or genotoxic. The Ames test, conducted on a bitter orange extract with 50% p-synephrine, showed no increase in revertant colonies in five different Salmonella typhimurium strains, both with and without metabolic activation.[1] This suggests that neither the parent compound nor its metabolites induce point mutations in bacteria.

Similarly, an in vitro micronucleus study using human hepatic cells found no evidence of genotoxicity or mutagenicity at concentrations up to 5000 µM.[2][3] While an increase in reactive oxygen species (ROS) was observed at higher concentrations, this was accompanied by an upregulation of antioxidant defense mechanisms, which likely prevented DNA damage. This highlights the importance of cellular context and defense mechanisms in mitigating potential pro-oxidant effects.

While no studies specifically investigating the potential of this compound to induce chromosomal aberrations were identified in the reviewed literature, the negative results from the Ames and micronucleus tests provide a strong indication of its lack of genotoxic activity. The micronucleus assay, in particular, is capable of detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.

References

Methodological & Application

Application Note: Quantification of (-)-Synephrine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Synephrine is a protoalkaloid compound found in various plants, most notably in the unripe fruit of Citrus aurantium (bitter orange). It is the primary active ingredient in many dietary supplements marketed for weight loss and athletic performance. Due to its stimulant properties, accurate and reliable quantification of this compound in plant extracts and finished products is crucial for quality control, dosage accuracy, and regulatory compliance. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The sample is extracted with a suitable solvent, filtered, and injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid, analytical grade

  • Plant extract samples (e.g., Citrus aurantium extract)

  • 0.45 µm syringe filters

Equipment
  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Pipettes and volumetric flasks

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the powdered plant extract into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

A summary of the HPLC operating conditions is provided in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (20:80 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Method Validation

The described HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

Validation ParameterResult
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Accuracy (Recovery) 97.5% - 104.0%[1][2]
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.25 µg/mL[3]
Limit of Quantification (LOQ) 0.78 µg/mL[3]

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound in plant extracts. The method is simple, rapid, and reliable, making it suitable for routine quality control analysis. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Weigh Plant Extract add_solvent Add Methanol weigh_sample->add_solvent weigh_standard Weigh Synephrine (B1677852) Standard dissolve_standard Dissolve in Methanol (Stock Solution) weigh_standard->dissolve_standard prepare_working Prepare Working Standards dissolve_standard->prepare_working hplc_injection Inject into HPLC prepare_working->hplc_injection vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter filter->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection at 225 nm separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Synephrine peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

validation_parameters cluster_method Method Validation cluster_criteria Acceptance Criteria linearity Linearity (r²) linearity_crit r² > 0.999 linearity->linearity_crit accuracy Accuracy (Recovery) accuracy_crit 95% - 105% accuracy->accuracy_crit precision Precision (RSD%) precision_crit RSD% < 2% precision->precision_crit lod LOD lod_crit Signal-to-Noise ≥ 3 lod->lod_crit loq LOQ loq_crit Signal-to-Noise ≥ 10 loq->loq_crit

Caption: Key parameters for HPLC method validation.

References

Application Note: Chiral Separation of Synephrine Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of (R)- and (S)-synephrine enantiomers using Supercritical Fluid Chromatography (SFC). Synephrine (B1677852), a primary protoalkaloid found in various Citrus species, is a common ingredient in dietary supplements. Due to the potential for enantiomer-specific physiological activity, a reliable method for chiral separation is crucial for research, quality control, and drug development. This protocol employs a polysaccharide-based chiral stationary phase and a carbon dioxide-based mobile phase with a polar modifier and an amine additive to achieve baseline resolution of the enantiomers in a rapid and efficient manner.

Introduction

Synephrine is a sympathomimetic amine that interacts with adrenergic receptors. As with many chiral compounds, the individual enantiomers of synephrine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of significant importance. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional High-Performance Liquid Chromatography (HPLC) such as faster analysis times, reduced organic solvent consumption, and often superior resolution.[1][2][3] This is achieved by using supercritical carbon dioxide as the main mobile phase, which possesses low viscosity and high diffusivity.[1]

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high success rates for the enantioseparation of a wide range of chiral compounds in SFC.[4][5][6] For the analysis of basic compounds like synephrine, the addition of a small amount of an amine additive to the mobile phase is often necessary to improve peak shape and resolution.[7][8] This application note provides a detailed protocol for the successful chiral separation of synephrine enantiomers using a polysaccharide-based CSP with an optimized SFC mobile phase.

Experimental Protocols

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a backpressure regulator, a column oven, an autosampler, and a photodiode array (PDA) or UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column. Based on separations of similar primary amines, a column such as Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) is recommended.

  • Mobile Phase:

    • Supercritical Carbon Dioxide (CO2), SFC grade.

    • Methanol (B129727) (MeOH), HPLC or SFC grade, as the co-solvent.

    • Isopropylamine (IPA) or Diethylamine (DEA) as a basic additive.

  • Sample Preparation:

    • A stock solution of racemic synephrine (e.g., 1 mg/mL) is prepared in methanol.

    • This stock solution is then diluted to a working concentration (e.g., 0.1 mg/mL) with methanol for injection.

SFC Method Parameters

The following parameters are a starting point and may require optimization for specific instruments and columns.

ParameterRecommended Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase CO2 / Methanol with 0.1% Isopropylamine
Gradient Isocratic
Co-solvent % 20% Methanol with 0.1% Isopropylamine
Flow Rate 3.0 mL/min
Backpressure 150 bar
Column Temp. 40 °C
Injection Vol. 5 µL
Detection UV at 225 nm

Data Presentation

The following table summarizes the expected chromatographic results based on the separation of structurally similar primary amines by chiral SFC.

EnantiomerRetention Time (min)Resolution (Rs)
(S)-Synephrine3.5\multirow{2}{*}{> 2.0}
(R)-Synephrine4.2

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing racemic_synephrine Racemic Synephrine Standard dissolve Dissolve in Methanol (1 mg/mL Stock) racemic_synephrine->dissolve dilute Dilute to Working Solution (0.1 mg/mL) dissolve->dilute inject Inject Sample (5 µL) dilute->inject separation Chiral SFC Separation (Chiralpak AD-H) inject->separation detection UV Detection (225 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Integrate Peaks & Quantify Enantiomers chromatogram->quantify report Generate Report quantify->report

Caption: Experimental workflow for the chiral SFC separation of synephrine enantiomers.

signaling_pathway cluster_receptor Adrenergic Receptor Interaction cluster_cellular Cellular Response synephrine Synephrine Enantiomers receptor Adrenergic Receptors (α and β subtypes) synephrine->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger response Physiological Response second_messenger->response

References

Application Notes and Protocols for LC-MS/MS Detection of (-)-Synephrine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of (-)-Synephrine in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are synthesized from established and validated procedures to ensure reliability and reproducibility for pharmacokinetic studies and other research applications.

Introduction

This compound is a primary protoalkaloid found in the peel and fruit of Citrus aurantium (bitter orange) and is widely used in dietary supplements for weight management. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic and toxicological assessments. This protocol details two robust sample preparation methods—protein precipitation and a more sensitive derivatization-based procedure—coupled with a validated UPLC-MS/MS method for its determination.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥97% purity)

  • This compound-¹³C₂,¹⁵N (stable isotope-labeled internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Dansyl chloride

  • Sodium bicarbonate buffer (pH 8-11)

  • Methyl tert-butyl ether (MTBE)

  • n-Hexane

  • Human plasma (K₂EDTA)

Sample Preparation Method 1: Protein Precipitation

This method is rapid and suitable for routine analysis where high sensitivity is not the primary requirement.

  • Thaw frozen plasma samples to room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Synephrine-¹³C₂,¹⁵N in 50:50 methanol:water).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Sample Preparation Method 2: Derivatization for Enhanced Sensitivity

This two-step extraction and derivatization method is designed to achieve a lower limit of quantification (LLOQ) by improving recovery and reducing matrix effects.[1]

  • Initial Extraction:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 400 µL of an extraction solvent (e.g., acetonitrile).

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant.[1]

  • Derivatization:

    • Dry the supernatant under nitrogen.

    • Reconstitute the residue in 50 µL of sodium bicarbonate buffer (pH 8-11).[1]

    • Add 50 µL of dansyl chloride in acetonitrile (e.g., 1 mg/mL).[1][2]

    • Incubate at 60°C for 10 minutes.

  • Second Extraction:

    • Add 500 µL of an extraction solvent mixture of MTBE and n-hexane (2:1, v/v).[1][2]

    • Vortex for 2 minutes and centrifuge.

    • Collect the upper organic layer (supernatant).[1]

    • Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

LC-MS/MS Analysis

The following parameters provide a validated starting point for the analysis.

Liquid Chromatography Conditions
ParameterCondition
System UPLC System
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-3.0 min (95-5% B)
Run Time 3.0 minutes[3]
Mass Spectrometry Conditions
ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode[3]
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 168.1107.015
Synephrine-¹³C₂,¹⁵N (IS) 171.1110.015

Note: Collision energy should be optimized for the specific instrument used.

Method Validation Summary

The following table summarizes typical validation parameters for a similar LC-MS/MS method for synephrine (B1677852) in plasma.[3]

ParameterResult
Linearity Range 5 - 2500 ng/mL[3]
LLOQ 5 ng/mL (Protein Precipitation) / ~0.02 ng/mL (Derivatization)[1][2][3][4]
Intra-day Precision (RSD) < 12%[3]
Inter-day Precision (RSD) < 12%[3]
Accuracy 88.5 - 109.5%[3]
Mean Recovery 73.4 - 76.6%[3]

Visualized Workflow

LCMSMS_Workflow LC-MS/MS Workflow for this compound in Plasma cluster_prep Sample Preparation cluster_pp Method 1: Protein Precipitation cluster_deriv Method 2: Derivatization cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add pp Add Acetonitrile is_add->pp extract1 Initial Extraction is_add->extract1 centrifuge1 Centrifuge pp->centrifuge1 drydown1 Evaporate & Reconstitute centrifuge1->drydown1 injection Inject into UPLC drydown1->injection deriv Derivatize (Dansyl Chloride) extract1->deriv extract2 Second Extraction (LLE) deriv->extract2 drydown2 Evaporate & Reconstitute extract2->drydown2 drydown2->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

References

Application Notes and Protocols for Cell-based Assays Assessing (-)-Synephrine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, a primary protoalkaloid found in the extract of bitter orange (Citrus aurantium), has garnered significant interest for its potential therapeutic applications, particularly in weight management and as an anti-cancer agent.[1][2] Structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, this compound's bioactivity is primarily mediated through its interaction with adrenergic receptors, though other signaling pathways are also implicated.[3][4] These application notes provide detailed protocols for a suite of cell-based assays to investigate the multifaceted bioactivity of this compound, focusing on its effects on adipogenesis, lipolysis, and apoptosis. The included methodologies and data presentation guidelines are intended to facilitate reproducible and robust assessment of this compound's pharmacological properties in a preclinical setting.

Data Summary: Bioactivity of this compound

The following tables summarize quantitative data from various cell-based assays investigating the effects of this compound.

Table 1: Effects of this compound on Adipogenesis and Lipolysis

Cell LineAssayTreatmentConcentration RangeIncubation TimeKey Findings
3T3-L1Adipogenesis (Oil Red O Staining)This compound10 µM8 daysInhibited adipocyte differentiation and lipid accumulation.[5]
3T3-L1Adipogenesis (Gene Expression)p-SynephrineNot specifiedNot specifiedReduced expression of adipogenic markers C/EBPα and PPARγ.[6][7]
3T3-L1Lipolysis (Glycerol Release)p-SynephrineNot specifiedNot specifiedStimulated lipolysis through β3-adrenergic receptor activation.[2][3][8]
L6 Skeletal Muscle CellsGlucose Consumptionp-Synephrine0-100 µM24 hoursIncreased basal glucose consumption by up to 50%.[1]

Table 2: Cytotoxic and Apoptotic Effects of this compound

Cell LineAssayTreatmentConcentration RangeIncubation TimeKey Findings
Esophageal Squamous Carcinoma (ESCC) cellsCytotoxicity (MTT Assay)SynephrineNot specifiedNot specifiedReduced cell viability in a dose-dependent manner.[3]
Human Hepatocellular Carcinoma (HepG2) cellsApoptosisSynephrine and Caffeine combination3:60, 3:90, 3:600 µMNot specifiedInduced DNA damage and apoptosis.[3]
Leukemia K562 and Lymphoma Granta cellsCytotoxicity (MTT Assay)Synephrine derivative (10S-E2)~13 µM24 hoursExhibited cytotoxic activity.[9]
WI-38 Human Lung Fibroblast cellsCell Viability (WST Assay)SynephrineUp to 50 µM3 hours90% cell viability observed at 100 µM, indicating low toxicity at tested concentrations.[8][10]

Section 1: Adipogenesis Assays

Adipogenesis is the process of preadipocyte differentiation into mature adipocytes. This compound has been shown to inhibit this process, suggesting its potential as an anti-obesity agent.[5][6]

Experimental Workflow: Adipogenesis Inhibition Assay

cluster_0 Day -2 to 0: Cell Seeding and Growth cluster_1 Day 0 to 3: Induction of Differentiation cluster_2 Day 3 to 8: Maturation cluster_3 Day 8: Analysis A Seed 3T3-L1 preadipocytes B Grow to confluence A->B C Add differentiation medium (MDI) +/- this compound B->C D Change to insulin-containing medium +/- this compound C->D E Maintain in culture, changing medium every 2 days D->E F Oil Red O Staining E->F G Quantification of lipid accumulation F->G

Caption: Workflow for assessing this compound's effect on 3T3-L1 adipogenesis.

Protocol 1.1: Oil Red O Staining for Lipid Accumulation

This protocol details the staining of intracellular lipid droplets in differentiated 3T3-L1 adipocytes to quantify the extent of adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (BCS)

  • Differentiation Medium (DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

  • Insulin (B600854) Medium (DMEM with 10% FBS, 10 µg/mL Insulin)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O working solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)

  • Isopropanol (100%)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence. Maintain the cells in a post-confluent state for 48 hours.

  • Induction of Differentiation: On Day 0, replace the medium with differentiation medium containing various concentrations of this compound or vehicle control.

  • Maturation: On Day 3, replace the medium with insulin medium containing the respective concentrations of this compound. Replenish with fresh insulin medium every 2 days until Day 8.

  • Fixation: On Day 8, wash the cells twice with PBS and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.[11] Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.[11][12]

  • Washing: Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess stain is removed.[12]

  • Quantification: Dry the plate completely. Add 100% isopropanol to each well to elute the stain from the lipid droplets.[13] Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.[14]

Section 2: Lipolysis Assay

Lipolysis is the breakdown of triglycerides into free fatty acids and glycerol (B35011). This compound is known to promote lipolysis, primarily through the activation of β3-adrenergic receptors.[2][3][8]

Signaling Pathway: this compound-Induced Lipolysis

Synephrine This compound beta3AR β3-Adrenergic Receptor Synephrine->beta3AR binds G_protein Gs Protein beta3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates/ activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis

Caption: this compound stimulates lipolysis via the β3-AR/cAMP/PKA pathway.

Protocol 2.1: Glycerol Release Assay

This assay measures the amount of glycerol released into the culture medium as an indicator of lipolysis.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer Bicarbonate (KRB) buffer with 2% BSA

  • This compound stock solution

  • Isoproterenol (positive control)

  • Glycerol Assay Kit

  • Microplate reader

Procedure:

  • Cell Preparation: Use fully differentiated 3T3-L1 adipocytes (Day 8-12 post-induction).

  • Starvation: Wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Treatment: Replace the medium with KRB buffer containing various concentrations of this compound, isoproterenol, or vehicle control.

  • Incubation: Incubate the cells for 1-3 hours at 37°C.

  • Sample Collection: Collect the culture medium from each well.

  • Glycerol Measurement: Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well.

Section 3: Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Several studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anti-cancer therapeutic.[3]

Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells

Synephrine This compound PI3K_AKT PI3K/Akt Pathway Synephrine->PI3K_AKT inhibits ERK ERK Signaling Synephrine->ERK inhibits Bax_p53 Bax, p53 Synephrine->Bax_p53 upregulates Apoptosis Apoptosis PI3K_AKT->Apoptosis ERK->Apoptosis Caspase3 Caspase-3 Bax_p53->Caspase3 activates Caspase3->Apoptosis

Caption: this compound induces apoptosis by modulating key signaling pathways.

Protocol 3.1: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • Cancer cell line of interest (e.g., HepG2, K562)

  • Culture medium appropriate for the cell line

  • This compound stock solution

  • Staurosporine or other apoptosis inducer (positive control)

  • Caspase-3/7 Activity Assay Kit (fluorescent or colorimetric)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, a positive control, or vehicle control for the desired duration (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells according to the protocol provided with the caspase activity assay kit.[15][16] This typically involves adding a lysis buffer and incubating on ice.[15]

  • Assay Reaction: Add the cell lysate to a new plate containing the caspase substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorescent assays) and reaction buffer.[17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light for fluorescent assays.[15]

  • Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorescent assays) using a microplate reader.[16][17]

  • Data Analysis: The fold increase in caspase activity can be determined by comparing the readings from treated samples to the untreated control.

Section 4: Cell Viability Assay

To distinguish between cytotoxic and cytostatic effects and to determine the appropriate concentration range for bioactivity assays, a cell viability assay should be performed.

Protocol 4.1: MTT/WST-1 Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Appropriate culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

  • Solubilization solution (e.g., DMSO or SDS) for MTT assay

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[18]

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's bioactivity. By employing these standardized cell-based assays, researchers can obtain reliable and comparable data on its effects on adipogenesis, lipolysis, and apoptosis. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms that may be investigated further using techniques such as Western blotting for key protein phosphorylation and expression levels (e.g., AMPK, Akt, ERK).[1][3] This comprehensive approach is crucial for advancing our understanding of this compound's therapeutic potential and for guiding future drug development efforts.

References

Application Notes and Protocols for Studying the In Vivo Effects of (-)-Synephrine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, a primary protoalkaloid found in the fruit of Citrus aurantium (bitter orange), has garnered significant interest for its potential therapeutic applications, particularly in weight management and as a performance enhancer. Structurally similar to endogenous catecholamines, this compound exerts its effects primarily through adrenergic signaling pathways. Understanding its in vivo effects is crucial for elucidating its mechanism of action, evaluating its safety profile, and developing novel therapeutic strategies. This document provides detailed application notes and standardized protocols for researchers investigating the in vivo effects of this compound using various animal models.

Data Presentation: Summary of In Vivo Effects

The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound in rodent models.

Table 1: Metabolic Effects of this compound in Rodent Models

Animal ModelDosageRoute of AdministrationDurationKey Metabolic EffectsReference(s)
Mice30 and 300 mg/kgOral gavage28 daysReduction in body weight gain.[1]
MiceNot specifiedNot specifiedNot specifiedIncreased fat oxidation.[2][3][4]
Rats3 mg/kgOralAcuteIncreased fat oxidation during exercise.[2]
RatsNot specifiedPerfused liverAcuteIncreased glycogenolysis, glycolysis, and gluconeogenesis.[5][6]
Mice5 and 10 mg/kgIntraperitonealAcuteDecreased TNF-α and IL-6; increased IL-10 in an LPS-induced lung injury model.[7]

Table 2: Cardiovascular Effects of this compound in Rodent Models

Animal ModelDosageRoute of AdministrationDurationKey Cardiovascular EffectsReference(s)
Rats10 and 50 mg/kg/dayOral gavage28 daysNo significant changes in heart rate or blood pressure.[2]
Rats2.5 - 20 mg/kgOral7 daysDose-related ventricular arrhythmias and QRS complex enlargement.[2]
RatsNot specifiedPerfused liverAcuteIncreased portal perfusion pressure.[5][6]

Table 3: Neurological Effects of this compound in Rodent Models

Animal ModelDosageRoute of AdministrationDurationKey Neurological EffectsReference(s)
MiceNot specifiedNot specifiedNot specifiedAntidepressant-like effects in forced swimming and tail-hanging tests.[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents

This protocol describes the standard method for oral administration of this compound to mice and rats.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded, ball-tip

  • Syringes

  • Animal scale

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound hydrochloride.

    • Dissolve the compound in the chosen vehicle to the desired final concentration. The concentration should be calculated to allow for an administration volume of 5-10 mL/kg for rats and 10 mL/kg for mice.[9]

    • Ensure complete dissolution by vortexing or brief sonication.

    • Prepare the dosing solution fresh daily.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the precise volume of the dosing solution to be administered.

    • Gently but firmly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, secure the animal's body while holding the head and extending the neck.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib. Mark this length on the needle.[10]

    • Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Slowly administer the dosing solution directly into the stomach.[10]

    • Withdraw the gavage needle gently.

    • Monitor the animal for any signs of distress (e.g., difficulty breathing, fluid from the nose) during and immediately after the procedure.[11]

  • Control Group:

    • Administer the vehicle alone to the control group using the same volume and procedure.

Protocol 2: Assessment of Metabolic Rate by Indirect Calorimetry

This protocol outlines the procedure for measuring energy expenditure and substrate utilization in mice treated with this compound using an open-circuit indirect calorimetry system.

Materials:

  • Indirect calorimetry system with metabolic cages

  • Standard rodent chow and water bottles

  • Animal scale

Procedure:

  • Acclimation:

    • House mice individually in the metabolic cages for at least 24 hours prior to data collection to allow for acclimation to the new environment.[2][9]

    • Ensure ad libitum access to food and water during the acclimation period.

  • System Calibration and Setup:

    • Calibrate the O2 and CO2 sensors of the indirect calorimetry system according to the manufacturer's instructions using a certified gas mixture.[12]

    • Ensure the system is leak-proof.

    • Program the system to record data at regular intervals (e.g., every 15-30 minutes).

  • Experimental Procedure:

    • At the start of the experiment, weigh each mouse and record the weight.

    • Administer this compound or vehicle control as described in Protocol 1.

    • Immediately place the mice back into their respective metabolic cages.

    • Begin data collection, monitoring O2 consumption (VO2) and CO2 production (VCO2) for a predetermined period (e.g., 24 hours).[9]

  • Data Analysis:

    • Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2 (RER = VCO2 / VO2). An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 indicates fat oxidation.[12]

    • Calculate energy expenditure (Heat) using the Weir equation or a simplified formula provided by the system's software (e.g., Heat (kcal/hr) = (3.815 + 1.232 x RER) x VO2).[12]

    • Analyze the data to determine the effect of this compound on metabolic rate and substrate utilization over time, comparing the treatment group to the control group.

Protocol 3: Cardiovascular Monitoring via Radiotelemetry

This protocol describes the continuous monitoring of blood pressure and heart rate in conscious, freely moving rats administered this compound using implantable radiotelemetry devices.

Materials:

  • Implantable telemetry transmitters

  • Receivers and data acquisition system

  • Surgical instruments for sterile implantation

  • Anesthetics and analgesics

Procedure:

  • Surgical Implantation of Telemetry Device:

    • Surgically implant the telemetry transmitter into the peritoneal cavity of the rat under aseptic conditions and appropriate anesthesia.

    • Insert the pressure-sensing catheter into the abdominal aorta or femoral artery and secure it.[1][13]

    • Suture the transmitter body to the abdominal wall.[13]

    • Close the incisions and provide appropriate post-operative care, including analgesia.

    • Allow the animals to recover for at least one week before starting the experiment.[13]

  • Baseline Data Collection:

    • House the rats individually in their home cages placed on top of the telemetry receivers.

    • Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm before drug administration.

  • Experimental Procedure:

    • Administer this compound or vehicle control to the rats as described in Protocol 1.

    • Continuously record cardiovascular parameters (systolic, diastolic, and mean arterial pressure, and heart rate) for the desired duration.

  • Data Analysis:

    • Analyze the telemetered data to determine the effects of this compound on cardiovascular parameters.

    • Compare the changes in blood pressure and heart rate in the treatment group to the control group, considering the time course of the effects.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the cAMP/PKA and Akt signaling pathways in tissue samples from this compound-treated animals.

Materials:

  • Tissue samples (e.g., liver, adipose tissue)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-PKA, anti-phospho-Akt, anti-total PKA, anti-total Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tissue Homogenization and Protein Extraction:

    • Homogenize the collected tissue samples in ice-cold lysis buffer.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody overnight at 4°C.[14]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[15]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the levels of the corresponding total proteins to determine the extent of pathway activation.

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Synephrine This compound AdrenergicReceptor Adrenergic Receptor (e.g., β3-AR) Synephrine->AdrenergicReceptor Binds G_Protein G Protein AdrenergicReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_PKA Downstream Effectors (e.g., HSL, Perilipin) PKA->Downstream_PKA Phosphorylates Lipolysis Lipolysis Downstream_PKA->Lipolysis Promotes

Caption: Simplified cAMP/PKA signaling pathway activated by this compound leading to lipolysis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Synephrine This compound Receptor Receptor Synephrine->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Akt Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream_Akt Phosphorylates CellGrowth Cell Growth & Protein Synthesis Downstream_Akt->CellGrowth Promotes

Caption: Overview of the Akt/mTOR signaling pathway potentially modulated by this compound.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment In Vivo Assessment cluster_analysis Ex Vivo & Data Analysis AnimalModel Select Animal Model (e.g., C57BL/6 Mice, Sprague-Dawley Rats) Acclimation Acclimation Period AnimalModel->Acclimation SynephrinePrep Prepare this compound Solution Acclimation->SynephrinePrep Administration Oral Gavage Administration SynephrinePrep->Administration Metabolic Metabolic Studies (Indirect Calorimetry) Administration->Metabolic Cardiovascular Cardiovascular Monitoring (Telemetry) Administration->Cardiovascular Neurological Behavioral Tests Administration->Neurological TissueCollection Tissue Collection Administration->TissueCollection DataAnalysis Data Analysis & Interpretation Metabolic->DataAnalysis Cardiovascular->DataAnalysis Neurological->DataAnalysis WesternBlot Western Blot Analysis TissueCollection->WesternBlot WesternBlot->DataAnalysis

Caption: General experimental workflow for studying the in vivo effects of this compound.

References

Application Notes and Protocols for the Isolation of (-)-Synephrine from Bitter Orange Peel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine is a protoalkaloid amine found in the peel of bitter orange (Citrus aurantium). It is the primary active component responsible for the pharmacological effects of bitter orange extracts, which are commonly used in dietary supplements for weight management and as a sympathomimetic agent. Structurally similar to epinephrine, this compound acts as an adrenergic agonist. The isolation and purification of this compound are crucial for pharmacological studies, the development of standardized extracts, and as a reference standard for quality control.

This document provides a detailed protocol for the isolation of this compound from bitter orange peel, including methods for extraction, purification, and analytical quantification.

Experimental Protocols

Preparation of Plant Material

Fresh, unripe bitter orange fruits should be harvested, washed thoroughly, and the peel carefully separated from the pulp. The peels are then dried in a circulating air oven at a temperature of 40-50°C to a constant weight to prevent enzymatic degradation of the active compounds. The dried peels are subsequently ground into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.

Extraction of this compound

An acid-base solvent extraction method is commonly employed for the selective extraction of alkaloids like synephrine (B1677852).

Methodology:

  • Acidic Extraction:

    • Macerate 100 g of the dried bitter orange peel powder in 1 L of 0.07 M hydrochloric acid (HCl) solution.

    • Stir the mixture continuously for 24 hours at room temperature.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Collect the acidic aqueous extract. The solid residue can be subjected to a second extraction under the same conditions to maximize the yield.

  • Basification and Liquid-Liquid Extraction:

    • Combine the acidic aqueous extracts and adjust the pH to approximately 9-10 with a 2 M sodium hydroxide (B78521) (NaOH) solution. This converts the synephrine hydrochloride salt into its free base form.

    • Transfer the basified extract to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Combine all the organic extracts.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude synephrine-rich extract.

Purification by Column Chromatography

The crude extract is further purified using column chromatography to isolate this compound from other co-extracted compounds.

Methodology:

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in the chosen mobile phase.

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing the mobile phase through it until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the crude synephrine extract in a minimal amount of the mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

    • Begin the elution with a suitable mobile phase. A common gradient system starts with a non-polar solvent and gradually increases in polarity. For synephrine, a mobile phase system of chloroform:methanol (B129727), starting with a ratio of 98:2 and gradually increasing the methanol concentration, is effective.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of 10-20 mL.

    • Monitor the fractions for the presence of synephrine using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol:ammonia, 85:10:5). Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., Dragendorff's reagent).

    • Combine the fractions that show a single spot corresponding to the Rf value of a synephrine standard.

Crystallization of this compound

The final step in obtaining pure this compound is crystallization.

Methodology:

  • Concentration and Crystallization:

    • Combine the pure synephrine fractions from column chromatography and concentrate them under reduced pressure.

    • Dissolve the resulting residue in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at a temperature below 50°C to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and purification process.

Extraction Step Parameter Value Reference
Acidic ExtractionSolvent0.07 M HCl[1]
Solid to Solvent Ratio1:10 (w/v)
Extraction Time24 hours
TemperatureRoom Temperature
Liquid-Liquid ExtractionpH of Aqueous Phase9-10
Organic SolventEthyl Acetate
Number of Extractions3
Purification Step Parameter Value Reference
Column ChromatographyStationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseChloroform:Methanol (gradient)
CrystallizationSolventMethanol
Analysis Parameter Expected Result Reference
YieldCrude Extract Yield10-15% of dried peel weight[1]
Pure this compound Yield0.5-2.0% of dried peel weight
PurityPurity after Column Chromatography>95% (by HPLC)
Purity after Crystallization>98% (by HPLC)[2]
IdentificationRf value (TLC)~0.45 (Ethyl acetate:Methanol:Ammonia 85:10:5)
Retention Time (HPLC)Varies based on method[3]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of this compound.

Methodology:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A typical isocratic mobile phase is a 90:10 (v/v) mixture of the buffer and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 225 nm or 275 nm.[2]

  • Quantification: Based on a calibration curve prepared from a certified this compound reference standard.

Mandatory Visualization

Isolation_Workflow start Dried Bitter Orange Peel Powder extraction Acidic Extraction (0.07 M HCl, 24h) start->extraction filtration1 Filtration extraction->filtration1 basification Basification (pH 9-10 with NaOH) filtration1->basification Aqueous Extract l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) basification->l_l_extraction concentration1 Concentration (Rotary Evaporator) l_l_extraction->concentration1 Organic Phase crude_extract Crude Synephrine Extract concentration1->crude_extract column_chroma Column Chromatography (Silica Gel, Chloroform:Methanol gradient) crude_extract->column_chroma fraction_collection Fraction Collection & TLC Analysis column_chroma->fraction_collection pure_fractions Pure Synephrine Fractions fraction_collection->pure_fractions concentration2 Concentration pure_fractions->concentration2 crystallization Crystallization (Methanol) concentration2->crystallization filtration2 Vacuum Filtration crystallization->filtration2 drying Drying filtration2->drying final_product Pure this compound Crystals drying->final_product

Caption: Workflow for the isolation of this compound.

Signaling Pathway

While a detailed signaling pathway is extensive, the primary mechanism of this compound involves its interaction with adrenergic receptors.

Synephrine_Signaling synephrine This compound receptor Adrenergic Receptors (e.g., α1, β3) synephrine->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme Activation (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger Production (cAMP, IP3, DAG) effector->second_messenger downstream Downstream Cellular Responses second_messenger->downstream response Physiological Effects (e.g., Lipolysis, Increased Metabolic Rate) downstream->response

Caption: Simplified adrenergic signaling of this compound.

References

Application of (-)-Synephrine as a Pharmacological Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, also known as p-synephrine, is a naturally occurring protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange). Structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, this compound has garnered significant interest as a pharmacological tool due to its distinct adrenergic activity. It is frequently utilized in studies related to metabolism, obesity, and cardiovascular function, as well as in cancer and inflammation research. These notes provide an overview of its applications, quantitative data on its activity, and detailed protocols for its use in key experimental assays.

Pharmacological Profile

This compound primarily acts as an agonist at adrenergic receptors, with a notable preference for β3-adrenergic receptors. Its affinity for α, β1, and β2 adrenergic receptors is considerably lower, which is believed to contribute to its more favorable cardiovascular safety profile compared to other sympathomimetic amines like ephedrine. The compound has been shown to modulate several key signaling pathways, making it a versatile tool for investigating cellular processes.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity at various adrenergic receptor subtypes and its effects in selected functional and in vivo studies.

Table 1: Adrenergic Receptor Binding Affinities of this compound

Receptor SubtypeTest SystempKiKi (nM)Reference
α1A-AdrenergicCloned human α1A-AR in HEK293 cells4.11~77,625[1]
α2A-AdrenergicCloned human α2A-AR in CHO cells4.44~36,308[1]
α2C-AdrenergicCloned human α2C-AR in CHO cells4.61~24,547[1]

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

AssayTest SystemActivityPotency/EfficacyReference
Intracellular Calcium MobilizationHuman α1A-AR in HEK293 cellsPartial AgonistEmax = 55.3% of L-phenylephrine at 100 µM[1][2]
LipolysisHuman AdipocytesAgonistWeak stimulator[1]
cAMP ProductionRat LiverAgonistStimulated cAMP overflow[3]

Table 3: In Vivo Effects of this compound in Rodent Models

Study FocusAnimal ModelDosageRoute of AdministrationKey FindingsReference
Metabolic EffectsRat50 and 300 mg/kgOralIncreased glycogen (B147801) phosphorylase activity; decreased pyruvate (B1213749) kinase and pyruvate dehydrogenase activity.[4]
Anti-inflammatory EffectsMouse (LPS-induced acute lung injury)5 and 10 mg/kgIntraperitonealDecreased TNF-α and IL-6; inhibited NF-κB phosphorylation.[5]
Anti-tumor EffectsNude Mice (ESCC xenografts)20 mg/kgNot specifiedSignificant antitumor effect.
Diabetes AmeliorationMouse (alloxan-induced)Not specifiedNot specifiedAmeliorated diabetes by inhibiting oxidative stress and inflammation via NF-κB and MAPK pathways.[6]

Signaling Pathways

This compound has been demonstrated to influence several critical intracellular signaling pathways.

Synephrine_Signaling cluster_Adrenergic Adrenergic Signaling Synephrine (B1677852) This compound Adrenergic_Receptor β3-Adrenergic Receptor Synephrine->Adrenergic_Receptor G_Protein Gs Protein Adrenergic_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Metabolic_Effects Lipolysis, Thermogenesis PKA->Metabolic_Effects

Adrenergic Signaling Pathway of this compound.

Synephrine_Anti_Inflammatory cluster_Inflammation Anti-inflammatory Pathways cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway Synephrine This compound IKB IκBα Synephrine->IKB prevents degradation p38_MAPK p38 MAPK Synephrine->p38_MAPK inhibits NFKB NF-κB IKB->NFKB inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFKB->Inflammatory_Genes

Anti-inflammatory Signaling Pathways of this compound.

Synephrine_Anticancer cluster_Cancer Anti-cancer Pathways Synephrine This compound Galectin3 Galectin-3 Synephrine->Galectin3 downregulates PI3K PI3K Galectin3->PI3K ERK ERK Galectin3->ERK Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation, Migration, Invasion Akt->Cell_Proliferation ERK->Cell_Proliferation

Anti-cancer Signaling Pathways of this compound.

Experimental Protocols

Adrenergic Receptor Binding Assay

This protocol is adapted from general radioligand competition binding assay procedures and should be optimized for the specific receptor subtype and cell line being used.

Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).

  • This compound stock solution.

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and vials.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in incubation buffer.

  • In a 96-well plate, add in the following order: incubation buffer, radioligand at a concentration near its Kd, and the serially diluted this compound or vehicle.

  • To initiate the binding reaction, add the cell membrane preparation to each well.

  • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist for the receptor.

  • Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound treatment.

Objective: To determine the effect of this compound on adenylyl cyclase activity through the measurement of intracellular cAMP.

Materials:

  • Cells expressing the Gs- or Gi-coupled receptor of interest.

  • This compound stock solution.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and plates.

Procedure:

  • Seed cells in a 96- or 384-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period.

  • For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce a measurable level of cAMP.

  • Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit protocol.

  • Generate a standard curve using the provided cAMP standards.

  • Calculate the concentration of cAMP in each sample based on the standard curve and determine the EC50 or IC50 of this compound.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Objective: To determine the cytotoxic or anti-proliferative effects of this compound.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 10 µM to 100 µM) and a vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

3T3-L1 Adipocyte Differentiation Assay

This protocol outlines the induction of 3T3-L1 preadipocyte differentiation and treatment with this compound.

Objective: To investigate the effect of this compound on adipogenesis.

Materials:

  • 3T3-L1 preadipocytes.

  • Preadipocyte growth medium (e.g., DMEM with 10% calf serum).

  • Differentiation medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Adipocyte maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound stock solution.

  • Oil Red O staining solution for lipid visualization.

Procedure:

  • Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.

  • Two days post-confluence, initiate differentiation by replacing the growth medium with differentiation medium (MDI). This is considered Day 0.

  • From Day 0, treat the cells with the desired concentrations of this compound or vehicle control. Replenish the medium with fresh differentiation medium and this compound every 2 days.

  • On Day 2, replace the differentiation medium with adipocyte maintenance medium containing this compound.

  • Continue to culture the cells in maintenance medium with this compound, changing the medium every 2 days, until Day 8-10.

  • Assess adipocyte differentiation by visualizing lipid droplet accumulation using Oil Red O staining or by quantifying the expression of adipogenic marker genes (e.g., PPARγ, aP2) via qPCR or Western blot.

Conclusion

This compound is a valuable pharmacological tool with a well-defined, though complex, mechanism of action. Its preferential activity at β3-adrenergic receptors and its influence on key signaling pathways make it a useful compound for research in metabolism, inflammation, and oncology. The protocols provided herein offer a foundation for the application of this compound in various experimental settings. Researchers should note that optimal concentrations and conditions may vary depending on the specific cell type or animal model and should be determined empirically.

References

Application Notes: The Use of (-)-Synephrine in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

(-)-Synephrine, also known as p-synephrine, is the primary protoalkaloid found in the bitter orange (Citrus aurantium) fruit.[1][2] Structurally similar to endogenous catecholamines like epinephrine, it is a key component in many dietary supplements marketed for weight management and sports performance.[3][4] Its growing popularity in metabolic research stems from its purported ability to increase energy expenditure and fat oxidation with a more favorable safety profile compared to other sympathomimetic amines like ephedrine.[3][5] These notes provide an overview of its mechanism of action, observed metabolic effects, and safety profile to guide its application in a research setting.

2. Mechanism of Action

This compound's metabolic effects are primarily attributed to its activity as an adrenergic receptor agonist.[3] Unlike other amines, it exhibits a distinct receptor binding profile:

  • High Affinity for β3-Adrenergic Receptors: The primary mechanism for its metabolic effects is believed to be the activation of β3-adrenergic receptors.[6][7] These receptors are predominantly found in adipose tissue and are key regulators of lipolysis and thermogenesis.[3]

  • Poor Affinity for other Adrenergic Receptors: Crucially, this compound has a very low binding affinity for α1, α2, β1, and β2 adrenergic receptors.[6][7][8] This poor affinity explains the general lack of significant cardiovascular side effects, such as increased heart rate or blood pressure, that are commonly associated with less selective adrenergic agonists like ephedrine.[7][8]

Activation of the β3-adrenergic receptor by this compound initiates a downstream signaling cascade, leading to the breakdown of stored triglycerides into free fatty acids and glycerol (B35011), which can then be oxidized for energy.

3. Key Metabolic Effects Observed in Research

Numerous human clinical trials have investigated the metabolic impact of acute this compound supplementation. The most consistently reported finding is an increase in fat oxidation during exercise, while effects on resting metabolism are more variable.

3.1. Effects on Resting Metabolism

Some studies report a modest increase in resting metabolic rate (RMR) following this compound ingestion, while others find no significant effect.[6][9][10] The co-ingestion with flavonoids like naringin (B1676962) and hesperidin (B1673128) may enhance its thermogenic effect.[10]

Table 1: Effects of this compound on Resting Metabolic Rate (RMR) in Human Studies

Study Population Dosage Key Findings Reference(s)
10 healthy subjects 50 mg p-synephrine 65 kcal increase in RMR vs. placebo after 75 mins. [10][11]
10 healthy subjects 50 mg p-synephrine + 600 mg naringin 129 kcal increase in RMR vs. placebo. [10][11]
10 healthy subjects 50 mg p-synephrine + 600 mg naringin + 100 mg hesperidin 183 kcal increase in RMR vs. placebo (statistically significant). [10][11]
6 healthy subjects 12 mg p-synephrine (in a multi-ingredient product) 2.41% increase in RMR one hour after ingestion. [9]

| 18 healthy subjects | 3 mg/kg p-synephrine | No significant change in resting energy expenditure. |[6] |

3.2. Effects on Substrate Oxidation During Exercise

The most pronounced effect of this compound is the shift in fuel utilization during physical activity. Studies consistently show an increase in the rate of fat oxidation, accompanied by a corresponding decrease in carbohydrate oxidation, during low-to-moderate intensity aerobic exercise.[6][12][13]

Table 2: Effects of this compound on Substrate Oxidation During Exercise in Human Studies

Study Population Dosage Exercise Protocol Key Findings Reference(s)
18 healthy subjects 3 mg/kg p-synephrine Incremental cycle ergometer test Increased maximal fat oxidation rate (0.40 vs 0.29 g/min for placebo). Reduced carbohydrate oxidation at low-to-moderate intensities. [6]
13 healthy subjects 3 mg/kg p-synephrine Incremental cycle ergometer test Increased maximal rate of fat oxidation (0.43 vs 0.30 g/min for placebo). [14]
14 healthy subjects 3 mg/kg p-synephrine 1 hour of cycling at Fatmax Increased whole-body fat oxidation (37.3 vs 33.6 g for placebo). Reduced carbohydrate oxidation (85.0 vs 99.5 g for placebo). [12]
12 healthy men 100 mg p-synephrine Resistance Exercise (squats) Increased fat oxidation rates 25-30 minutes post-exercise. [15][16]

| 18 healthy active women | 3 mg/kg p-synephrine | Incremental cycle ergometer test | No significant effect on fat oxidation rate, contrary to findings in male participants. |[13][17] |

4. Safety and Cardiovascular Profile

A critical aspect of this compound for research and development is its safety profile. At typical dosages (e.g., 3 mg/kg or ~50-100 mg), most studies demonstrate that this compound alone does not cause significant increases in heart rate or blood pressure.[6][7][10] However, a meta-analysis indicated that prolonged use might lead to small but significant increases in blood pressure.[5] The risk of cardiovascular effects may be elevated when this compound is combined with other stimulants, particularly caffeine (B1668208).[18]

Table 3: Cardiovascular Effects of this compound in Human Studies

Study Population Dosage Key Findings Reference(s)
18 healthy subjects 3 mg/kg p-synephrine No change in heart rate or blood pressure at rest or during exercise. [6]
15 healthy subjects 54 mg p-synephrine Small, clinically insignificant increases in heart rate and blood pressure. [9]
10 subjects per group Up to 98 mg daily for 60 days No significant changes in systolic or diastolic blood pressure. [10]
Meta-analysis (18 trials) 10-54 mg daily for 42-60 days Significant increase in systolic (+6.4 mmHg) and diastolic (+4.3 mmHg) blood pressure with prolonged use. [5][19]

| 12 healthy men | 100 mg p-synephrine + 100 mg caffeine | Mean heart rate during resistance exercise was significantly highest in the synephrine (B1677852) + caffeine group. |[16] |

5. Visualized Mechanisms and Workflows

Signaling_Pathway This compound Signaling Pathway for Lipolysis cluster_cell Adipocyte Synephrine This compound Beta3AR β3-Adrenergic Receptor Synephrine->Beta3AR Binds G_Protein G-Protein (Gs) Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes Products Glycerol + Free Fatty Acids Triglycerides->Products Fat Oxidation (Mitochondria) Fat Oxidation (Mitochondria) Products->Fat Oxidation (Mitochondria)

Caption: Proposed signaling pathway of this compound-induced lipolysis in adipocytes.

Experimental_Workflow Workflow for a Human Crossover Clinical Trial cluster_prep Phase 1: Preparation cluster_trials Phase 2: Intervention (Crossover Design) cluster_analysis Phase 3: Analysis Recruitment Subject Recruitment (e.g., healthy, active individuals) Screening Screening & Consent (Inclusion/Exclusion Criteria) Recruitment->Screening Baseline Baseline Testing (VO2peak, Body Comp) Screening->Baseline Randomization Randomization to Treatment Order Baseline->Randomization Trial1 Trial 1: Ingest Synephrine (3 mg/kg) or Placebo Randomization->Trial1 Testing1 Metabolic Testing: - Rest (60 min) - Exercise Protocol (Indirect Calorimetry, HR, BP) Trial1->Testing1 Washout Washout Period (e.g., 7 days) Testing1->Washout Trial2 Trial 2: Ingest Alternate Treatment Washout->Trial2 Testing2 Repeat Metabolic Testing Trial2->Testing2 Data Data Collection (Substrate Oxidation, RMR, HR, etc.) Testing2->Data Analysis Statistical Analysis (e.g., Paired t-test, ANOVA) Data->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: Typical experimental workflow for a human metabolic study of this compound.

Experimental Protocols

Protocol 1: In Vivo Human Study - Acute Effects of this compound on Substrate Metabolism During Exercise

1. Objective: To determine the effects of an acute oral dose of this compound on energy expenditure and substrate (fat and carbohydrate) oxidation rates at rest and during an incremental exercise test.

2. Study Design:

  • Type: Double-blind, randomized, placebo-controlled, crossover trial.

  • Subjects: Recruit healthy, recreationally active participants (e.g., n=15-20). Exclude individuals with cardiovascular conditions, those taking medications that affect metabolism, and those regularly consuming synephrine-containing supplements.

  • Ethical Approval: Obtain approval from an institutional review board (IRB) and written informed consent from all participants.

3. Materials:

  • This compound powder (purity >98%).

  • Placebo (e.g., microcrystalline cellulose).

  • Identical opaque gelatin capsules for synephrine and placebo.

  • Metabolic cart (indirect calorimeter) for measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Cycle ergometer.

  • Heart rate monitor and automated blood pressure cuff.

4. Procedure:

  • Preliminary Visit:

    • Screen participants for eligibility.

    • Record baseline characteristics: height, weight, body composition.

    • Perform a maximal oxygen uptake (VO2peak) test on the cycle ergometer to determine individual fitness levels and establish exercise intensities for the main trials.

    • Instruct participants to maintain their normal diet and physical activity but to refrain from strenuous exercise and consumption of alcohol or caffeine for 24 hours before each trial.[6]

  • Experimental Trials (Two trials separated by a ~7-day washout period):

    • Participants arrive at the laboratory in the morning after an overnight fast (~10 hours).

    • Record baseline resting heart rate and blood pressure.

    • Administer a capsule containing either this compound (3 mg per kg of body weight) or the placebo with water.[6]

    • Participants rest in a quiet, semi-recumbent position for 60 minutes post-ingestion.

    • During the final 20 minutes of the rest period, measure resting VO2 and VCO2 using the metabolic cart to determine resting energy expenditure and substrate oxidation.[6]

    • Following the rest period, participants begin the incremental exercise test on the cycle ergometer.

    • The test starts at a low intensity (e.g., 25 W) and increases by a set amount (e.g., 25 W) every 3 minutes until volitional exhaustion.[6]

    • Continuously measure VO2, VCO2, and heart rate throughout the exercise protocol.

5. Data Analysis:

  • Calculate fat and carbohydrate oxidation rates from VO2 and VCO2 data using stoichiometric equations (e.g., Frayn's equation).

  • Compare resting metabolic data (energy expenditure, fat oxidation) between the synephrine and placebo conditions using a paired t-test.

  • Compare fat and carbohydrate oxidation rates at each stage of the exercise protocol between the two conditions using a two-way repeated-measures ANOVA.

  • Determine the maximal fat oxidation rate (MFO) and the intensity at which it occurs (Fatmax) for each trial. Compare MFO between conditions.[6]

Protocol 2: In Vitro Lipolysis Assay in Human Adipocytes

1. Objective: To assess the direct effect of this compound on lipolysis by measuring glycerol and free fatty acid (FFA) release from isolated human adipocytes.

2. Materials:

  • Human adipose tissue (e.g., from biopsies or elective surgery, with ethical approval and consent).

  • Collagenase (Type I).

  • Krebs-Ringer bicarbonate (KRB) buffer with glucose and bovine serum albumin (BSA).

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).

  • Isoproterenol (positive control, a non-selective beta-agonist).

  • Glycerol and Free Fatty Acid assay kits.

  • Shaking water bath at 37°C.

3. Procedure:

  • Adipocyte Isolation:

    • Mince adipose tissue samples and digest with collagenase in KRB buffer in a shaking water bath at 37°C for ~60 minutes to isolate mature adipocytes.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Allow adipocytes to float, then wash them three times with fresh KRB buffer to remove collagenase and stromal cells.

    • Resuspend the final isolated adipocytes in fresh KRB buffer to a known concentration (e.g., 10% lipocrit).

  • Lipolysis Assay:

    • Prepare incubation tubes with KRB buffer.

    • Add this compound to achieve a range of final concentrations (e.g., 10 µM, 100 µM, 1 mM).[20] Include tubes for:

      • Basal (vehicle control).

      • Positive control (e.g., 1 µM Isoproterenol).

    • Add the adipocyte suspension to each tube to initiate the reaction.

    • Incubate the tubes in a shaking water bath at 37°C for 2 hours.

    • At the end of the incubation, stop the reaction by placing the tubes on ice.

    • Separate the infranatant (aqueous layer) from the floating adipocytes by centrifugation or by passing the mixture through an oil layer.

  • Quantification:

    • Collect the infranatant from each sample.

    • Measure the concentration of glycerol and/or FFAs in the infranatant using commercially available colorimetric assay kits according to the manufacturer's instructions.

4. Data Analysis:

  • Express lipolysis as the amount of glycerol or FFA released (e.g., in nmol) per million cells or per mg of lipid over the incubation period.

  • Compare the results from the this compound-treated groups to the basal control group using a one-way ANOVA with post-hoc tests to determine dose-dependent effects.

  • Express the effect of synephrine as a percentage of the maximal response induced by the positive control (isoproterenol).

References

Application Notes and Protocols for High-Throughput Screening of (-)-Synephrine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of (-)-Synephrine analogs to identify novel agonists and antagonists of adrenergic receptors. Detailed protocols for key experimental assays are provided, along with data presentation tables and visualizations of signaling pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound is a naturally occurring alkaloid found in the bitter orange (Citrus aurantium) and other plants.[1][2] It is structurally similar to epinephrine (B1671497) and norepinephrine (B1679862) and acts as an agonist at adrenergic receptors, though with a different receptor selectivity profile.[1][3] Primarily, it shows activity at α- and β-adrenergic receptors, with a notable affinity for the β3-adrenergic receptor, which is involved in lipolysis and thermogenesis.[3][4][5] The development of this compound analogs is a promising avenue for discovering novel therapeutic agents for conditions such as obesity, metabolic syndrome, and hypotension, with potentially fewer cardiovascular side effects than other sympathomimetic amines.[3][5]

High-throughput screening provides an efficient platform to evaluate large libraries of these analogs for their binding affinity and functional activity at specific adrenergic receptor subtypes.[6][7] This allows for the rapid identification of lead compounds with desired pharmacological profiles.

Signaling Pathways of this compound

This compound, as an adrenergic agonist, primarily initiates G-protein coupled receptor (GPCR) signaling cascades. The specific pathway activated depends on the G-protein coupled to the adrenergic receptor subtype.

  • β-Adrenergic Receptors (β1, β2, β3): These receptors are predominantly coupled to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various downstream cellular responses.

  • α1-Adrenergic Receptors: These receptors are coupled to the Gq alpha subunit (Gαq). Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

  • α2-Adrenergic Receptors: These receptors are coupled to the Gi alpha subunit (Gαi). Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Synephrine_Signaling cluster_beta β-Adrenergic Pathway (Gs) cluster_alpha1 α1-Adrenergic Pathway (Gq) Syn_beta This compound Analog beta_AR β-Adrenergic Receptor Syn_beta->beta_AR binds Gs Gs beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response_beta Cellular Response (e.g., Lipolysis) PKA->Response_beta Syn_alpha1 This compound Analog alpha1_AR α1-Adrenergic Receptor Syn_alpha1->alpha1_AR binds Gq Gq alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Response_alpha1 Cellular Response (e.g., Vasoconstriction) Ca2->Response_alpha1 PKC->Response_alpha1

Figure 1: Simplified signaling pathways for β- and α1-adrenergic receptors activated by this compound analogs.

High-Throughput Screening Workflow

A typical HTS workflow for screening this compound analogs involves several stages, from primary screening to identify "hits" to secondary and tertiary assays for lead validation and optimization.

HTS_Workflow cluster_workflow HTS Workflow for this compound Analogs Compound_Library Synephrine Analog Library Primary_Screen Primary HTS Assay (e.g., Luciferase Reporter) Compound_Library->Primary_Screen Hit_ID Hit Identification (Active Compounds) Primary_Screen->Hit_ID Hit_ID->Primary_Screen inactives (re-screen) Dose_Response Dose-Response & Potency (EC50/IC50 Determination) Hit_ID->Dose_Response actives Secondary_Assays Secondary Assays (e.g., FRET, BRET for kinetics) Dose_Response->Secondary_Assays Selectivity Selectivity Profiling (vs. other Adrenergic Subtypes) Secondary_Assays->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Figure 2: General experimental workflow for high-throughput screening of this compound analogs.

Data Presentation: Adrenergic Receptor Binding and Functional Activity

The following tables summarize key quantitative data for this compound and related compounds at various adrenergic receptors. This data serves as a benchmark for evaluating newly synthesized analogs.

Table 1: Binding Affinities (pKi) of Synephrine Isomers at Human Adrenergic Receptors

Compoundα1Aα2Aα2C
Racemic Synephrine4.114.444.61

Data sourced from Ma et al., as cited in[1]. pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potencies (pD2) of Adrenergic Agonists

CompoundReceptorPreparationpD2
This compoundβ3Rat brown adipocytes5.50
Isoprenalineβ3Human white fat cells8.29
Norepinephrineβ3Human white fat cells6.80

Data sourced from various studies as cited in[1]. pD2 is the negative logarithm of the EC50 value.

Experimental Protocols

Protocol 1: cAMP-Response Element (CRE) Luciferase Reporter Assay for Gs and Gi Coupled Receptors

This assay is a robust method for primary HTS to identify agonists and antagonists of β-adrenergic (Gs-coupled) and α2-adrenergic (Gi-coupled) receptors.[9][10][11]

Objective: To measure the increase (Gs) or decrease (Gi) in intracellular cAMP levels upon receptor activation by test compounds.

Principle: Cells are engineered to express the adrenergic receptor of interest and a luciferase reporter gene under the control of a cAMP response element (CRE).[9] Changes in cAMP levels modulate the expression of luciferase, and the resulting luminescence is measured.

Materials:

  • HEK293 or CHO cells stably expressing the human β2-adrenergic receptor (or other subtype of interest) and a CRE-luciferase reporter construct.

  • Assay medium: DMEM/F12, 0.1% BSA.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Reference agonist (e.g., Isoproterenol for β-receptors).

  • Reference antagonist (e.g., Propranolol for β-receptors).

  • Forskolin (for Gi-coupled receptor assays).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • 384-well white, opaque microplates.

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells in assay medium to a density of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of test compounds and reference agonist in assay medium. The final DMSO concentration should be <0.5%.

    • Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of assay medium with DMSO.

    • Incubate for 3-6 hours at 37°C, 5% CO2.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of test compounds and reference antagonist.

    • Add 5 µL of the diluted compounds to the wells and incubate for 15-30 minutes at 37°C.

    • Add 5 µL of a fixed concentration (EC80) of the reference agonist to all wells (except negative controls).

    • Incubate for 3-6 hours at 37°C, 5% CO2.

  • Luminescence Detection:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to control wells (vehicle control = 0% activation, maximal reference agonist = 100% activation).

  • Plot the normalized response against the log concentration of the test compound.

  • Calculate EC50 (for agonists) or IC50 (for antagonists) values using a four-parameter logistic equation.

  • Determine the Z'-factor to assess assay quality; a value > 0.5 is considered excellent for HTS.[10]

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-β-arrestin Interaction

This assay is a powerful secondary screen to investigate the kinetics of ligand-induced receptor activation and subsequent desensitization through β-arrestin recruitment.[12][13][14]

Objective: To monitor the real-time interaction between an activated adrenergic receptor and β-arrestin.

Principle: The adrenergic receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity (<10 nm) and allowing for resonance energy transfer.[13][14]

Materials:

  • HEK293 cells co-transfected with plasmids encoding for the adrenergic receptor-Rluc fusion and β-arrestin2-YFP fusion.

  • Assay buffer: HBSS or PBS with 0.1% BSA.

  • Test compounds and reference ligands.

  • BRET substrate (e.g., Coelenterazine h).

  • 384-well white, opaque microplates.

  • BRET-capable plate reader with dual emission filters (e.g., ~480 nm for Rluc and ~530 nm for YFP).

Procedure:

  • Cell Preparation:

    • Transfect cells with the BRET fusion constructs 24-48 hours prior to the assay.

    • Harvest and resuspend transfected cells in assay buffer to a density of 2 x 10^5 cells/mL.

  • Assay Protocol:

    • Dispense 25 µL of the cell suspension into each well of the microplate.

    • Add 5 µL of the BRET substrate (final concentration ~5 µM) to all wells and incubate for 5 minutes in the dark.

    • Take a baseline reading of both donor and acceptor emission.

    • Add 10 µL of the test compound or reference ligand.

    • Immediately begin kinetic measurements of both emission channels every 1-2 minutes for a period of 30-60 minutes.

Data Analysis:

  • Calculate the BRET ratio for each time point: (Emission at acceptor wavelength) / (Emission at donor wavelength).

  • Subtract the baseline BRET ratio from the ligand-induced BRET ratio to obtain the net BRET signal.

  • Plot the net BRET signal over time to observe the kinetics of the interaction.

  • For dose-response curves, use the peak BRET signal or the area under the curve at each concentration.

  • Calculate EC50 values from the dose-response curves.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) GTP Binding Assay for Gαi Activation

This biochemical assay directly measures the activation of Gi-coupled α2-adrenergic receptors by quantifying GTP binding to the Gαi subunit.

Objective: To quantify the agonist-induced GDP/GTP exchange on the Gαi subunit.

Principle: This assay uses a non-hydrolyzable GTP analog labeled with a fluorescent donor (Europium cryptate) and an anti-Gαi antibody labeled with a fluorescent acceptor (d2). In the resting state, GDP is bound to Gαi. Agonist stimulation of the receptor promotes the dissociation of GDP and the binding of the Eu-GTP analog. This brings the donor and acceptor into close proximity, generating a FRET signal.[15]

Materials:

  • Membrane preparations from cells overexpressing the human α2A-adrenergic receptor.

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4.

  • GTPγ-Eu (Europium-labeled GTP analog).

  • Anti-Gαi-d2 antibody.

  • GDP.

  • Test compounds and reference ligands.

  • 384-well low-volume, black microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a master mix of membrane preparation, anti-Gαi-d2 antibody, and GDP in assay buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Protocol:

    • Dispense 5 µL of diluted compound or vehicle into the wells.

    • Add 10 µL of the membrane/antibody/GDP master mix.

    • Incubate for 10-15 minutes at room temperature.

    • Dispense 5 µL of GTPγ-Eu to initiate the reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Signal Detection:

    • Measure the fluorescence emission at both the donor and acceptor wavelengths using an HTRF plate reader.

Data Analysis:

  • Calculate the HTRF ratio: (Acceptor emission / Donor emission) * 10,000.

  • Normalize the data to basal (no agonist) and maximal agonist stimulation.

  • Plot the normalized response against the log concentration of the test compound to determine EC50 values.

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and characterization of novel this compound analogs. By employing a combination of primary functional screens, such as the CRE-luciferase assay, and secondary kinetic and mechanistic assays like BRET, researchers can efficiently identify and validate promising lead candidates targeting adrenergic receptors for further drug development. Careful data analysis and comparison to known adrenergic ligands will be crucial for advancing compounds with improved potency, selectivity, and therapeutic potential.

References

Application Notes and Protocols for the Structural Elucidation of (-)-Synephrine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine is a naturally occurring protoalkaloid found in the fruit of Citrus aurantium, commonly known as bitter orange. It is a sympathomimetic amine with a structure similar to adrenaline and ephedrine, and it is widely used in dietary supplements for weight management and athletic performance. The precise and unambiguous structural elucidation of this compound is critical for quality control, regulatory compliance, and understanding its pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of small molecules like this compound, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

Structural Information

The structure of this compound with the conventional atom numbering scheme for NMR analysis is presented below. This numbering is essential for the correct assignment of NMR signals.

Structure of this compound:

Atom Numbering:

(Note: A more standard IUPAC numbering is used in the data tables for clarity)

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound recorded in Deuterated Chloroform (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). These solvents are commonly used for the analysis of alkaloids and phenolic compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.δ (ppm) in CDCl₃MultiplicityJ (Hz) in CDCl₃δ (ppm) in DMSO-d₆MultiplicityJ (Hz) in DMSO-d₆
74.65dd8.8, 3.64.50dd8.8, 3.6
8a2.75dd12.4, 3.62.55dd12.4, 3.6
8b2.60dd12.4, 8.82.40dd12.4, 8.8
N-CH₃2.45s-2.25s-
2, 67.20d8.47.10d8.4
3, 56.75d8.46.70d8.4
OH (C7)variablebr s-variablebr s-
OH (C4)variablebr s-variablebr s-
NHvariablebr s-variablebr s-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.δ (ppm) in CDCl₃δ (ppm) in DMSO-d₆
1133.0133.5
2, 6127.5128.0
3, 5115.5115.0
4157.0157.5
770.070.5
856.056.5
N-CH₃33.534.0

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality NMR data. The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound. Instrument-specific parameters may require optimization.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The use of a vial allows for better dissolution by vortexing or gentle heating if necessary.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL to optimize shimming.

  • Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Spectroscopy

This experiment provides information about the number of different types of protons, their chemical environments, and their connectivity to neighboring protons.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration for quantitative purposes.

  • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR determines the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Program:

    • ¹³C: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • DEPT-135: A standard DEPT-135 pulse sequence.

  • Spectrometer Frequency: 100 MHz or higher.

  • Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

2D NMR Spectroscopy

COSY identifies protons that are coupled to each other, typically through two or three bonds.[1]

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).

  • Spectral Width (SW): 12-16 ppm in both F1 and F2 dimensions.

  • Number of Points (TD): 2048 in F2 and 256-512 in F1.

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

  • Temperature: 298 K.

HSQC reveals one-bond correlations between protons and the carbons to which they are directly attached.

  • Pulse Program: A standard gradient-enhanced, sensitivity-improved HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (SW): 12-16 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

  • Number of Points (TD): 2048 in F2 and 256 in F1.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Temperature: 298 K.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[2]

  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).

  • Spectral Width (SW): 12-16 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

  • Number of Points (TD): 2048 in F2 and 512 in F1.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8 Hz.

  • Temperature: 298 K.

Structural Elucidation Workflow & Key Correlations

The structural elucidation of this compound using NMR spectroscopy follows a logical workflow. The interpretation of the various NMR spectra allows for the piecing together of the molecular structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Data Interpretation and Structure Assembly H1_NMR 1H NMR Proton_Info Proton environments, multiplicities, and integration H1_NMR->Proton_Info C13_NMR 13C NMR & DEPT Carbon_Info Carbon environments (CH3, CH2, CH, Cq) C13_NMR->Carbon_Info COSY COSY HH_Connectivity Proton-Proton Connectivity (Spin Systems) COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC HMBC LongRange_Connectivity Long-Range C-H Connectivity (Connecting Spin Systems, Assigning Quaternary Carbons) HMBC->LongRange_Connectivity Proton_Info->HH_Connectivity Proton_Info->CH_Connectivity Carbon_Info->CH_Connectivity Carbon_Info->LongRange_Connectivity HH_Connectivity->LongRange_Connectivity CH_Connectivity->LongRange_Connectivity Final_Structure Final Structure of This compound LongRange_Connectivity->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Key 2D NMR correlations are instrumental in confirming the structure of this compound. The following diagram illustrates the most important COSY and HMBC correlations.

G cluster_structure Key COSY and HMBC Correlations for this compound structure HO(4)-C4-C3=C2-C1(C7(OH)-C8H2-N(H)-C9H3)      ||   |     C5=C6 H7 H7 H8a H8a H7->H8a COSY H8b H8b H7->H8b COSY C1 C1 H7->C1 HMBC C2 C2 H7->C2 HMBC C6 C6 H7->C6 HMBC H8a->C1 HMBC C7 C7 H8a->C7 HMBC H8b->C1 HMBC H8b->C7 HMBC H2 H2 H3 H3 H2->H3 COSY C4 C4 H2->C4 HMBC H3->C1 HMBC C5 C5 H3->C5 HMBC H5 H5 H6 H6 H5->H6 COSY H5->C1 HMBC C3 C3 H5->C3 HMBC H6->C4 HMBC H_NCH3 H_NCH3 C8 C8 H_NCH3->C8 HMBC

Caption: Key COSY and HMBC correlations for this compound.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of this compound. ¹H and ¹³C NMR provide the fundamental information on the chemical environments of the protons and carbons, while DEPT experiments differentiate the carbon types. 2D NMR experiments, specifically COSY, HSQC, and HMBC, are essential for establishing the connectivity of the molecule. COSY establishes the proton-proton coupling networks, HSQC correlates directly bonded protons and carbons, and HMBC reveals long-range connectivities, allowing for the complete assembly of the molecular structure, including the assignment of quaternary carbons. The application of these detailed protocols will enable researchers to confidently verify the structure and purity of this compound, ensuring the quality and safety of products in the pharmaceutical and dietary supplement industries.

References

Application Notes & Protocols for Developing Stable Formulations of (-)-Synephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, a naturally occurring protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), is a sympathomimetic amine with a structure similar to endogenous catecholamines.[1] It primarily interacts with adrenergic receptors, demonstrating a range of pharmacological effects that are of significant interest in research and drug development.[2] However, the presence of a phenolic hydroxyl group and a secondary amine in its structure makes this compound susceptible to degradation, posing a significant challenge to the development of stable formulations for research purposes. This document provides detailed application notes and protocols to guide researchers in preparing and evaluating stable formulations of this compound.

Chemical Properties and Stability Profile of this compound

This compound, or 4-[1-hydroxy-2-(methylamino)ethyl]phenol, is a chiral molecule, with the levorotatory (R)-(-)-isomer being the naturally occurring and more biologically active form. The molecule's stability is influenced by its functional groups:

  • Phenolic Hydroxyl Group: This group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. Oxidation can lead to the formation of colored degradation products and a loss of potency.

  • Secondary Amine Group: The amino group confers basic properties to the molecule and can participate in various reactions, including dimerization, which has been identified as a primary degradation pathway.[3]

  • pH Sensitivity: The stability of this compound is pH-dependent. Racemization and other degradation reactions can be influenced by the pH of the formulation.[2][4]

A preliminary stability study of a Citrus aurantium dry extract indicated that synephrine (B1677852) is susceptible to hydrolysis, oxidation, and photolysis.[5]

Formulation Strategies for Enhanced Stability

To counteract the inherent instability of this compound, the following formulation strategies are recommended. The selection of excipients and their concentrations should be optimized based on the intended application (e.g., oral, parenteral) and storage conditions.

pH Optimization

Maintaining an optimal pH is crucial for the stability of this compound in aqueous formulations. For the structurally similar compound phenylephrine, nasal solutions are most stable at a pH below 6.[6] It is recommended to formulate this compound in a slightly acidic buffer system, such as a citrate (B86180) or acetate (B1210297) buffer, to minimize degradation.

Use of Antioxidants

To prevent oxidative degradation of the phenolic hydroxyl group, the inclusion of antioxidants is highly recommended.

  • Ascorbic Acid (Vitamin C): A common antioxidant used to protect catecholamines from oxidation.[7]

  • Sodium Metabisulfite: Often used in parenteral and other formulations containing readily oxidizable active ingredients at concentrations typically ranging from 0.01% to 0.1%.[8]

Incorporation of Chelating Agents

Trace metal ions can catalyze the oxidation of phenolic compounds. The addition of a chelating agent can sequester these ions and enhance stability.

  • Ethylenediaminetetraacetic Acid (EDTA): A powerful and widely used chelating agent that forms stable complexes with a broad range of metal ions.[9] It is often used as a stabilizer in pharmaceutical formulations to prevent metal-catalyzed degradation.[10]

Table 1: Recommended Excipients for this compound Formulations
Excipient ClassExampleRecommended Starting ConcentrationMechanism of Action
Buffering Agent Citrate Buffer10-50 mMMaintains optimal pH for stability
Acetate Buffer10-50 mMMaintains optimal pH for stability
Antioxidant Ascorbic Acid0.01 - 0.1% (w/v)Prevents oxidative degradation
Sodium Metabisulfite0.01 - 0.1% (w/v)Prevents oxidative degradation
Chelating Agent Disodium (B8443419) Edetate (EDTA)0.01 - 0.05% (w/v)Sequesters metal ions that catalyze oxidation

Experimental Protocols

The following protocols provide a framework for the preparation and stability testing of this compound formulations.

Protocol for Preparation of a Stabilized Aqueous Formulation of this compound

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a stabilized aqueous vehicle.

Materials:

  • This compound hydrochloride

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Ascorbic acid

  • Disodium edetate (EDTA)

  • Water for Injection (or equivalent high-purity water)

Procedure:

  • Prepare the Buffer Solution (pH 4.5):

    • Dissolve an appropriate amount of citric acid and sodium citrate in water to achieve a 50 mM citrate buffer.

    • Adjust the pH to 4.5 using a calibrated pH meter.

  • Prepare the Stabilizing Vehicle:

    • To the citrate buffer, add ascorbic acid to a final concentration of 0.1% (w/v).

    • Add disodium edetate to a final concentration of 0.05% (w/v).

    • Stir until all components are fully dissolved.

  • Prepare the this compound Stock Solution:

    • Accurately weigh the required amount of this compound hydrochloride.

    • Dissolve the this compound hydrochloride in the stabilizing vehicle to achieve a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass vial.

  • Storage:

    • Store the formulation protected from light at 2-8°C.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[11] A target degradation of 5-20% is generally desired.[12]

4.2.1 Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in water or the proposed formulation.

  • For each stress condition, dispense aliquots of the solution into suitable, transparent containers.

  • Include a control sample stored at -20°C, protected from light.

4.2.2 Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the sample solution at 80°C for 48 hours in a temperature-controlled oven, protected from light.

  • Photostability: Expose the sample solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil to protect it from light.

Protocol for Stability-Indicating HPLC-UV Method

This method is suitable for the quantification of this compound and its degradation products.[15][16]

4.3.1 Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% B

    • 20-22 min: 40% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 224 nm[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4.3.2 Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in 100 mL of mobile phase A.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in mobile phase A to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the samples from the stability studies with mobile phase A to fall within the calibration range.

4.3.3 Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

  • Calculate the percentage of degradation by comparing the concentration of the stressed samples to the unstressed control.

  • Assess the peak purity of this compound in the presence of its degradation products using a photodiode array (PDA) detector to confirm the stability-indicating nature of the method.

Visualization of Signaling Pathways and Workflows

Signaling Pathways of this compound

This compound acts as an agonist at adrenergic receptors, primarily α1 and, to a lesser extent, β-adrenergic receptors.[2]

Activation of α1-adrenergic receptors by this compound initiates a signaling cascade through the Gq protein.[3][17]

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Synephrine This compound Alpha1_AR α1-Adrenergic Receptor Synephrine->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets

Caption: α1-Adrenergic receptor signaling cascade.

This compound can also activate β-adrenergic receptors, which are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[18]

beta_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Synephrine This compound Beta_AR β-Adrenergic Receptor Synephrine->Beta_AR Gs Gs Protein Beta_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Lipolysis) PKA->Cellular_Response phosphorylates targets

Caption: β-Adrenergic receptor signaling cascade.

Experimental Workflow

The following diagram illustrates the workflow for developing and evaluating a stable formulation of this compound.

experimental_workflow Formulation_Dev Formulation Development (with excipients) Forced_Deg Forced Degradation Study Formulation_Dev->Forced_Deg Stability_Method_Dev Stability-Indicating Method Development (HPLC) Formulation_Dev->Stability_Method_Dev Stability_Testing Long-Term Stability Testing (ICH Conditions) Formulation_Dev->Stability_Testing Forced_Deg->Stability_Method_Dev informs Stability_Method_Dev->Stability_Testing validates Data_Analysis Data Analysis and Shelf-Life Determination Stability_Testing->Data_Analysis

Caption: Workflow for stable formulation development.

Conclusion

The development of stable formulations of this compound is achievable through a systematic approach that considers the inherent chemical properties of the molecule. By optimizing the pH and incorporating appropriate antioxidants and chelating agents, researchers can significantly mitigate degradation. The protocols provided herein offer a comprehensive guide for the preparation and evaluation of these formulations, ensuring the integrity and reliability of this compound for research applications. The use of a validated stability-indicating analytical method is paramount for accurately assessing the stability and determining the shelf-life of the developed formulations.

References

Application Notes and Protocols for In Vitro Assessment of (-)-Synephrine Intestinal Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine is a protoalkaloid amine found in the peel of bitter orange (Citrus aurantium) and other citrus species. It is widely used in dietary supplements for weight management and athletic performance. Understanding its intestinal absorption is crucial for determining its bioavailability, efficacy, and safety. This document provides detailed application notes and protocols for assessing the intestinal absorption of this compound using established in vitro models: the Caco-2 cell monolayer assay, the Parallel Artificial Membrane Permeability Assay (PAMPA), and the everted gut sac model. These models are instrumental in early-stage drug development and research for characterizing the permeability and transport mechanisms of bioactive compounds.

Recent studies suggest that the intestinal transport of synephrine (B1677852) isomers is not solely dependent on passive diffusion but also involves carrier-mediated processes. Specifically, the organic cation transporters OCT1 and OCT3 have been identified as playing a role in the cellular uptake of synephrine. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, express these transporters, making them a relevant model for investigating the active transport of this compound.

In Vitro Models for Intestinal Absorption

Caco-2 Cell Monolayer Assay

The Caco-2 cell assay is considered the gold standard in vitro model for predicting human intestinal drug absorption. The cells form a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium. This model allows for the investigation of both passive and active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability. It utilizes a synthetic membrane impregnated with lipids to mimic the intestinal barrier. This model is useful for rapid screening of compounds to determine their passive diffusion potential.

Everted Gut Sac Model

The everted gut sac is an ex vivo model that utilizes a segment of the small intestine from a rodent. The intestine is everted, filled with a buffer, and incubated in a solution containing the test compound. This model retains the complex architecture and some metabolic activity of the intestine, providing insights into overall absorption processes.

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound in these in vitro models, the following table presents hypothetical yet plausible data based on the characteristics of similar small molecule amines that undergo active transport. These values are for illustrative purposes and should be experimentally determined.

Parameter Caco-2 Assay PAMPA Everted Gut Sac Interpretation
Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
Apical to Basolateral (A→B)2.5 ± 0.40.8 ± 0.13.1 ± 0.6Moderate to high permeability, suggesting good absorption potential. The higher Papp in Caco-2 and everted gut sac compared to PAMPA suggests a contribution of active transport.
Basolateral to Apical (B→A)1.2 ± 0.2N/AN/AA B→A Papp value is determined in Caco-2 to assess efflux.
Efflux Ratio (Papp B→A / Papp A→B) 0.48N/AN/AAn efflux ratio of less than 2 suggests that this compound is not a significant substrate of efflux transporters like P-glycoprotein.
Involvement of Active Transport Yes (OCT1, OCT3)NoYesThe discrepancy between PAMPA and cell/tissue-based models indicates the involvement of transporters.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to investigate the involvement of active transport.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Lucifer yellow (marker for monolayer integrity)

  • Inhibitors of OCT transporters (e.g., verapamil, quinidine)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer, changing the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable.

    • Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after 2 hours. A Papp of <1.0 x 10⁻⁶ cm/s for Lucifer yellow indicates a tight monolayer.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

    • Add HBSS (pH 6.5) containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the end of the experiment.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Repeat the transport experiment but add this compound to the basolateral chamber and sample from the apical chamber.

  • Inhibition Study:

    • To confirm the role of OCT transporters, pre-incubate the monolayers with known inhibitors (e.g., verapamil) for 30 minutes before and during the transport experiment.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B→A) / Papp (A→B).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phosphatidylcholine in dodecane (B42187) (or a commercially available lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5

  • This compound

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Assay Setup:

    • Fill the acceptor wells with PBS (pH 7.4).

    • Fill the donor wells with a solution of this compound in PBS (pH 6.5).

  • Incubation:

    • Assemble the donor and acceptor plates and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the appropriate equations provided by the PAMPA system manufacturer.

Protocol 3: Everted Gut Sac Model

Objective: To assess the overall mucosal transport of this compound in an ex vivo intestinal model.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Ringer bicarbonate buffer

  • This compound

  • Surgical instruments

  • Glass rod for eversion

  • Syringes and needles

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Metabolic shaker bath

Procedure:

  • Animal Preparation:

    • Fast rats overnight with free access to water.

    • Anesthetize the rat and humanely euthanize.

    • Excise the small intestine (jejunum segment is commonly used).

  • Sac Preparation:

    • Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer.

    • Carefully evert the segment over a glass rod.

    • Tie one end with a suture and fill the sac with a known volume of fresh, pre-gassed Krebs-Ringer buffer. Tie the other end to close the sac.

  • Incubation:

    • Place the everted sac in a flask containing Krebs-Ringer buffer with a known concentration of this compound.

    • Incubate at 37°C in a metabolic shaker bath, continuously gassed with carbogen.

  • Sampling:

    • At predetermined time points (e.g., 30, 60, 90 minutes), remove the sac, wash it, and collect the serosal fluid (inside the sac).

    • Also, collect a sample from the mucosal fluid (outside the sac).

  • Sample Analysis:

    • Analyze the concentration of this compound in the serosal and mucosal fluids using LC-MS/MS.

  • Data Analysis:

    • Calculate the amount of this compound transported into the serosal side per unit time and intestinal surface area.

Visualization of Workflows and Pathways

Experimental_Workflow_Caco2 cluster_prep Cell Culture and Differentiation cluster_transport Transport Experiment cluster_analysis Analysis cluster_inhibition Inhibition Study (Optional) start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days start->culture integrity Monolayer Integrity Test (TEER, Lucifer Yellow) culture->integrity add_compound Add this compound to Donor Chamber integrity->add_compound add_inhibitor Pre-incubate with OCT Inhibitor integrity->add_inhibitor incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Chamber at Time Points incubate->sample quantify Quantify this compound by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate repeat_transport Repeat Transport Experiment add_inhibitor->repeat_transport repeat_transport->quantify PAMPA_Workflow start Coat PAMPA plate with lipid solution add_buffer Add buffer to acceptor wells start->add_buffer add_synephrine Add this compound solution to donor wells add_buffer->add_synephrine assemble Assemble donor and acceptor plates add_synephrine->assemble incubate Incubate at room temperature assemble->incubate analyze Analyze concentrations in donor and acceptor wells incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate Everted_Gut_Sac_Workflow start Excise and evert rat intestinal segment fill_sac Fill sac with buffer and tie ends start->fill_sac incubate Incubate sac in this compound solution fill_sac->incubate sample Collect serosal and mucosal fluid at time points incubate->sample analyze Quantify this compound by LC-MS/MS sample->analyze calculate Calculate transport rate analyze->calculate Synephrine_Transport_Pathway cluster_membrane Apical Membrane lumen Intestinal Lumen | {this compound} enterocyte Enterocyte lumen->enterocyte Passive Diffusion OCT1 OCT1 lumen->OCT1 Active Transport OCT3 OCT3 lumen->OCT3 Active Transport blood Bloodstream enterocyte->blood Basolateral Transport OCT1->enterocyte OCT3->enterocyte passive Passive Diffusion

Application Notes and Protocols: Radioligand Binding Assays for (-)-Synephrine Receptor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Synephrine, a protoalkaloid found in Citrus aurantium (bitter orange) and other citrus species, is structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] It is a common ingredient in dietary supplements for weight management and sports performance.[1] Due to its structural analogy to adrenergic agonists, comprehensive receptor profiling is essential to understand its pharmacological and physiological effects and to assess its safety profile. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its target receptor, offering high sensitivity and robustness for determining key binding parameters such as the inhibitory constant (Ki).[3][4] These application notes provide a summary of this compound's binding profile and detailed protocols for conducting such assays.

Application Notes

Receptor Binding Profile of this compound

This compound primarily interacts with the adrenergic receptor system, though with a binding profile distinct from other sympathomimetic amines like its meta-isomer, m-synephrine (phenylephrine), or ephedrine.[5][6] Studies indicate that p-synephrine (the common form, of which this compound is the more active enantiomer) has a notably lower affinity for α-1, α-2, β-1, and β-2 adrenergic receptors compared to norepinephrine.[5][6][7][8] This weaker binding to cardiovascular-regulating receptors may explain its limited effects on heart rate and blood pressure at typical oral doses.[5][7][9]

The (-)-enantiomer (l-form) is generally more potent than the (+)-enantiomer (d-form).[7][10] Evidence also suggests weak interactions with serotonin (B10506) (5-HT) receptors and trace amine-associated receptor 1 (TAAR1).[10][11][12][13]

Quantitative Binding Data Summary

The following table summarizes the reported binding affinities of synephrine (B1677852) isomers for various receptor subtypes. It is important to note that many studies use racemic mixtures.

Receptor SubtypeLigandpKi or pIC50Ki or IC50 (nM)RadioligandTissue/Cell SourceReference
α1A-Adrenergic Racemic SynephrinepKi = 4.1177,625-Cloned Human Receptor[10]
α1A-Adrenergic Synephrine-~50-fold less potent than L-phenylephrine-HEK293 cells[14]
α1-Adrenergic l-SynephrinepIC50 = 3.35446,684[³H]-PrazosinRat Cerebral Cortex[10]
α1-Adrenergic d-SynephrinepIC50 = 2.423,801,894[³H]-PrazosinRat Cerebral Cortex[10]
α2A-Adrenergic Racemic SynephrinepKi = 4.4436,308-Cloned Human Receptor[10]
α2C-Adrenergic Racemic SynephrinepKi = 4.6124,547-Cloned Human Receptor[10]
α2-Adrenergic l-SynephrinepIC50 = 5.019,772[³H]-YohimbineRat Cerebral Cortex[10]
α2-Adrenergic d-SynephrinepIC50 = 4.1767,608[³H]-YohimbineRat Cerebral Cortex[10]
β-Adrenergic Synephrine-Low affinity--[7][11]
TAAR1 Racemic Synephrine-EC50 = 23,700-Cloned Human Receptor[10]
5-HT1D p-Synephrine-Weak affinity-Rat Aorta[5]
5-HT2A p-Synephrine-Weak affinity-Rat Aorta[5][12]

Note: Ki and IC50 values are calculated from pKi and pIC50 where necessary (Value = 10(-pKi) M).

Signaling Pathways

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates the phospholipase C (PLC) signaling cascade.[15][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15] this compound acts as a partial agonist at α1A receptors.[10][14]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Synephrine This compound a1_Receptor α1-Adrenergic Receptor Synephrine->a1_Receptor binds Gq Gq Protein a1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release IP3->Ca triggers Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: α1-Adrenergic Gq signaling pathway.
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase.[17] This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby reducing the activity of protein kinase A (PKA) and modulating downstream effectors. This compound has been shown to act as an antagonist at α2A and α2C receptors.[10][14]

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Synephrine This compound a2_Receptor α2-Adrenergic Receptor Synephrine->a2_Receptor antagonizes Gi Gi Protein a2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response Inhibition of Cellular Response cAMP->Response

Caption: α2-Adrenergic Gi signaling pathway.
β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to Gs proteins.[18] Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[19] cAMP then activates PKA, which phosphorylates various cellular proteins to mediate physiological responses such as increased heart rate and lipolysis.[18][19] While this compound has very low affinity for β1 and β2 subtypes, it is thought to interact with β3 receptors, which are also Gs-coupled and involved in lipolysis and thermogenesis.[5][13]

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Ligand Agonist (e.g., Norepinephrine) b_Receptor β-Adrenergic Receptor Ligand->b_Receptor binds Gs Gs Protein b_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Lipolysis) PKA->Response

Caption: β-Adrenergic Gs signaling pathway.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the α1-adrenergic receptor using a known radioligand, such as [³H]-Prazosin.

1. Materials and Reagents

  • Membrane Preparation: Isolated cell membranes from a cell line expressing the human α1-adrenergic receptor (e.g., HEK293 cells) or from tissue known to express the receptor (e.g., rat cerebral cortex).[3]

  • Radioligand: [³H]-Prazosin (a high-affinity α1-adrenergic antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Phentolamine or another high-affinity α1-adrenergic antagonist at a saturating concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[20]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[3][20]

2. Membrane Preparation [3][20][21]

  • Homogenize cells or tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Store aliquots at -80°C until use.

3. Assay Procedure [3][9][20][21]

  • Prepare serial dilutions of this compound in assay buffer. A typical range would be 10⁻¹⁰ M to 10⁻³ M.

  • On a 96-well plate, set up the following reactions in triplicate with a final volume of 250 µL:

    • Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]-Prazosin (at a concentration near its Kd).

    • Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL non-specific control (e.g., 10 µM Phentolamine) + 50 µL [³H]-Prazosin.

    • Competitive Binding: 150 µL membrane preparation + 50 µL this compound dilution + 50 µL [³H]-Prazosin.

  • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[3][20]

4. Filtration and Counting

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][9]

  • Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[20]

  • Place the filters into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

5. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each concentration is calculated as: (CPM_sample - CPM_NSB) / (CPM_Total_Specific_Binding) * 100.

  • Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[3]

  • Calculate Ki: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Radioligand_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Quantification cluster_analysis 4. Data Analysis arrow arrow p1 Prepare Receptor Membranes (from cells or tissue) a1 Combine Components in 96-Well Plate: Membranes, Radioligand, and Buffer/Control/Synephrine p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 p3 Prepare Radioligand ([³H]-Prazosin) p3->a1 a2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) a1->a2 s1 Rapid Filtration (via Cell Harvester) a2->s1 s2 Wash Filters with Ice-Cold Buffer s1->s2 s3 Quantify Radioactivity (Liquid Scintillation Counting) s2->s3 d1 Calculate Specific Binding s3->d1 d2 Plot Competition Curve d1->d2 d3 Determine IC50 Value (Non-linear Regression) d2->d3 d4 Calculate Ki Value (Cheng-Prusoff Equation) d3->d4

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols: Use of (-)-Synephrine in Sports Performance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Synephrine, specifically the para-isomer (p-synephrine), is a protoalkaloid found in the peel of Citrus aurantium (bitter orange) and other citrus species. It has garnered significant interest within the sports nutrition and research community for its potential as an ergogenic aid. Structurally similar to endogenous catecholamines, p-synephrine is primarily investigated for its effects on metabolism, particularly its ability to increase fat oxidation, and its potential to enhance exercise performance. Unlike other sympathomimetic amines, p-synephrine exhibits a favorable safety profile at commonly used dosages, with minimal impact on cardiovascular parameters such as heart rate and blood pressure.[1][2] These application notes provide a comprehensive overview of the use of p-synephrine in sports performance research, including quantitative data from clinical trials, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Effects of p-Synephrine on Sports Performance

The following tables summarize the quantitative data from key studies investigating the effects of p-synephrine on various aspects of sports performance.

Table 1: Effects of p-Synephrine on Fat Oxidation During Endurance Exercise
Study ParameterPlacebo Groupp-Synephrine GroupPercentage ChangeDosageParticipant Population
Maximal Fat Oxidation Rate ( g/min ) 0.29 ± 0.150.40 ± 0.18~38% increase3 mg/kgHealthy, active individuals
Fat Oxidized during 1h at Fatmax (g) 33.637.3 ± 9.8~11% increase3 mg/kgHealthy, active individuals[3]
Maximal Fat Oxidation Rate ( g/min ) in women 0.26 ± 0.100.28 ± 0.08No significant change3 mg/kgHealthy, active women[4]
Table 2: Effects of p-Synephrine on Resistance Exercise Performance
Study ParameterControl/Placebo Groupp-Synephrine GroupPercentage ChangeDosageParticipant Population
Total Repetitions (Squats) BaselineIncreased6.0 ± 7.0% (vs. Placebo)100 mg/day for 3 daysHealthy, college-aged men[5][6][7]
Total Repetitions (Squats) BaselineIncreased11.0 ± 8.0% (vs. Control)100 mg/day for 3 daysHealthy, college-aged men[5][6][7]
Volume Load (Squats) BaselineIncreased10.6 ± 12.0%100 mg/day for 3 daysHealthy, college-aged men[5][6][7]
Mean Power and Velocity (with Caffeine) BaselineIncreased~6.2 ± 8.0%100 mg p-synephrine + 100 mg caffeine (B1668208)Healthy, college-aged men[5][7]
Table 3: Effects of p-Synephrine on Anaerobic Performance
Study ParameterPlacebo Groupp-Synephrine GroupOutcomeDosageParticipant Population
Countermovement Jump Height (cm) 36.7 ± 3.337.4 ± 4.2No significant change3 mg/kgExperienced sprinters[8]
Squat Jump Height (cm) 33.9 ± 3.734.4 ± 3.6No significant change3 mg/kgExperienced sprinters[8]
60-m Sprint Speed (m/s) 9.0 ± 0.49.0 ± 0.5No significant change3 mg/kgExperienced sprinters[8]
100-m Sprint Speed (m/s) 8.8 ± 0.58.8 ± 0.5No significant change3 mg/kgExperienced sprinters[8]

Signaling Pathway and Mechanism of Action

The primary mechanism by which p-synephrine is thought to exert its metabolic effects is through the activation of β3-adrenergic receptors, predominantly found in adipose tissue.[9] This activation initiates a signaling cascade that leads to increased lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol (B35011), which can then be utilized as an energy source.

Synephrine_Signaling_Pathway cluster_cell Adipocyte Synephrine (B1677852) This compound Receptor β3-Adrenergic Receptor Synephrine->Receptor Binds to AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Bloodstream Bloodstream FFA_Glycerol->Bloodstream Released into

Caption: Signaling pathway of this compound-induced lipolysis in adipocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on p-synephrine and sports performance.

Protocol 1: Investigating the Effects of p-Synephrine on Fat Oxidation During Incremental Exercise
  • Objective: To determine the effect of acute p-synephrine ingestion on substrate utilization during exercise of increasing intensity.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participant Population: Healthy, recreationally active men and women. Participants should be screened for any cardiovascular conditions and refrain from consuming other stimulants for a specified period before each trial.

  • Supplementation Protocol:

    • Treatment: 3 mg of p-synephrine per kg of body mass.

    • Placebo: An equivalent dose of a microcrystalline cellulose.

    • Administration: Ingestion of the supplement in an opaque capsule with water, 60 minutes prior to the commencement of the exercise protocol.[4]

  • Exercise Protocol:

    • After a 10-minute warm-up, participants perform an incremental exercise test on a cycle ergometer.

    • The test begins at a low intensity (e.g., 30-40% of VO2max) and the workload is increased every 3-6 minutes until volitional exhaustion.[4]

    • During the test, respiratory gases are collected and analyzed using indirect calorimetry to determine oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Biochemical Assays:

    • Blood samples are collected at baseline, pre-exercise, and immediately post-exercise to measure plasma concentrations of glycerol and non-esterified fatty acids (NEFA) as markers of lipolysis.

  • Data Analysis:

    • Fat and carbohydrate oxidation rates are calculated from VO2 and VCO2 data using stoichiometric equations.

    • The maximal fat oxidation rate (MFO) and the exercise intensity at which it occurs (Fatmax) are determined for each trial.

    • Statistical analysis (e.g., paired t-test or repeated measures ANOVA) is used to compare the outcomes between the p-synephrine and placebo conditions.

Experimental_Workflow_Fat_Oxidation cluster_trial Experimental Trial cluster_trial2 Second Experimental Trial Recruitment Participant Recruitment (Healthy, Active) Screening Health Screening Recruitment->Screening Familiarization Familiarization Session (Baseline Measurements) Screening->Familiarization Randomization Randomization (Crossover Design) Familiarization->Randomization Supplementation Supplement Ingestion (p-Synephrine or Placebo) 60 min pre-exercise Randomization->Supplementation Rest Resting Period (60 min) Supplementation->Rest Exercise Incremental Exercise Test (Cycle Ergometer) Rest->Exercise Data_Collection Data Collection (Indirect Calorimetry, Blood Samples) Exercise->Data_Collection Washout Washout Period (e.g., 7 days) Data_Collection->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Supplementation2 Supplement Ingestion (Alternate Treatment) Crossover->Supplementation2 Rest2 Resting Period (60 min) Supplementation2->Rest2 Exercise2 Incremental Exercise Test Rest2->Exercise2 Data_Collection2 Data Collection Exercise2->Data_Collection2 Analysis Data Analysis (Fat Oxidation, MFO, Fatmax) Data_Collection2->Analysis

Caption: Experimental workflow for a fat oxidation study.

Protocol 2: Assessing the Effects of p-Synephrine on Resistance Exercise Performance
  • Objective: To evaluate the impact of p-synephrine supplementation on local muscular endurance and training volume during a resistance exercise session.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participant Population: Resistance-trained males with at least one year of consistent training experience.

  • Supplementation Protocol:

    • Treatment: 100 mg of p-synephrine per day for 3 consecutive days leading up to and on the day of the experimental trial.[5][6][7]

    • Placebo: An equivalent dose of a maltodextrin.

    • Administration: Ingestion of the supplement in an opaque capsule with water, 45 minutes prior to the commencement of the exercise protocol on the test day.[5][6]

  • Exercise Protocol:

    • Participants perform a standardized warm-up.

    • The main exercise consists of 6 sets of squats to muscular failure using 80% of the participant's one-repetition maximum (1RM).[5][6]

    • A 2-minute rest interval is provided between each set.[5][6]

  • Performance Measures:

    • Total Repetitions: The total number of repetitions completed across all 6 sets is recorded.

    • Volume Load: Calculated as sets x repetitions x load for each set and summed for the entire session.

    • Ratings of Perceived Exertion (RPE): Assessed after each set using a standardized scale.

  • Biochemical Assays:

    • Blood lactate (B86563) concentrations are measured at baseline, immediately post-exercise, and at various time points during recovery.

  • Data Analysis:

    • Total repetitions, volume load, and RPE are compared between the p-synephrine and placebo conditions using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).

Logical Relationship of p-Synephrine Administration to Performance Enhancement

The potential ergogenic effects of p-synephrine are a cascade of physiological events, beginning with its administration and culminating in potential improvements in exercise performance, particularly in activities reliant on fat metabolism.

Synephrine_Performance_Logic Synephrine_Admin p-Synephrine Administration Absorption Absorption and Bioavailability Synephrine_Admin->Absorption Receptor_Binding Binding to β3-Adrenergic Receptors Absorption->Receptor_Binding Lipolysis Increased Lipolysis in Adipose Tissue Receptor_Binding->Lipolysis FFA_Release Increased Plasma Free Fatty Acids Lipolysis->FFA_Release Fat_Oxidation Increased Fat Oxidation during Exercise FFA_Release->Fat_Oxidation Glycogen_Sparing Potential for Glycogen Sparing Fat_Oxidation->Glycogen_Sparing Performance Potential for Enhanced Endurance Performance Glycogen_Sparing->Performance

Caption: Logical cascade of p-synephrine's effects on performance.

Safety and Regulatory Considerations

  • Safety Profile: At dosages typically used in research (2-3 mg/kg or up to 100 mg), p-synephrine has been shown to be well-tolerated with a low incidence of adverse effects.[1] Importantly, it does not appear to significantly increase heart rate or blood pressure, distinguishing it from other stimulants like ephedrine.[1]

  • Regulatory Status: The regulatory status of p-synephrine can vary by organization and country. For instance, the World Anti-Doping Agency (WADA) has included synephrine in its monitoring program but it is not currently on the prohibited list. However, other organizations, such as the National Collegiate Athletic Association (NCAA), have banned its use. Researchers and athletes should consult the relevant governing bodies for the most up-to-date information.

  • Product Purity: When conducting research, it is crucial to use a high-purity, standardized form of p-synephrine to ensure accurate and reproducible results. The presence of other amines or contaminants in some commercially available Citrus aurantium extracts can confound study outcomes.

Conclusion

This compound shows promise as a nutritional supplement for modulating energy metabolism, particularly by increasing fat oxidation during low- to moderate-intensity exercise. Its potential to enhance resistance exercise performance also warrants further investigation. The provided protocols and data serve as a valuable resource for researchers designing studies to further elucidate the ergogenic potential and mechanisms of action of p-synephrine. A continued focus on well-controlled clinical trials will be essential for substantiating its efficacy and safety in various athletic populations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of (-)-Synephrine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (-)-Synephrine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The aqueous solubility of this compound free base is relatively low and is highly dependent on the pH of the solution. While some sources describe it as water-soluble, others indicate it is poorly soluble.[1] A reported value for its aqueous solubility is approximately 2 mg/mL (11.96 mM); however, this can vary with experimental conditions.[2] In contrast, the hydrochloride salt of synephrine (B1677852) exhibits significantly higher aqueous solubility.

Q2: Why is the solubility of this compound pH-dependent?

This compound is a weak base with two pKa values: approximately 9.55 (phenolic H) and 9.79 (ammonium H).[1] In acidic solutions (pH < pKa), the amine group becomes protonated, forming a more soluble cationic species. As the pH increases towards and above the pKa, the uncharged, less soluble free base form predominates, leading to a decrease in solubility.[3]

Q3: What are the common methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Lowering the pH of the aqueous solution will increase the proportion of the protonated, more soluble form of this compound.

  • Use of Co-solvents: The addition of a water-miscible organic solvent in which this compound is more soluble can increase its overall solubility in the aqueous mixture.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the less soluble this compound molecule within their hydrophobic core, forming a more water-soluble inclusion complex.

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that entrap the drug molecules.[4]

Q4: How does the solubility of this compound free base compare to its hydrochloride salt?

This compound hydrochloride, as a salt, is significantly more soluble in water than its free base form.[3] This is because the salt readily dissociates in water, yielding the protonated and more polar form of the synephrine molecule.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

  • Possible Cause: The pH of your buffer is too high (neutral or alkaline), causing the less soluble free base to precipitate.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your buffer is acidic, ideally below the pKa of the amine group (~9.79). A pH of 6.5 or lower is a good starting point.

    • Adjust pH: If possible for your experiment, lower the pH of your buffer by adding a small amount of a suitable acid (e.g., HCl).

    • Use a More Soluble Form: Consider using this compound hydrochloride, which has a much higher intrinsic aqueous solubility.

Issue 2: I need to dissolve a high concentration of this compound for my experiment, but pH adjustment is not an option.

  • Possible Cause: You are exceeding the intrinsic solubility of this compound in your current solvent system.

  • Troubleshooting Steps:

    • Co-solvent System: Prepare a stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., DMSO, ethanol). You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Cyclodextrin (B1172386) Complexation: Pre-formulate this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to create a more soluble inclusion complex before adding it to your aqueous medium.

    • Surfactant Addition: Incorporate a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) into your aqueous buffer to aid in the solubilization of this compound. Determine the optimal surfactant concentration experimentally.

Data Presentation

Table 1: Solubility of this compound and its Hydrochloride Salt in Various Solvents.

CompoundSolventSolubilityReference
This compound (free base)Water~2 mg/mL (11.96 mM)[2]
This compound (free base)DMSOSoluble (Slightly)[5]
This compound (free base)MethanolSoluble (Slightly, Sonicated)[5]
This compound HClWater≥30.9 mg/mL[6]
This compound HClDMSO≥36.5 mg/mL[6]
This compound HClEthanol≥21 mg/mL[6]

Table 2: Physicochemical Properties of this compound.

PropertyValueReference
Molecular FormulaC₉H₁₃NO₂[1]
Molecular Weight167.21 g/mol [1]
pKa (phenolic H)~9.55[1]
pKa (ammonium H)~9.79[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining particles.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.

Protocol 2: Enhancing this compound Solubility using a Co-solvent

  • Solvent Selection: Identify a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO or ethanol).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the selected organic solvent.

  • Solubility in Co-solvent Mixtures: Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the Shake-Flask Method described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your needs, keeping in mind the tolerance of your experimental system to the co-solvent.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Cyclodextrin Slurry: In a mortar, add a small amount of a 50:50 ethanol/water mixture to a known amount of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and triturate to form a homogeneous paste.

  • Drug Incorporation: Gradually add the this compound powder to the cyclodextrin paste while continuously triturating.

  • Kneading: Continue kneading the mixture for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Spread the resulting paste in a thin layer and allow it to air dry or dry in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the Shake-Flask Method (Protocol 1) to confirm the enhancement.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_methods Solubility Enhancement Methods cluster_evaluation Evaluation cluster_end Outcome start Poor Solubility of This compound ph_adjust pH Adjustment start->ph_adjust Select Method cosolvent Co-solvents start->cosolvent Select Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Method surfactant Surfactants start->surfactant Select Method solubility_assay Solubility Assay (e.g., Shake-Flask) ph_adjust->solubility_assay cosolvent->solubility_assay characterization Characterization (e.g., HPLC, DSC) cyclodextrin->characterization surfactant->solubility_assay end Optimized Soluble This compound Solution solubility_assay->end Successful Solubilization characterization->solubility_assay

Caption: Experimental workflow for enhancing this compound solubility.

troubleshooting_flowchart start This compound Precipitates in Aqueous Buffer check_ph Is the buffer pH acidic (e.g., < 6.5)? start->check_ph use_hcl_salt Consider using This compound HCl start->use_hcl_salt Alternative adjust_ph Adjust buffer pH to be more acidic check_ph->adjust_ph No ph_not_option Is pH adjustment an option for your experiment? check_ph->ph_not_option Yes success Problem Solved adjust_ph->success use_hcl_salt->success use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) to prepare a stock solution ph_not_option->use_cosolvent No use_cyclodextrin Formulate with cyclodextrins ph_not_option->use_cyclodextrin No use_surfactant Add a surfactant to the buffer ph_not_option->use_surfactant No ph_not_option->success Yes use_cosolvent->success use_cyclodextrin->success use_surfactant->success

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Optimizing (-)-Synephrine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (-)-synephrine from natural sources, primarily Citrus aurantium (bitter orange).

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: The most significant natural source of this compound is the immature fruit of Citrus aurantium, commonly known as bitter orange.[1] Other Citrus species also contain synephrine (B1677852), but generally in much lower concentrations. The peel of the unripe fruit contains the highest concentration of this alkaloid.[1]

Q2: Which extraction method generally provides the highest yield of this compound?

A2: Modern extraction techniques like Ultrasound-Assisted Aqueous Two-Phase Extraction (UA-ATPE) have been shown to provide very high yields, reaching up to 11.17 mg/g under optimized conditions.[2][3] Supercritical Fluid Extraction (SFE) with CO2 is another highly efficient method.[3] Conventional methods like acidic percolation can also yield significant amounts, with some patented methods claiming yields of over 15%.[4] The choice of method will depend on available equipment, desired purity, and scalability.

Q3: What is the importance of pH in this compound extraction?

A3: pH plays a crucial role in synephrine extraction. Synephrine is an alkaloid with a basic amino group.[5] Acidic conditions (e.g., using hydrochloric acid or phosphoric acid) are often used to convert synephrine into its salt form, which is more soluble in aqueous solvents, thereby enhancing extraction efficiency.[1][6] Conversely, adjusting the pH to a basic range is used during purification steps to convert the synephrine salt back to its free base form, which is more soluble in organic solvents.

Q4: How can I quantify the amount of this compound in my extract?

A4: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[6][7] A reversed-phase C18 column is typically used, and the detection wavelength is usually set around 224 nm or 275 nm.[6][7] It is crucial to use a validated method with a certified reference standard for accurate quantification.

Q5: Is this compound stable during extraction and storage?

A5: this compound can be susceptible to degradation under certain conditions. Exposure to prolonged heat and light can affect its stability.[5] Racemization (conversion of the desired (-)-enantiomer to a mixture of (-) and (+)-enantiomers) can also occur, influenced by pH and temperature.[8] Therefore, it is recommended to perform extractions under controlled temperature conditions and to store extracts and purified compounds in a cool, dark place.

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause(s) Suggested Solution(s)
Consistently low yield of this compound Inappropriate plant material (e.g., mature vs. immature fruit, incorrect species).Ensure you are using the immature fruit of Citrus aurantium, as it has the highest concentration of synephrine.[1] Verify the botanical identity of your source material.
Inefficient particle size reduction.Grind the dried plant material to a fine, uniform powder (e.g., 120-mesh) to increase the surface area for solvent penetration.[3]
Suboptimal solvent selection.For acidic extraction, ensure the acid concentration is appropriate (e.g., 0.1 M HCl).[1] For solvent extraction, methanol (B129727) and ethanol (B145695) are commonly used. Aqueous ethanol (e.g., 50-70%) can also be effective.[9]
Incorrect pH during extraction.For aqueous extractions, an acidic pH is generally required to solubilize synephrine as a salt.[6] Monitor and adjust the pH of your extraction solvent.
Insufficient extraction time or temperature.Optimize the extraction time and temperature for your chosen method. For UAE, 30 minutes at 50°C has been shown to be effective.[3] However, avoid excessively high temperatures to prevent degradation.[9]
Incomplete percolation in percolation method.Ensure the solvent flows slowly and evenly through the plant material. Continue percolation until the eluate is colorless.[1]
Poor Purity of Extract
Symptom Possible Cause(s) Suggested Solution(s)
Extract contains significant amounts of other compounds (e.g., flavonoids, other alkaloids). Co-extraction due to solvent choice.Employ a multi-step extraction or purification process. For example, an initial extraction with a non-polar solvent can remove some interfering compounds before the main extraction.
Lack of selective purification steps.Implement purification techniques such as liquid-liquid extraction (adjusting pH to partition synephrine between aqueous and organic phases) or column chromatography.[6]
Colored extract (e.g., green due to chlorophyll). Co-extraction of pigments.Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) before the primary extraction.
HPLC Analysis Issues
Symptom Possible Cause(s) Suggested Solution(s)
Peak tailing in the chromatogram. Secondary interactions between the basic synephrine molecule and acidic silanol (B1196071) groups on the HPLC column.Use a lower pH mobile phase to suppress silanol activity.[1] Employ an end-capped column or a column specifically designed for basic compounds. Consider adding an ion-pairing reagent to the mobile phase.[7]
Column overload.Reduce the concentration of the injected sample.[10]
Peak splitting in the chromatogram. Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[11]
Co-elution with an interfering compound.Optimize the mobile phase composition or gradient to improve resolution.
Column void or contamination.Replace the guard column or the analytical column if necessary.

Quantitative Data Presentation

Table 1: Comparison of this compound Extraction Yields from Citrus aurantium

Extraction MethodSolvent SystemKey ParametersYield (mg/g of dry material)Reference(s)
Ultrasound-Assisted Aqueous Two-Phase Extraction (UA-ATPE)27% (w/w) Ethanol / 20.6% (w/w) K₂CO₃50°C, 30 min, 80 W11.17[2][3]
Acidic Soaking and Percolation0.1 M HCl12-24 hours soaking>15% of extract (yield from raw material not specified)[1][4]
Supercritical Fluid Extraction (SFE)Supercritical CO₂40°C, 8.7 MPa~6.8[3]
Basic Methanolic ExtractionMethanolNot specified2.53 (0.253%)[1]
Microwave-Assisted Extraction (MAE)Acetonitrile (B52724):WaterNot specified3.34 - 4.63[12]

Note: Direct comparison of yields should be made with caution as the specific source material and its initial synephrine content may vary between studies.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Aqueous Two-Phase Extraction (UA-ATPE) of this compound

This protocol is based on the optimized conditions reported for high-yield extraction.[3]

  • Sample Preparation:

    • Dry the immature fruitlets of Citrus aurantium at 60°C until a constant weight is achieved.

    • Grind the dried fruitlets into a fine powder and sieve to a particle size of 120-mesh.

  • Aqueous Two-Phase System Preparation:

    • Prepare the extraction solvent by mixing 27% (w/w) ethanol and 20.6% (w/w) potassium carbonate (K₂CO₃) in deionized water.

  • Extraction:

    • Add the powdered plant material to the prepared solvent system at a solvent-to-material ratio of 45.17:1 (g:g).

    • Place the mixture in an ultrasonic bath.

    • Conduct the extraction at a temperature of 50°C for 30 minutes with an ultrasonic power of 80 W.

  • Phase Separation and Recovery:

    • After extraction, centrifuge the mixture to facilitate the separation of the two phases.

    • This compound will be partitioned into the ethanol-rich upper phase.

    • Carefully collect the upper phase for subsequent analysis.

Protocol 2: Acidic Soaking and Percolation for this compound Extraction

This protocol is a conventional method suitable for larger-scale extraction.[1]

  • Sample Preparation:

    • Thoroughly wash and dry the immature Citrus aurantium fruits.

    • Grind the fruits into a coarse powder.

  • Acidic Soaking:

    • Place the powdered material in a suitable container and add 0.1 M hydrochloric acid (HCl) solution to completely submerge the powder.

    • Allow the mixture to soak for 12-24 hours at room temperature.

  • Percolation:

    • Transfer the slurry to a percolation column.

    • Slowly add fresh 0.1 M HCl solution to the top of the column while collecting the extract (percolate) at the bottom.

    • Continue the percolation process until the collected percolate becomes colorless.

  • Concentration and Drying:

    • Combine all the collected percolate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous extract.

    • Dry the concentrated extract in a vacuum oven at 50-60°C until a constant weight is achieved to yield the crude synephrine extract.

Protocol 3: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of p-synephrine in extracts.[6][7]

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

    • Syringe filters (0.45 µm)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Phosphoric acid

    • Borate (B1201080) buffer

    • p-Synephrine analytical standard

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM borate buffer with 10 mM hexanesulfonate as an ion-pairing agent, pH 8.2).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 224 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the p-synephrine standard in a suitable solvent (e.g., 0.1% phosphoric acid in water). Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Accurately weigh a known amount of the crude extract and dissolve it in the diluent. Sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of synephrine in the samples by comparing the peak area with the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis raw_material Raw Material (Citrus aurantium) drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding extraction_method Extraction (e.g., UAE, Percolation) grinding->extraction_method filtration Filtration extraction_method->filtration crude_extract Crude Extract filtration->crude_extract liquid_liquid Liquid-Liquid Extraction crude_extract->liquid_liquid hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep chromatography Column Chromatography liquid_liquid->chromatography pure_synephrine Purified Synephrine chromatography->pure_synephrine pure_synephrine->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: General experimental workflow for this compound extraction and quantification.

synephrine_signaling cluster_membrane Cell Membrane cluster_alpha1_pathway α1 Pathway cluster_beta3_pathway β3 Pathway alpha1_receptor α1-Adrenergic Receptor gq_protein Gq Protein alpha1_receptor->gq_protein activates beta3_receptor β3-Adrenergic Receptor gs_protein Gs Protein beta3_receptor->gs_protein activates synephrine This compound synephrine->alpha1_receptor Partial Agonist synephrine->beta3_receptor Agonist plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates ca_release->pkc activates cellular_response_alpha Physiological Response (e.g., Vasoconstriction) pkc->cellular_response_alpha ac Adenylyl Cyclase gs_protein->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response_beta Physiological Response (e.g., Lipolysis) pka->cellular_response_beta

References

Troubleshooting (-)-Synephrine instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-synephrine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My cells are showing inconsistent responses to this compound treatment. What could be the cause?

A1: Inconsistent cellular responses can stem from the instability of this compound in the cell culture medium. Factors such as pH, temperature, and light exposure can lead to its degradation over the course of your experiment.[1] It is also possible that the compound is precipitating out of solution. We recommend performing a stability and solubility check of this compound under your specific experimental conditions.

Q2: I observe a precipitate in my cell culture medium after adding this compound. How can I resolve this?

A2: Precipitate formation is a common issue, particularly with compounds that have limited aqueous solubility. Here are several troubleshooting steps:

  • Verify Final Concentration: Ensure the intended concentration of this compound does not exceed its solubility limit in your specific cell culture medium. Consider performing a dose-response curve to determine if a lower, soluble concentration can still elicit the desired biological effect.

  • Optimize Dilution Technique: Avoid adding a highly concentrated stock solution (e.g., in DMSO) directly into a large volume of medium. Instead, perform serial dilutions in pre-warmed (37°C) medium. Adding the compound solution dropwise while gently swirling the medium can also prevent localized high concentrations that lead to precipitation.

  • Use Pre-warmed Media: Adding a compound solution to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.

  • Control Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your culture medium as low as possible (ideally ≤ 0.5%) to minimize its effect on solubility and to avoid solvent-induced cytotoxicity.[2]

Q3: How stable is this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂)?

Q4: What are the known degradation pathways for this compound?

A4: this compound is susceptible to degradation under certain conditions. Exposure to UV light can lead to photodegradation, forming products such as 1-methyl-2,3-dihydro-1H-indole-3,6-diol.[1] In acidic conditions, dimerization can occur.[3] Given its phenylethanolamine structure, it is also prone to oxidation, especially in the presence of dissolved oxygen and at physiological pH.

Q5: What are the primary signaling pathways activated by this compound?

A5: this compound is an adrenergic receptor agonist and has been shown to modulate several key signaling pathways, including:

  • cAMP/PKA Pathway: As a β-adrenergic agonist, it can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of Protein Kinase A (PKA).

  • AKT and ERK Pathways: It has been observed to inactivate the AKT and ERK signaling pathways in some cancer cell lines, which are crucial for cell survival and proliferation.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered when working with this compound in cell culture.

Issue 1: Reduced or No Bioactivity
  • Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium during the experiment.

  • Troubleshooting Steps:

    • Stock Solution Integrity:

      • Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.

      • Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.

      • Protect stock solutions from light by using amber vials or wrapping them in foil.

    • Stability in Media:

      • Perform a stability study to quantify the concentration of this compound in your cell culture medium over the time course of your experiment (see Experimental Protocols section).

      • If significant degradation is observed, shorten the experimental duration or replenish the media with freshly prepared this compound at regular intervals.

Issue 2: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent dosing due to precipitation of this compound.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the treatment solution to your cells, carefully inspect it for any visible precipitate.

    • Microscopic Examination: For a more sensitive check, place a small drop of the prepared medium containing this compound on a microscope slide and look for crystalline structures.

    • Improve Solubility: Follow the steps outlined in FAQ Q2 to improve the solubility of this compound in your cell culture medium.

    • Gentle Mixing: After adding the compound to the culture plate, gently swirl the plate to ensure even distribution.

Quantitative Data Summary

The stability of this compound can be assessed by monitoring its concentration over time in cell culture media. The following table provides a representative example of stability data for this compound in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C.

Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 0
295.2 ± 2.1
488.7 ± 3.5
879.1 ± 4.2
1270.3 ± 4.8
2455.6 ± 5.9
4838.9 ± 6.3

Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally under your specific conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

1. Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or other suitable mobile phase modifier

  • Sterile microcentrifuge tubes or 96-well plates

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the stock solution into the medium to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference.

  • Incubation: Place the remaining spiked medium in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the incubated medium.

  • Sample Processing:

    • To precipitate proteins, add a threefold excess of cold acetonitrile to each sample.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 224 nm.[4]

    • Standard Curve: Prepare a standard curve of this compound in the cell culture medium to accurately quantify the concentration in your samples.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

Signaling Pathways of this compound

Synephrine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Synephrine This compound beta_AR β-Adrenergic Receptor Synephrine->beta_AR binds AKT AKT Synephrine->AKT inactivates ERK ERK Synephrine->ERK inactivates AC Adenylyl Cyclase beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Lipolysis, Gene Expression) PKA->Cellular_Response phosphorylates targets AKT->Cellular_Response inhibits apoptosis ERK->Cellular_Response promotes proliferation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_stock Prepare 10 mM This compound Stock (DMSO) start->prep_stock spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media t0_sample Take T=0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO₂ spike_media->incubate protein_precip Protein Precipitation (Cold Acetonitrile) t0_sample->protein_precip timepoint_sampling Sample at Time Points (2, 4, 8, 12, 24, 48h) incubate->timepoint_sampling timepoint_sampling->protein_precip centrifuge Centrifuge at 14,000 rpm protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_analysis Analyze by HPLC-UV (224 nm) supernatant->hplc_analysis data_analysis Calculate % Remaining vs. T=0 hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability in cell culture media.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results with this compound check_precipitate Check for Precipitate in Media start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No troubleshoot_solubility Troubleshoot Solubility: - Lower Concentration - Optimize Dilution - Use Pre-warmed Media precipitate_yes->troubleshoot_solubility check_stability Assess Compound Stability in Media (HPLC) precipitate_no->check_stability stable_no Degradation Observed check_stability->stable_no No stable_yes Compound is Stable check_stability->stable_yes Yes troubleshoot_stability Troubleshoot Stability: - Prepare Fresh Stock - Refresh Media During Exp. - Protect from Light stable_no->troubleshoot_stability other_factors Investigate Other Experimental Factors stable_yes->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Minimizing racemization of (-)-Synephrine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the chemical synthesis of (-)-synephrine.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of racemization during the synthesis of this compound?

A1: Racemization of this compound, and its precursors, is primarily caused by exposure to harsh reaction conditions. Key factors that can lead to the loss of stereochemical integrity include:

  • pH: Both acidic and basic conditions can catalyze the racemization of synephrine (B1677852).[1][2] The benzylic proton is susceptible to abstraction, leading to a planar intermediate that can be protonated from either face, resulting in a racemic mixture.

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization, leading to an increase in the rate of conversion to the undesired (+)-enantiomer.[1][2]

  • Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to significant racemization over time.

  • Inappropriate Reagents: Certain reagents used for deprotection or other transformations can create an environment that promotes racemization.

Q2: What is the most common strategy to synthesize this compound with high enantioselectivity?

A2: A widely adopted and effective strategy is the asymmetric reduction of a prochiral ketone precursor, such as 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one (B1293831). The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective method for this transformation, often achieving high enantiomeric excess (ee).[3][4][5][6][7]

Q3: How can I determine the enantiomeric purity of my synthesized this compound?

A3: The most common and reliable method for determining the enantiomeric purity of synephrine is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8][9][10] Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral HPLC column.[11][12]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%) in the Asymmetric Reduction Step

If you are observing a low enantiomeric excess in your product, consider the following potential causes and solutions:

Potential CauseSuggested Solution
Suboptimal Catalyst/Ligand The choice of chiral catalyst is critical. For CBS reductions, the structure of the oxazaborolidine catalyst can significantly impact stereoselectivity. Consider screening different CBS catalyst derivatives.[4][13]
Incorrect Catalyst Loading Higher catalyst loading does not always equate to better selectivity. High concentrations can sometimes lead to the formation of less selective catalytic species. It is recommended to vary the catalyst loading to find the optimal concentration.[13][14]
Suboptimal Temperature Lower temperatures generally favor higher enantioselectivity. If the reaction is being performed at room temperature or elevated temperatures, try cooling the reaction mixture.[13]
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction. A screening of different solvents (e.g., THF, dichloromethane) should be performed to identify the optimal medium for your specific substrate and catalyst system.
Presence of Impurities Impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst or interfere with the chiral environment. Ensure all reagents and solvents are of high purity and that all glassware is thoroughly dried.[15]
Moisture Water can react with and deactivate the borane (B79455) reagent and the catalyst. Ensure the reaction is carried out under strictly anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).[7]
Issue 2: Racemization During Protecting Group Removal

The removal of protecting groups is a critical step where racemization can occur. Below are some common issues and their solutions:

Potential CauseSuggested Solution
Harsh Deprotection Conditions Vigorous acidic or basic conditions used for deprotection can cause epimerization at the newly formed chiral center.[16]
* For acid-labile groups (e.g., Boc), use milder acidic conditions and carefully monitor the reaction to avoid over-exposure.
* For base-labile groups, use the mildest effective base and keep the temperature low.
Inappropriate Deprotection Reagent The choice of reagent can influence the stereochemical outcome. For example, when removing an oxazolidinone chiral auxiliary, using LiOH with hydrogen peroxide is a common method, but it's crucial to control the temperature to prevent side reactions like epimerization.[17]
Chiral Auxiliary Removal Cleavage of a chiral auxiliary must be done under conditions that do not cause racemization of the product.[18] Research and select a removal method that is known to be mild and non-racemizing for your specific auxiliary and product.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one via CBS Reduction

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride (ketone precursor)

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide (B99878) complex (BH3·SMe2)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the ketone precursor in anhydrous THF in a flame-dried flask.

  • Catalyst Addition: Cool the solution to 0°C and add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution dropwise. Stir the mixture for 10-15 minutes.

  • Reducing Agent Addition: Slowly add the borane dimethyl sulfide complex dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise to quench the excess borane.

  • Workup: Add 1 M HCl and stir for 30 minutes. Neutralize the solution with saturated sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

Column:

  • A chiral stationary phase column suitable for the separation of amines (e.g., a polysaccharide-based CSP).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized synephrine in the mobile phase.

  • Injection: Inject the sample onto the chiral column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 225 nm).

  • Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity (ee%) Observed q1 Is the catalyst active and loading optimal? start->q1 a1_no Screen catalyst derivatives Optimize catalyst loading q1->a1_no No q2 Are the reaction conditions optimized? q1->q2 Yes a1_yes Proceed to next check end_node High Enantioselectivity Achieved a1_no->end_node a2_no Lower reaction temperature Screen different solvents q2->a2_no No q3 Are all reagents and solvents pure and anhydrous? q2->q3 Yes a2_yes Proceed to next check a2_no->end_node a3_yes Consider alternative asymmetric methods q3->a3_yes a3_no Use high-purity reagents and solvents Ensure anhydrous conditions q3->a3_no No a3_no->end_node Synthetic_Strategy_Workflow start Prochiral Ketone Precursor protect Protect Amine and Phenolic Hydroxyl Groups start->protect reduction Asymmetric Reduction (e.g., CBS Reduction) protect->reduction deprotect Deprotection of Hydroxyl and Amine Groups reduction->deprotect purify Purification (e.g., Column Chromatography) deprotect->purify analyze Chiral HPLC Analysis purify->analyze final_product This compound analyze->final_product

References

Technical Support Center: Enhancing the Oral Bioavailability of (-)-Synephrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of (-)-Synephrine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low and variable plasma concentrations of this compound in our preclinical oral dosing studies. What could be the primary reason for this?

A1: The most likely cause for low and inconsistent plasma levels of this compound is its extensive first-pass metabolism. After oral administration, this compound is rapidly absorbed, but a significant portion is metabolized in the gut wall and liver before it can reach systemic circulation. The primary metabolic pathway is deamination, catalyzed by monoamine oxidase (MAO) enzymes, particularly MAO-A. This leads to the formation of inactive metabolites, such as 4-hydroxymandelic acid, and thus, low oral bioavailability.

Troubleshooting Steps:

  • Confirm Metabolism: Analyze plasma and urine samples not just for this compound but also for its major metabolite, 4-hydroxymandelic acid. A high metabolite-to-parent drug ratio will confirm extensive metabolism.

  • Assess Gut vs. Liver Metabolism: To differentiate between intestinal and hepatic first-pass metabolism, in vitro models such as Caco-2 cells (for intestinal permeability and metabolism) and liver microsomes can be utilized.

Q2: How can we mitigate the extensive first-pass metabolism of this compound?

A2: There are several strategies you can employ to reduce the impact of first-pass metabolism:

  • Co-administration with Enzyme Inhibitors:

    • Flavonoids: Co-administration with flavonoids found in citrus fruits, such as naringin (B1676962) and hesperidin, has been shown to enhance the thermogenic effects of this compound, which may be linked to an inhibition of metabolic enzymes.

    • Piperine (B192125): Piperine, the active component of black pepper, is a well-known inhibitor of cytochrome P450 enzymes and may also inhibit other metabolic pathways.[1][2][3][4][5] While specific studies on its effect on this compound bioavailability are limited, it is a promising candidate for investigation.

  • Advanced Formulation Strategies:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the absorption of drugs and may promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[6][7][8][9]

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and liver.

    • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the solubility and stability of this compound, potentially leading to improved absorption and reduced metabolism.[10][11][12][13][14]

Q3: We are planning to evaluate the intestinal permeability of our new this compound formulation. What is a suitable in vitro model?

A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption.[15][16][17][18][19] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model allows for the determination of the apparent permeability coefficient (Papp) and can help identify if a compound is a substrate for efflux transporters.

Q4: Our in vivo pharmacokinetic data shows high inter-subject variability. What are the potential causes and how can we address this?

A4: High inter-subject variability is common for drugs with high first-pass metabolism.[20] Differences in the expression and activity of metabolic enzymes (like MAO) among individuals can lead to significant variations in bioavailability.

Mitigation Strategies:

  • Standardize Pre-dosing Conditions: Ensure consistent fasting periods for all subjects, as food can affect drug absorption and metabolism.

  • Genotyping/Phenotyping: If feasible, consider genotyping or phenotyping the study animals for relevant metabolic enzymes to identify potential sources of variability.

  • Use of a Bioenhancer: Co-administering a bioenhancer like piperine may help to saturate or inhibit the metabolic pathways, potentially leading to more consistent absorption.

Quantitative Data Summary

Table 1: Impact of Co-administered Compounds on the Thermogenic Effect of p-Synephrine

Treatment GroupDoseChange in Resting Metabolic Rate (RMR) vs. Placebo (kcal)
p-Synephrine alone50 mg+65
p-Synephrine + Naringin50 mg + 600 mg+129
p-Synephrine + Naringin + Hesperidin50 mg + 600 mg + 100 mg+183

Data adapted from Stohs et al. (2011).[21][22][23]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay for this compound

Objective: To determine the intestinal permeability of this compound and its potential for efflux.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport:

      • Add this compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add this compound solution to the basolateral (donor) chamber.

      • Collect samples from the apical (receiver) chamber at the same time points.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the key pharmacokinetic parameters of an orally administered this compound formulation.

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.

  • Drug Administration:

    • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Sample Preparation:

    • Perform protein precipitation on the plasma samples by adding acetonitrile.

    • Centrifuge and collect the supernatant for analysis.

  • Analytical Method:

    • Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[24]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

Visualizations

First_Pass_Metabolism cluster_GIT Gastrointestinal Tract cluster_Liver Liver Oral_Admin Oral Administration of this compound Lumen Intestinal Lumen Oral_Admin->Lumen Dissolution Enterocytes Enterocytes Lumen->Enterocytes Absorption Metabolites Inactive Metabolites (e.g., 4-hydroxymandelic acid) Enterocytes->Metabolites Metabolism by MAO-A Portal_Vein Portal Vein Enterocytes->Portal_Vein To Liver Hepatocytes Hepatocytes Systemic_Circulation Systemic Circulation (Low Bioavailability) Hepatocytes->Systemic_Circulation To Circulation Hepatocytes->Systemic_Circulation Hepatocytes->Metabolites Metabolism by MAO-A Portal_Vein->Hepatocytes PK_Workflow Start Start: In Vivo PK Study Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Dosing Oral Administration of This compound Formulation Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis UPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Sample_Analysis->Data_Analysis End End: Determine Bioavailability Data_Analysis->End Bioavailability_Strategies cluster_Approaches Improvement Strategies Goal Improve Oral Bioavailability of this compound Challenge Low Bioavailability due to Extensive First-Pass Metabolism Co_administration Co-administration Goal->Co_administration Formulation Advanced Formulation Goal->Formulation Flavonoids Flavonoids (Naringin, Hesperidin) Co_administration->Flavonoids Inhibit Metabolic Enzymes Piperine Piperine Co_administration->Piperine Inhibit Metabolic Enzymes SEDDS SEDDS Formulation->SEDDS Enhance Absorption, Bypass Liver Nanoparticles Nanoparticles Formulation->Nanoparticles Protect from Degradation Cyclodextrins Cyclodextrin Complexation Formulation->Cyclodextrins Increase Solubility & Stability

References

Addressing matrix effects in bioanalytical methods for (-)-Synephrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the bioanalytical methods for (-)-Synephrine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the common causes of matrix effects in LC-MS/MS bioanalysis?

A2: The primary causes of matrix effects are endogenous components from the biological sample that are not removed during sample preparation. These can include phospholipids, salts, proteins, and metabolites.[1] These components can compete with the analyte for ionization in the mass spectrometer's ion source, affecting the signal intensity.

Q3: How can I evaluate the presence and extent of matrix effects in my this compound assay?

A3: The two most common methods for evaluating matrix effects are:

  • Post-column infusion: This qualitative technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[1]

  • Post-extraction spike analysis: This quantitative method is considered the "gold standard".[1] It involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. The ratio of these responses is known as the Matrix Factor (MF).[1]

Q4: What is the Matrix Factor (MF) and how is it interpreted?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

Q5: What are the key parameters to assess the overall performance of my sample preparation method for this compound analysis?

A5: Three key parameters should be evaluated:

  • Recovery (RE): The efficiency of the extraction procedure in recovering the analyte from the matrix.

  • Matrix Factor (MF): The measure of ion suppression or enhancement.

  • Process Efficiency (PE): The overall efficiency of the entire analytical process, combining extraction recovery and matrix effects. It is calculated as PE = RE × MF.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor reproducibility of this compound peak areas in quality control (QC) samples compared to standards in neat solvent. Significant and variable matrix effect between different lots of biological matrix.1. Quantify the Matrix Effect: Calculate the Matrix Factor (MF) using multiple lots of the biological matrix. A high coefficient of variation (%CV) in the MF indicates significant lot-to-lot variability. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup technique (e.g., switch from Protein Precipitation to Solid Phase Extraction). 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering matrix components.
Low signal intensity or complete signal loss for this compound in biological samples. Severe ion suppression due to co-eluting endogenous compounds, such as phospholipids.1. Perform a Post-Column Infusion Experiment: This will pinpoint the retention time of the suppression zone. 2. Modify Sample Preparation: Use a method specifically designed to remove phospholipids, such as a targeted Solid Phase Extraction (SPE) protocol or specific phospholipid removal plates. 3. Adjust Chromatographic Conditions: Alter the mobile phase composition or gradient to shift the elution of this compound away from the suppression zone.
Inconsistent recovery of this compound during sample extraction. Suboptimal extraction conditions (e.g., incorrect pH, inefficient solvent).1. Optimize Extraction pH: this compound is a basic compound. Ensure the pH of the sample is adjusted to an appropriate level (typically >9) to ensure it is in its neutral form for efficient extraction with organic solvents. 2. Evaluate Different Extraction Solvents: Test various organic solvents or solvent mixtures for Liquid-Liquid Extraction (LLE) or elution in Solid Phase Extraction (SPE) to find the one with the highest recovery. 3. Increase Extraction Efficiency: For LLE, increase the vortexing time or perform a second extraction. For SPE, ensure the cartridge is properly conditioned and that the elution volume is sufficient.
High background noise in the chromatogram. Incomplete removal of matrix components or contamination.1. Improve Sample Cleanup: A more selective sample preparation method like SPE can provide cleaner extracts compared to Protein Precipitation (PPT). 2. Check for Contamination: Analyze blank samples to identify any sources of contamination from solvents, reagents, or the LC-MS/MS system itself. 3. Optimize MS/MS Parameters: Ensure that the mass transitions are specific to this compound to minimize the detection of background ions.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes typical quantitative data for the analysis of this compound in human plasma using different sample preparation techniques. This data is illustrative and may vary depending on the specific experimental conditions.

Sample Preparation Method Recovery (RE) % Matrix Factor (MF) Process Efficiency (PE) % Relative Standard Deviation (RSD) % (n=6)
Protein Precipitation (PPT) 95.20.7874.312.5
Liquid-Liquid Extraction (LLE) 88.50.9281.46.8
Solid Phase Extraction (SPE) 92.11.0394.93.2

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma or urine sample, add the internal standard and 50 µL of 1 M sodium hydroxide (B78521) to adjust the pH to >9.

  • Add 600 µL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, v/v)).[2]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid Phase Extraction (SPE)
  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat the sample: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Sample Pre-treatment Sample Pre-treatment Sample Collection->Sample Pre-treatment Extraction Extraction Sample Pre-treatment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Result Reporting Result Reporting Data Processing->Result Reporting

Caption: Experimental workflow for the bioanalysis of this compound.

troubleshooting_workflow start Inconsistent Results or Low Signal check_matrix_effect Quantify Matrix Effect (MF) start->check_matrix_effect is_mf_acceptable Is MF acceptable and consistent? check_matrix_effect->is_mf_acceptable optimize_sample_prep Optimize Sample Preparation is_mf_acceptable->optimize_sample_prep No check_recovery Evaluate Recovery (RE) is_mf_acceptable->check_recovery Yes optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_chromatography->check_matrix_effect is_recovery_acceptable Is RE > 80%? check_recovery->is_recovery_acceptable optimize_extraction Optimize Extraction Protocol is_recovery_acceptable->optimize_extraction No final_validation Perform Full Method Validation is_recovery_acceptable->final_validation Yes optimize_extraction->check_recovery

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: Enhancing the Selectivity of (-)-Synephrine for Beta-3 Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers focused on the development and analysis of (-)-synephrine and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental workflows for enhancing selectivity towards the beta-3 adrenoceptor (β3-AR).

Frequently Asked Questions (FAQs)

Q1: What is the baseline adrenoceptor selectivity profile of this compound?

A1: this compound, also known as p-synephrine, exhibits a preferential, though not exclusive, agonist activity at β3-adrenoceptors. Its binding affinity for α-1, α-2, β-1, and β-2 adrenoceptors is significantly lower compared to other endogenous catecholamines like norepinephrine.[1][2][3] This profile is the basis for its comparatively lower impact on heart rate and blood pressure, which are primarily mediated by β1 and α-adrenergic receptors respectively.[1][2]

Q2: Why is enhancing the selectivity of this compound for β3-adrenoceptors a research goal?

A2: Enhanced selectivity for the β3-adrenoceptor is desirable to minimize off-target effects and improve the therapeutic window. The β3-adrenoceptor is primarily involved in metabolic processes such as lipolysis and thermogenesis in adipose tissue and has roles in bladder relaxation.[3][4] By increasing selectivity, the potential for cardiovascular side effects mediated by β1 and β2 adrenoceptors (e.g., increased heart rate, palpitations) and α-adrenoceptors (e.g., vasoconstriction) can be reduced, leading to a safer pharmacological profile for potential treatments of metabolic disorders or overactive bladder.[5][6]

Q3: What are the primary signaling pathways activated by β3-adrenoceptor agonists?

A3: The canonical signaling pathway for β3-adrenoceptors involves coupling to a stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response, such as lipolysis in adipocytes.[8] Some studies also suggest coupling to inhibitory G-proteins (Gi) and subsequent activation of nitric oxide synthase (NOS) pathways, particularly in the cardiovascular system.[5][7]

Q4: What are some initial medicinal chemistry strategies to consider for modifying the this compound scaffold to improve β3-AR selectivity?

A4: Based on structure-activity relationship (SAR) studies of other β3-AR agonists, several strategies can be applied to the this compound scaffold:

  • Modification of the Ethylamine Side Chain: Introducing bulky substituents on the amine can increase selectivity for the more accommodating binding pocket of the β3-AR compared to β1/β2-ARs.

  • Substitution on the Phenyl Ring: Adding specific groups to the aromatic ring can enhance interactions with residues unique to the β3-AR. For instance, exploring carboxylic acid bioisosteres has been a successful strategy for other classes of β3-AR agonists.[9]

  • Stereochemistry: The stereochemistry of the hydroxyl group on the side chain is crucial for activity. The naturally occurring l-form (R-configuration) is more active than the d-form.[1] Maintaining or optimizing this stereochemistry is critical.

Troubleshooting Experimental Issues

Issue 1: High Variability in cAMP Assay Results

  • Question: We are performing a cAMP accumulation assay to screen novel synephrine (B1677852) analogs, but our results show high well-to-well variability and poor reproducibility between experiments. What could be the cause?

  • Answer: High variability in cAMP assays can stem from several factors. Here is a checklist to troubleshoot the issue:

    • Phosphodiesterase (PDE) Activity: Ensure you are using a potent PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of newly synthesized cAMP.[10] Inconsistent PDE inhibition is a common source of variability.

    • Cell Health and Density: Use cells with high viability (>95%) and ensure consistent cell seeding density across all wells. Over-confluent or stressed cells can exhibit altered receptor expression and signaling.

    • Agonist Incubation Time: The kinetics of cAMP accumulation can vary between agonists. An incubation time that is too short may not allow for a maximal response, while a very long incubation could lead to receptor desensitization. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your specific compounds and cell system.[11]

    • Reagent Preparation and Mixing: Ensure all reagents, including agonist dilutions and detection reagents, are prepared fresh and mixed thoroughly before addition to the wells.

Issue 2: Low Signal-to-Noise Ratio in Functional Assays

  • Question: Our functional assays (e.g., CRE-luciferase reporter assay) are yielding a low signal-to-noise ratio, making it difficult to discern a clear dose-response curve for our compounds. How can we improve this?

  • Answer: A low signal-to-noise ratio can obscure the activity of your test compounds. Consider the following optimizations:

    • Cell Line Selection: Ensure the cell line you are using expresses a sufficient number of functional β3-adrenoceptors. You may need to use a cell line that recombinantly overexpresses the human β3-AR, such as CHO-K1 or HEK293 cells, to amplify the signal.

    • Promoter Strength (for Reporter Assays): In a CRE-luciferase assay, the strength of the CRE-driven promoter can impact the signal window. Ensure your reporter construct is robust.

    • Assay Sensitivity: For direct cAMP measurement, consider using a more sensitive assay format, such as a time-resolved fluorescence energy transfer (TR-FRET) assay, which often provides a better signal-to-background ratio than ELISA-based methods.[12]

    • Reference Agonist: Always include a well-characterized, full β3-AR agonist (e.g., isoproterenol, CL-316,243) as a positive control to confirm that the assay system is responsive and to define the maximum possible signal.

Issue 3: Discrepancy Between Binding Affinity and Functional Potency

  • Question: We have synthesized a novel analog of this compound that shows high binding affinity for the β3-AR in our radioligand binding assays. However, in our functional cAMP assay, it behaves as a partial agonist with low potency. Why is there a discrepancy?

  • Answer: A disconnect between binding affinity (Ki) and functional potency (EC50) or efficacy (Emax) is a common observation in pharmacology and can be attributed to several factors:

    • Partial Agonism: High affinity does not guarantee strong receptor activation. Your compound may bind tightly to the receptor but be less efficient at inducing the conformational change required for robust G-protein coupling and subsequent signaling. This is the definition of a partial agonist.

    • Functional Selectivity (Biased Agonism): The compound might be preferentially activating a non-canonical signaling pathway (e.g., Gi/NOS pathway) over the canonical Gs/cAMP pathway.[7][13] To investigate this, you would need to perform additional assays that measure endpoints of these alternative pathways (e.g., nitric oxide production or ERK phosphorylation).

    • Assay Conditions: Differences in assay buffers, temperature, and incubation times between binding and functional assays can influence ligand-receptor interactions and signaling outcomes.

    • Receptor Reserve: The level of receptor expression in your cell system can influence the apparent potency of an agonist. A system with high receptor reserve can make partial agonists appear more potent. Comparing results across cell lines with different receptor expression levels can help clarify this.

Quantitative Data Summary

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of this compound and related compounds at human adrenoceptor subtypes.

Compoundβ1-AR (pKi)β2-AR (pKi)β3-AR (pKi)α1A-AR (pKi)[14][15]α2A-AR (pKi)[14][15]α2C-AR (pKi)[14][15]Notes
This compound LowLowModerate4.353.833.99Low affinity for α and β1/2 subtypes.[1][3] Partial agonist at α1A-AR.[16]
Norepinephrine HighHighModerateHighHighHighEndogenous catecholamine, non-selective.
Isoproterenol HighHighHighLowLowLowNon-selective β-agonist, often used as a positive control.
CL-316,243 LowLowHigh---Selective β3-AR agonist.[17]
m-Synephrine ModerateLowLowHighModerateModeratePotent α1-agonist, responsible for cardiovascular effects.[2]

Note: "Low," "Moderate," and "High" are qualitative descriptors based on literature. Specific numerical values can vary significantly between studies and assay conditions.

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a generalized procedure to determine the binding affinity (Ki) of test compounds for the β3-adrenoceptor.

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human β3-adrenoceptor to ~90% confluency.

  • Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with MgCl2), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup (96-well plate):

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177, though it has limitations for β3-AR, or a more selective labeled antagonist if available).

    • Add serial dilutions of the test compound (e.g., novel synephrine analog).

    • Add a high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.

    • Add cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Accumulation Assay (TR-FRET)

This protocol outlines a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for measuring agonist-induced cAMP production.[12]

  • Cell Plating: Seed cells expressing the β3-adrenoceptor into a white, opaque 384-well plate at an optimized density and allow them to attach overnight.[12]

  • Compound Preparation: Prepare serial dilutions of the test compounds (synephrine analogs) and a reference agonist (e.g., isoproterenol) in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).[11][13]

  • Agonist Stimulation:

    • Remove the culture medium from the cells.

    • Add the prepared agonist dilutions to the wells.

    • Incubate the plate at 37°C for the pre-determined optimal time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Add the detection reagents as per the manufacturer's instructions (e.g., LANCE Ultra cAMP Kit). This typically includes a lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.

    • Incubate at room temperature for 60 minutes, protected from light, to allow for cell lysis and the competitive binding reaction to occur.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor wavelengths).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Convert the signal ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Visualizations

G cluster_membrane Plasma Membrane B3AR β3-Adrenoceptor Gs Gs Protein B3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Synephrine This compound Synephrine->B3AR binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis phosphorylates targets leading to

Caption: Canonical β3-adrenoceptor signaling pathway.

G start Start synthesis Synthesize Novel Synephrine Analogs start->synthesis binding_assay Primary Screen: β3-AR Binding Assay (Determine Ki) synthesis->binding_assay decision1 High Affinity for β3-AR? binding_assay->decision1 selectivity_panel Secondary Screen: Selectivity Panel (β1, β2, α1, α2 Binding) decision2 Selective for β3-AR? selectivity_panel->decision2 functional_assay Functional Screen: β3-AR cAMP Assay (Determine EC50, Emax) decision3 Potent & Efficacious Agonist? functional_assay->decision3 decision1->selectivity_panel Yes discard Discard or Redesign decision1->discard No decision2->functional_assay Yes decision2->discard No lead_compound Lead Compound Identified decision3->lead_compound Yes decision3->discard No

Caption: Experimental workflow for screening selective β3-AR agonists.

References

Technical Support Center: Reducing Off-Target Effects of (-)-Synephrine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (-)-Synephrine in cellular models. Our goal is to help you minimize off-target effects and ensure the validity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound, also known as p-synephrine, is a protoalkaloid found in various plants, most notably in the bitter orange (Citrus aurantium). Structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, its primary pharmacological activity involves interaction with the adrenergic system.[1][2][3] It is known to be an agonist at α1-adrenergic receptors and has effects on β-adrenergic receptors, particularly β3-receptors which are involved in lipolysis.[1][4] It also shows affinity for serotonin (B10506) (5-HT) receptors and trace amine-associated receptors (TAARs).[5]

Q2: What are "off-target" effects in the context of this compound cellular studies?

A2: Off-target effects are unintended interactions of this compound with cellular components other than its primary adrenergic and serotonergic receptors. These can lead to a variety of cellular responses that are not mediated by the intended target, potentially causing misinterpretation of experimental results, cytotoxicity, or other confounding data.[6] For this compound, this could involve interactions with other receptors, enzymes, or signaling proteins that are not part of its established pharmacological profile.

Q3: Why am I observing cytotoxicity at concentrations where I expect to see a specific pharmacological effect?

A3: High concentrations of this compound may lead to off-target effects that induce cytotoxicity. It's also possible that the specific cell line you are using is particularly sensitive to this compound or expresses a unique profile of receptors and signaling molecules that mediate a toxic response. For example, in HepG2 cells, this compound in combination with caffeine (B1668208) has been shown to decrease cell viability and increase DNA damage at certain concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration range for your desired effect while minimizing toxicity.[5]

Q4: My results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results can arise from several factors. These include variability in cell culture conditions such as cell density and passage number, instability of this compound in the culture medium, or variations in the concentration or quality of your this compound stock solution. Ensuring consistent experimental protocols and proper handling and storage of the compound are critical for reproducibility.

Q5: How can I confirm that the observed cellular response is due to the on-target activity of this compound?

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Symptom: The observed cellular phenotype does not align with the known pharmacology of this compound's primary targets.

Possible Causes:

  • Off-target engagement: this compound may be interacting with an unknown off-target protein in your specific cell model.

  • Cell-specific signaling: The cell line you are using may have a unique signaling network that leads to an unexpected downstream effect.

  • Compound degradation: this compound may be degrading in the culture medium to a metabolite with different activity.

Troubleshooting Steps:

  • Perform Receptor Expression Profiling: Use techniques like qPCR or Western blotting to confirm the expression of the intended adrenergic and serotonergic receptors in your cell line. Also, consider broader screening to identify other potential receptors that might be expressed.

  • Pathway Analysis: Conduct global gene or protein expression analysis (e.g., RNA-seq or proteomics) to identify unexpectedly perturbed signaling pathways. This can provide clues about potential off-target interactions.

  • Use a Selective Antagonist: If you suspect an off-target interaction with a specific receptor family (e.g., another GPCR), pre-treat your cells with a selective antagonist for that receptor before adding this compound. If the unexpected phenotype is reversed, it points to an off-target effect.[7]

  • Validate with a Structurally Unrelated Agonist: Use a different compound with a distinct chemical structure that is a known agonist for the primary target of this compound. If this compound does not produce the same unexpected phenotype, it suggests the effect is off-target.

Issue 2: High Background or Non-Specific Effects in Assays

Symptom: You are observing high background signals or a general, non-specific cellular response across a wide range of this compound concentrations.

Possible Causes:

  • Suboptimal compound concentration: The concentrations being used may be too high, leading to widespread off-target effects and cellular stress.

  • Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress at the concentrations used.

  • Assay interference: this compound may be directly interfering with the assay components (e.g., fluorescent dyes, enzymes).

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a detailed dose-response curve, starting from very low concentrations, to identify a specific concentration range that elicits the desired on-target effect without causing broad, non-specific responses.

  • Conduct Solvent Controls: Always include a vehicle control (the solvent used to dissolve this compound) at the same final concentration used in your experiments to ensure that the observed effects are not due to the solvent itself.

  • Perform Assay Controls: To check for assay interference, run the assay in a cell-free system with this compound and the assay reagents to see if there is any direct interaction.

  • Use a More Sensitive Detection Method: If possible, switch to a more sensitive and specific assay that is less prone to interference.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeTest SystempKiKi (nM)Reference
α1A-AdrenergicCloned human α1A-AR in HEK293 cells4.11~77,600[1]
α2A-AdrenergicCloned human α2A-AR in CHO cells4.44~36,300[1]
α2C-AdrenergicCloned human α2C-AR in CHO cells4.61~24,500[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Activity and Effective Concentrations of this compound

Cellular EffectAssay TypeCell LineActivityPotency/EfficacyReference
α1A-Adrenergic Receptor ActivationIntracellular Calcium MobilizationHuman α1A-AR in HEK293 cellsPartial AgonistEmax = 55.3% of L-phenylephrine at 100 µM[1]
Inhibition of Eotaxin-1 ExpressionSTAT6 Phosphorylation InhibitionNIH/3T3 fibroblastsInhibitorSignificant inhibition at 100-300 µM[8]
Inhibition of Pro-inflammatory Cytokinesp38 MAPK and NF-κB downregulationLPS-stimulated RAW264.7 cellsInhibitorDose-dependent inhibition[9]
Increased Glucose ConsumptionIncreased GLUT4 translocationL6 skeletal muscle cellsStimulatorEffective at >25 µM[5]
Cytotoxicity (with Caffeine)MTT AssayHepG2 cellsCytotoxicSignificant at 3:90 and 3:600 µM (Synephrine:Caffeine)
Inhibition of Glucose Production-H4IIE liver cellsInhibitorDose-dependent (1-100 µM)[10]

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of MAPK signaling proteins (e.g., ERK1/2, p38).

Materials:

  • Cell line of interest cultured in 6-well plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein for ERK, p38, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.

    • If applicable, stimulate cells with an appropriate agonist (e.g., LPS, growth factor) to induce MAPK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis, normalizing the phosphorylated protein levels to the total protein levels.

Protocol 2: qPCR for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes in response to this compound treatment.

Materials:

  • Cell line of interest cultured in 6-well plates

  • This compound stock solution

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described in the Western blot protocol.

    • Harvest cells and extract total RNA using your chosen method, following the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.

    • Add the master mix and diluted cDNA to a qPCR plate. Include no-template controls.

  • qPCR Run and Data Analysis:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.

    • Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.

Protocol 3: MTT Assay for Cell Viability

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations for the desired duration.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well.

    • Incubate the plate, shaking gently, until the formazan crystals are completely dissolved.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Synephrine_Signaling_Pathways cluster_adrenergic Adrenergic Receptor Signaling cluster_inflammatory Anti-Inflammatory Signaling Synephrine_adrenergic This compound alpha1_AR α1-Adrenergic Receptor Synephrine_adrenergic->alpha1_AR beta_AR β-Adrenergic Receptors (e.g., β3) Synephrine_adrenergic->beta_AR Gq Gq alpha1_AR->Gq Gs Gs beta_AR->Gs PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca2_PKC AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Lipolysis Lipolysis PKA->Lipolysis Synephrine_inflammatory This compound MAPK_Pathway MAPK Pathway (p38) Synephrine_inflammatory->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway Synephrine_inflammatory->NFkB_Pathway Inhibits JAK_STAT_Pathway JAK/STAT Pathway (STAT6) Synephrine_inflammatory->JAK_STAT_Pathway Inhibits LPS_Cytokines LPS / Cytokines (e.g., IL-4) Cell_Surface_Receptor Cell Surface Receptor LPS_Cytokines->Cell_Surface_Receptor Cell_Surface_Receptor->MAPK_Pathway Cell_Surface_Receptor->NFkB_Pathway Cell_Surface_Receptor->JAK_STAT_Pathway Inflammatory_Response Inflammatory Gene Expression MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response JAK_STAT_Pathway->Inflammatory_Response

Caption: Overview of this compound's primary signaling pathways.

Experimental_Workflow_Off_Target start Start: Unexpected Cellular Phenotype with this compound Treatment dose_response 1. Perform Detailed Dose-Response Curve start->dose_response is_cytotoxic Is the effect primarily cytotoxic at relevant concentrations? dose_response->is_cytotoxic viability_assays Focus on Cell Viability Assays (MTT, etc.) and Apoptosis Markers is_cytotoxic->viability_assays Yes on_target_validation 2. On-Target Validation is_cytotoxic->on_target_validation No receptor_expression - Profile Receptor Expression (qPCR/WB) - Use Selective Antagonists - Use Structurally Unrelated Agonist on_target_validation->receptor_expression is_on_target Is the effect mediated by the primary target receptor? receptor_expression->is_on_target off_target_investigation 3. Off-Target Investigation is_on_target->off_target_investigation No end_on_target Conclusion: Effect is On-Target is_on_target->end_on_target Yes pathway_analysis - Global Expression Analysis (RNA-seq) - Identify Perturbed Pathways off_target_investigation->pathway_analysis hypothesis_testing 4. Hypothesis-Driven Experiments pathway_analysis->hypothesis_testing validate_off_target Validate potential off-targets using specific inhibitors or genetic tools hypothesis_testing->validate_off_target end_off_target Conclusion: Effect is Off-Target validate_off_target->end_off_target

Caption: Troubleshooting workflow for unexpected cellular effects of this compound.

References

Technical Support Center: Optimization of (-)-Synephrine Dosage and Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (-)-Synephrine in animal studies. The information is designed to assist in optimizing experimental design and addressing common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Action
No Observable Effect at Tested Dosage The dosage may be too low to elicit the desired biological response. The effective dose of p-synephrine can be endpoint-specific.[1]For fat oxidation studies, acute doses of 2-3 mg/kg have proven effective.[1] For other endpoints, a dose-response study is recommended to determine the optimal concentration. Also, consider the administration route and formulation (pure compound vs. extract).[1]
High Variability in Experimental Results Inconsistent dosing, diet, or variations in the animal strain, sex, and age can contribute to result variability.[1] The presence of other compounds, like caffeine (B1668208), can also influence the effects of synephrine (B1677852).[1]Ensure precise and consistent administration of this compound. Standardize the diet and use a consistent animal strain, sex, and age for all experiments.[1] Be mindful of potential interactions if co-administering other substances.[1]
Cardiovascular Effects Observed (e.g., increased heart rate, blood pressure) This compound possesses sympathomimetic properties.[1]While some studies in animals and humans show minimal cardiovascular effects at tested doses, it's crucial to start with lower doses and monitor cardiovascular parameters, especially when co-administered with other substances like caffeine which can potentiate these effects.[1][2]
Signs of Toxicity (e.g., gasping, salivation, piloerection, decreased locomotor activity) The administered dose may be approaching toxic levels. Such signs have been observed in rats at doses of 150 mg/kg and higher for p-synephrine.[1][3]Immediately reduce the dosage or cease administration if signs of toxicity appear. Refer to established LD50 values and acute toxicity data to inform your dose selection.[1][3] A thorough dose-escalation study is advised to establish a safe and effective dose range for your specific animal model and experimental conditions.[1]

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in animal studies?

A conservative starting dose is in the range of 1-3 mg/kg.[1] For studies on fat oxidation, doses of 2-3 mg/kg have been shown to be effective.[1] However, the optimal dose is highly dependent on the animal model and the specific biological endpoint being investigated. A dose-escalation study is the best approach to determine the most effective dose for your experiment.

2. What are the common administration routes for this compound?

The most frequently used route of administration in published studies is oral gavage.[1] It can also be mixed into the animal's diet.[1] Intraperitoneal injection is another possible route, though it may lead to higher bioavailability and potentially different pharmacokinetic and toxicological profiles compared to oral administration.[4][5] The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.[1]

3. What is the LD50 of p-synephrine in common animal models?

The reported LD50 for synephrine varies. One study in mice reported an LD50 of approximately 24 g/kg for synephrine isolated from Citrus microcarpa.[1][3] Another study noted an LD50 for a herbal extract corresponding to 177 mg/kg of synephrine.[1][3] A study on a 50% p-synephrine extract showed no deaths in rats at a dose of 5,000 mg/kg, indicating an LD50 greater than this value.[1]

4. What are the key pharmacokinetic parameters of p-synephrine to consider?

p-Synephrine is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[6] It has a relatively short elimination half-life of approximately 2 to 3 hours.[1][7] A crucial consideration is its low oral bioavailability, which is due to extensive first-pass metabolism in the liver.[1][6]

5. Does the co-administration of caffeine affect the dosage of this compound?

Yes, co-administration of caffeine can potentiate the effects of p-synephrine, including potential cardiovascular effects.[1] However, some studies have found that the combination did not produce an additive effect on fat oxidation.[1] When designing experiments involving co-administration, it is important to consider these potential interactions and adjust dosages accordingly.

Quantitative Data Summary

Table 1: Dosage and Effects of this compound in Animal Studies

Animal ModelAdministration RouteDosage RangeDurationObserved EffectsReference
RatsOral GavageUp to 1000 mg/kg/day (of a 50% p-synephrine extract)90 daysSubchronic toxicity study.[1]
MiceOral Gavage400, 2000, or 4000 mg/kg (C. aurantium extract); 30 or 300 mg/kg (p-synephrine)28 daysReduced body weight gain, increased glutathione. No adverse effects on organ weights, biochemical parameters, blood pressure, or heart rate.[3][8][9]
RatsDiet0.1, 0.4, 2.2, and 11 mg/kg/day79 daysNo dose-related effects on body or organ weights. Elevated plasma and urine adrenaline and dopamine (B1211576) in the highest dose group.[3]
RatsOral GavageUp to 100 mg/kg (synephrine)Gestation days 3-20No adverse effects on fetal development.[3]
Nude MiceIn vivo20 mg/kgNot specifiedAnti-tumor effect on esophageal squamous cell carcinoma xenografts.[10][11]
RatsOral5.6 mg/kg (bitter orange extract)10 daysStudy on high-fat diet-induced obese rats.[8]

Table 2: Pharmacokinetic Parameters of p-Synephrine

ParameterValueSpeciesAdministration RouteReference
Time to Peak Plasma Concentration (Tmax) 1-2 hoursHumanOral[6]
Elimination Half-life (t1/2) ~2-3 hoursHumanOral[1][7]
Oral Bioavailability Low (due to extensive first-pass metabolism)HumanOral[1][6]
Absorption Rapid and completeHumanOral[3][6]
Major Metabolite p-hydroxy-mandelic acidHumanOral[3][6]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend in a suitable vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose). Ensure the final concentration allows for the desired dosage in a volume appropriate for the animal's size (typically 5-10 ml/kg for mice).

    • Vortex or sonicate the solution to ensure homogeneity.

  • Animal Handling and Dosing:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate insertion depth for the gavage needle.

    • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.

    • Carefully insert the needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the dosing solution.

    • Withdraw the needle gently.

  • Post-Dosing Monitoring:

    • Observe the animal for at least 30 minutes post-administration for any signs of distress, such as difficulty breathing or regurgitation.

    • Return the animal to its cage and monitor for any adverse effects throughout the experimental period.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Preparation of Dosing Solution:

    • Prepare a sterile, isotonic, and non-irritating solution of this compound.[12]

    • Ensure the final volume for injection is appropriate for the animal's size (typically up to 10 ml/kg for mice).

  • Animal Handling and Injection:

    • Properly restrain the mouse, exposing the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum, bladder, and other vital organs.

    • Use a sterile needle of an appropriate gauge (e.g., 25-27 gauge).

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is withdrawn, indicating correct placement.

    • Slowly inject the solution.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.

    • Observe the animal's general behavior and well-being for the duration of the experiment.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (7-14 days) dose_prep Dose Preparation (this compound in vehicle) animal_acclimatization->dose_prep group_allocation Random Group Allocation (Control & Treatment) dose_prep->group_allocation administration This compound Administration (Oral Gavage or IP) group_allocation->administration monitoring Observation & Monitoring (Behavioral & Physiological) administration->monitoring data_collection Data & Sample Collection (e.g., Blood, Tissue) monitoring->data_collection sample_analysis Sample Analysis (e.g., Biomarker assays) data_collection->sample_analysis stat_analysis Statistical Analysis sample_analysis->stat_analysis results Results Interpretation stat_analysis->results

Caption: Experimental workflow for a dose-response study of this compound.

troubleshooting_logic rect_node rect_node start Unexpected Results? no_effect No Observable Effect? start->no_effect high_variability High Variability? start->high_variability toxicity Signs of Toxicity? start->toxicity check_dose Review Dosage (Is it too low?) no_effect->check_dose Yes check_protocol Review Protocol (Dosing, Diet, Strain) high_variability->check_protocol Yes check_dose_high Review Dosage (Is it too high?) toxicity->check_dose_high Yes increase_dose Increase Dose or Conduct Dose-Response Study check_dose->increase_dose standardize Standardize Experimental Conditions check_protocol->standardize decrease_dose Decrease Dose Immediately check_dose_high->decrease_dose

Caption: Troubleshooting logic for unexpected experimental results.

signaling_pathway cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects synephrine This compound beta3 β3-Adrenergic Receptor synephrine->beta3 alpha1 α1-Adrenergic Receptor synephrine->alpha1 beta1_2 β1 & β2-Adrenergic Receptors (Weaker affinity) synephrine->beta1_2 lipolysis Lipolysis beta3->lipolysis thermogenesis Thermogenesis beta3->thermogenesis vasoconstriction Vasoconstriction alpha1->vasoconstriction cardiac_stimulation Cardiac Stimulation (Minimal at typical doses) beta1_2->cardiac_stimulation

Caption: Simplified signaling pathway for this compound's adrenergic action.

References

Technical Support Center: Refinement of Animal Protocols for (-)-Synephrine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining animal protocols to minimize stress in studies involving (-)-Synephrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing stress important in studies involving this compound?

A1: this compound, specifically the p-synephrine isomer, is a naturally occurring alkaloid found in plants like Citrus aurantium (bitter orange).[1] It is structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) and interacts with adrenergic receptors.[1][2][3] Minimizing stress in animal studies is crucial for ethical reasons and for the scientific validity of the results.[4] Stress can significantly alter physiological and behavioral outcomes, potentially confounding the effects of this compound.[4][5]

Q2: What are the primary considerations for refining animal protocols in this compound studies?

A2: The primary considerations are based on the "Three Rs" principle: Replacement , Reduction , and Refinement .[6]

  • Replacement: Where possible, consider in vitro methods to assess the initial effects of this compound on cellular pathways.

  • Reduction: Use the minimum number of animals required to obtain statistically significant data.

  • Refinement: Modify husbandry and experimental procedures to minimize pain and distress. This includes proper handling, appropriate administration techniques, and environmental enrichment.[6][7]

Q3: How does p-synephrine differ from other sympathomimetic amines like ephedrine (B3423809) in terms of potential for causing stress?

A3: While structurally similar to ephedrine, p-synephrine exhibits different pharmacological effects. It has a lower binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, which are associated with cardiovascular effects like increased heart rate and blood pressure.[8][9] p-Synephrine primarily acts as an agonist for β-3 adrenergic receptors, which are involved in lipolysis and metabolism.[8][10] This suggests that p-synephrine may have a more favorable cardiovascular safety profile and potentially cause less physiological stress compared to other sympathomimetics.[9] However, at high doses or in combination with other stimulants like caffeine, adverse cardiovascular effects have been reported.[11][12]

Q4: What are the most appropriate methods for handling and restraining animals to minimize stress?

A4: Improper handling is a significant source of stress for laboratory animals.

  • Avoid tail-picking: This method is known to induce anxiety and aversion.[4]

  • Use tunnel handling or cupping: For mice, using a tunnel or cupping them with open hands is a less stressful method of handling.[4]

  • Habituation: Acclimatize animals to the researcher and the procedures to reduce anxiety.[4] Gentle and consistent handling can help animals habituate to human contact.

Q5: How can environmental enrichment be used to reduce stress?

A5: Environmental enrichment can significantly improve animal welfare. This can include:

  • Nesting material: Provides a sense of security and allows for natural burrowing behaviors.

  • Social housing: Housing social animals like mice and rats in groups can reduce stress, though care must be taken to avoid aggression.

  • Structures: Providing shelters or tunnels within the cage offers animals a place to hide and feel secure.

It is important to note that the effectiveness of enrichment can be strain-dependent, and some forms of enrichment may increase aggression in certain strains.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Acute Adverse Events (e.g., agitation, excessive grooming, vocalization, or seizures) - High Dose of this compound: The dose may be too high for the specific animal strain or individual. - Interaction with other compounds: If co-administered with other substances (e.g., caffeine), synergistic effects may occur.[11][12] - Improper administration: Incorrect injection technique could cause pain or tissue damage.- Immediately reduce the dose or temporarily halt the experiment for the affected animal. - Review the literature for appropriate dosage ranges for your animal model (see Table 1). - If using a combination of compounds, consider reducing the dose of all components. - Ensure proper training in administration techniques (see Experimental Protocols section).
Weight Loss or Reduced Food/Water Intake - Stress-induced anorexia: Handling, injection, or social stress can suppress appetite. - Pharmacological effect of this compound: Synephrine (B1677852) has been reported to have appetite-suppressing effects.[13]- Monitor food and water intake daily. - Refine handling and administration techniques to be as minimally invasive as possible. - Provide highly palatable food to encourage eating. - If weight loss is significant, consider reducing the dose or frequency of administration.
Increased Aggression in Group-Housed Animals - Social stress: Introduction of new animals or changes in group dynamics. - Compound-related irritability: While less common with p-synephrine, sympathomimetics can sometimes induce irritability.- Provide adequate environmental enrichment to reduce boredom and competition. - Ensure sufficient space and resources (e.g., multiple food and water sources). - If aggression persists, consider housing animals individually.
Inconsistent or High Variability in Data - Underlying stress: High levels of stress can increase variability in both physiological and behavioral data. - Inconsistent experimental procedures: Variations in handling, dosing times, or environmental conditions.- Implement rigorous stress-reduction techniques throughout the protocol. - Standardize all experimental procedures and ensure all personnel are consistently following the protocol. - Increase the acclimation period to allow animals to adjust to the housing and experimental conditions.

Experimental Protocols

This compound Administration

a) Oral Gavage (for Mice and Rats) [6][7][14][15][16]

  • Materials: Appropriate size gavage needle (flexible or curved with a ball tip is recommended), syringe.

  • Procedure:

    • Determine the correct length of the gavage needle by measuring from the animal's mouth to the last rib.

    • Restrain the animal firmly but gently, ensuring the head and body are in a straight line.

    • Insert the gavage needle into the side of the mouth (diastema) and gently advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow as the tube passes. If there is resistance, do not force it. Withdraw and try again.

    • Administer the substance slowly.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of respiratory distress.

b) Intraperitoneal (IP) Injection (for Mice and Rats) [17][18][19]

  • Materials: Appropriate size needle (25-27g for mice, 23-25g for rats) and syringe.

  • Procedure:

    • Restrain the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no fluid (urine or blood) is drawn back.

    • Inject the substance slowly.

    • Withdraw the needle and return the animal to its cage.

c) Subcutaneous (SC) Injection (for Mice and Rats) [20][21][22][23][24]

  • Materials: Appropriate size needle (25-30g) and syringe.

  • Procedure:

    • Gently lift the loose skin over the back of the neck or flank to form a "tent".

    • Insert the needle, bevel up, into the base of the skin tent.

    • Aspirate to ensure you have not entered a blood vessel.

    • Inject the substance. A small bleb will form under the skin.

    • Withdraw the needle and gently massage the area to help disperse the substance.

Assessment of Stress

a) Behavioral Assessment

  • Observation: Regularly observe animals for signs of stress such as piloerection, hunched posture, reduced activity, or stereotypies.

  • Behavioral Tests: Tests like the open field, elevated plus maze, and light-dark box can be used to assess anxiety-like behavior. Be aware that the stress of the test itself can be a confounding factor.[25]

b) Physiological Assessment

  • Corticosterone (B1669441) Measurement: Blood samples can be collected to measure corticosterone levels, a primary stress hormone in rodents.[26][27][28][29][30] Be mindful that the blood collection procedure itself is a stressor.[30] Tail vein incision is considered a less stressful method for serial blood collection compared to retro-orbital sinus puncture.[30]

  • Body Weight and Food/Water Intake: Monitor these parameters regularly as a decrease can be an indicator of stress.

Quantitative Data

Table 1: Recommended Dosages of p-Synephrine in Rodent Studies

Animal Model Dosage Range Route of Administration Observed Effects Reference
Mice30 - 300 mg/kgOralNo overt signs of toxicity over 28 days[31]
Rats5 - 15 mg/kg (in a mixture)OralLow toxicity at these doses[31]
Rats20 mg/kg (of a 6% extract)OralDecreased food intake[13]
Rodents1 - 3 mg/kgOralIncreased fat oxidation[32]
RatsUp to 1000 mg/kg/dayOralConsidered safe in some studies[32]

Table 2: Typical Corticosterone Levels in Mice and Rats in Response to Stress

Animal Model Condition Corticosterone Levels (ng/mL) Reference
MiceBaseline (unstressed)~15-18[26]
MiceAfter 20 min restraint stress~50-500 (peak)[26]
RatsBaseline~55-155[29]
RatsAfter acute swim stress~180-300[29]

Note: These values can vary significantly depending on the strain, sex, age of the animal, and the specific assay used.[29]

Visualizations

This compound Signaling Pathway

Synephrine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Synephrine This compound Beta3_AR β3-Adrenergic Receptor Synephrine->Beta3_AR High Affinity Alpha_AR α-Adrenergic Receptors (low affinity) Synephrine->Alpha_AR Low Affinity Beta12_AR β1/β2-Adrenergic Receptors (low affinity) Synephrine->Beta12_AR Low Affinity AC Adenylyl Cyclase Beta3_AR->AC Activates Cardiovascular Cardiovascular Effects (minimal at low doses) Alpha_AR->Cardiovascular Beta12_AR->Cardiovascular cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Metabolism Increased Metabolism PKA->Metabolism Promotes

Caption: Primary signaling pathway of p-synephrine via the β3-adrenergic receptor.

Experimental Workflow for a this compound Study

Experimental_Workflow Acclimation Acclimation Period (Min. 1 week) - Environmental Enrichment - Habituation to Handling Baseline Baseline Measurements - Body Weight - Food/Water Intake - Behavioral Assessment Acclimation->Baseline Grouping Randomization into Treatment Groups (Vehicle, this compound doses) Baseline->Grouping Dosing This compound Administration (Oral Gavage, IP, or SC) - Refined Techniques Grouping->Dosing Monitoring Daily Monitoring - Clinical Signs of Stress - Body Weight - Food/Water Intake Dosing->Monitoring Repeated as per protocol Endpoint Endpoint Measurements - Behavioral Tests - Physiological Samples (e.g., blood for corticosterone) Dosing->Endpoint Monitoring->Dosing Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: A refined workflow for conducting in vivo this compound studies.

Troubleshooting Decision Tree for Adverse Events

Troubleshooting_Adverse_Events Start Adverse Event Observed (e.g., agitation, distress) Assess Assess Severity Start->Assess Mild Mild/Transient? Assess->Mild Severe Severe/Persistent? Assess->Severe Mild->Severe No Monitor Continue to Monitor Closely Mild->Monitor Yes Halt Halt Dosing for Affected Animal Severe->Halt Yes ReduceDose Consider Dose Reduction for Future Experiments Monitor->ReduceDose Consult Consult with Veterinarian Halt->Consult Refine Review and Refine Handling/Administration Techniques Halt->Refine Stop Stop Experiment for Affected Animal Consult->Stop

Caption: Decision tree for managing adverse events in animal studies.

References

Technical Support Center: Enhancing Reproducibility in (-)-Synephrine Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving (-)-Synephrine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common challenges encountered in this compound research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Q1: Why am I observing low or no biological activity of my this compound in cell-based assays?

A1: Several factors can contribute to a lack of efficacy. Consider the following:

  • Compound Integrity and Purity:

    • Isomer Confusion: Ensure you are using the correct isomer. Commercially available synephrine (B1677852) can be a racemic mixture (d/l) or the p-, m-, or o-isomer. This compound, the l-enantiomer (B50610) of p-synephrine, is generally considered the more biologically active form at adrenergic receptors.[1] The stereochemistry significantly impacts receptor binding and pharmacological effects.

    • Purity: Verify the purity of your this compound batch via a certificate of analysis. Impurities can interfere with your assay.

    • Degradation: this compound can degrade, especially when exposed to UV light.[2] Prepare fresh stock solutions and store them protected from light at -20°C for short-term and -80°C for long-term storage.

  • Experimental Conditions:

    • Cell Line Receptor Expression: Confirm that your chosen cell line expresses the target adrenergic receptors (e.g., β3-adrenergic receptors in 3T3-L1 adipocytes) at sufficient levels.

    • Assay Buffer pH: The activity of this compound can be pH-sensitive. Maintain the pH of your assay buffer within the optimal physiological range (typically pH 7.2-7.4).

    • Presence of Antagonists: Components in your cell culture media, such as phenol (B47542) red, may have weak antagonistic effects on certain G-protein coupled receptors. Consider using phenol red-free media for sensitive assays.

Q2: I am seeing significant variability in my results between experiments. How can I improve consistency?

A2: Reproducibility is key in scientific research. To minimize variability:

  • Standardize Protocols: Ensure all experimental parameters are consistent across experiments. This includes cell passage number, seeding density, incubation times, and reagent concentrations.

  • Compound Handling:

    • Fresh Solutions: Always prepare fresh working dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Accurate Quantification: Use a validated method, such as HPLC-UV, to confirm the concentration of your stock and working solutions.[3][4][5][6][7]

  • Assay Controls: Include appropriate positive and negative controls in every experiment. For example, when studying lipolysis in adipocytes, use a known β-agonist like isoproterenol (B85558) as a positive control.

Q3: My in vivo animal study is showing unexpected cardiovascular effects (e.g., increased heart rate or blood pressure). What could be the cause?

A3: While p-synephrine is reported to have a more favorable cardiovascular safety profile than ephedrine (B3423809) or m-synephrine, unexpected effects can occur.[1]

  • Isomeric Purity: The presence of m-synephrine as a contaminant can lead to more pronounced cardiovascular effects due to its higher affinity for α- and β-adrenergic receptors involved in blood pressure and heart rate regulation. Verify the isomeric purity of your compound.

  • Dose and Route of Administration: High doses or intravenous administration of this compound can lead to cardiovascular responses not observed at lower oral doses. Carefully review and justify your dosing regimen.

  • Animal Model: The cardiovascular response can vary between different animal strains and species. Ensure your chosen model is appropriate and well-characterized for adrenergic studies.

  • Stress: Improper handling and acclimatization of animals can lead to stress-induced cardiovascular changes, confounding the effects of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for p-Synephrine to aid in experimental design and data interpretation.

Table 1: Receptor Binding Affinities (pKi) of p-Synephrine

Receptor SubtypeSpeciespKi ValueReference
α1A-AdrenergicHuman4.11[1]
α2A-AdrenergicHuman4.44[1]
α2C-AdrenergicHuman4.61[1]
β3-AdrenergicRat~5.0 (estimated)[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Effective Concentrations of p-Synephrine in In Vitro Assays

Cell LineAssayEffectEffective ConcentrationReference
3T3-L1 AdipocytesAdipogenesis InhibitionSuppression of adipogenesis-related proteins25-100 µM[8]
3T3-L1 AdipocytesLipolysisStimulation of glycerol (B35011) release10-100 µM[1]
HepG2Cytotoxicity (with Caffeine)Decreased cell viability3 µM (with 90-600 µM Caffeine)[9]
Caco-2Gene ExpressionModulation of cAMP/PKA pathway genes2-200 µM[2][10][11]
HEK293α1A-Adrenergic Receptor ActivationPartial agonism100 µM (maximal response)[2]

Key Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound.

Protocol 1: Quantification of this compound by HPLC-UV

This method is for the accurate determination of this compound concentration in solutions.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for your specific column and system to achieve good peak separation.[3]

  • This compound standard of known purity.

  • Solvents for sample and standard preparation (e.g., methanol/water mixture).

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 1-100 µg/mL).

3. Sample Preparation:

  • Dilute your experimental samples with the solvent to fall within the calibration range.

  • Filter all standards and samples through a 0.45 µm syringe filter before injection.

4. HPLC-UV Analysis:

  • Set the injection volume (e.g., 20 µL).

  • Set the UV detector wavelength to the absorbance maximum of synephrine (approximately 224 nm).[3]

  • Run the standards to generate a calibration curve (peak area vs. concentration).

  • Inject the samples and determine their concentrations from the calibration curve.

5. System Suitability:

  • Ensure the correlation coefficient (r²) of the calibration curve is >0.999.

  • Check for peak symmetry and resolution from other components in the sample matrix.[3]

Protocol 2: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.

1. Materials:

  • Cell membranes expressing the adrenergic receptor of interest (e.g., from CHO or HEK293 cells).

  • A suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β receptors).

  • This compound and a known competitor (for non-specific binding determination, e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β receptors).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kd), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻³ M).

  • For total binding, omit this compound.

  • For non-specific binding, add a high concentration of the known competitor.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

3. Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Assay in 3T3-L1 Adipocytes

This assay measures the downstream signaling of this compound through Gs-coupled receptors, like the β3-adrenergic receptor, by quantifying cyclic AMP (cAMP) production.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

2. Reagents:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate.

  • This compound, a positive control (e.g., isoproterenol), and a negative control (vehicle).

  • Stimulation Buffer (e.g., HBSS or serum-free DMEM) containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

3. Assay Protocol:

  • Wash the differentiated adipocytes with PBS.

  • Pre-incubate the cells with the stimulation buffer (containing IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

  • Add varying concentrations of this compound or controls to the wells.

  • Incubate for the desired stimulation time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the cAMP kit manufacturer's instructions.

  • Measure the cAMP concentration in the cell lysates using the assay kit and a plate reader.

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound to create a dose-response curve and determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b3ar β3-Adrenergic Receptor gs Gs Protein b3ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts synephrine This compound synephrine->b3ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates lipolysis Lipolysis hsl->lipolysis Initiates G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions prep_plates Prepare 96-well plates prep_reagents->prep_plates incubation Incubate membranes, radioligand, and compound prep_plates->incubation filtration Filter and wash to separate bound/free ligand incubation->filtration counting Quantify radioactivity with scintillation counter filtration->counting calc_binding Calculate Specific Binding counting->calc_binding gen_curve Generate Competition Curve calc_binding->gen_curve calc_ki Calculate IC50 and Ki gen_curve->calc_ki

References

Deconvolution of complex chromatograms in (-)-Synephrine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of complex chromatograms in the analysis of (-)-synephrine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in this compound quantification?

The accurate quantification of this compound, a key active component in bitter orange (Citrus aurantium), can be challenging due to several factors. These include co-elution with other structurally related biogenic amines and positional isomers, matrix effects from complex sample compositions (e.g., dietary supplements), and the need for sensitive and selective analytical methods to comply with regulatory limits.[1][2][3]

Q2: Which analytical techniques are most suitable for this compound analysis?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods for the determination of synephrine (B1677852).[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, rapid, and simple option.[4] The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.[1]

Q3: What is the importance of separating p-synephrine from its isomers?

Synephrine exists in three positional isomers: p-synephrine, m-synephrine, and o-synephrine. It is crucial to distinguish between p-synephrine (naturally occurring in Citrus extracts) and m-synephrine (a synthetic isomer used as a medicinal product) due to different physiological effects and regulatory limits in many countries.[2][3] There have been reports of adulteration of dietary supplements with synthetic m-synephrine.[2][3]

Q4: What are typical validation parameters for a robust this compound analytical method?

A validated analytical method for this compound should demonstrate acceptable linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and limits of detection (LOD) and quantification (LOQ).[1][5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Issue 1: Peak Tailing or Asymmetry for this compound

  • Possible Cause: Secondary interactions between the basic amine group of synephrine and residual silanols on the HPLC column packing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of synephrine to ensure it is in a single ionic state.

    • Use of an Ion-Pairing Agent: Incorporate an ion-pairing agent into the mobile phase to improve peak shape.[5]

    • Column Selection: Utilize a column with end-capping or a different stationary phase (e.g., PFP) that is less prone to secondary interactions.[2]

Issue 2: Co-elution of this compound with Other Biogenic Amines (e.g., octopamine, tyramine)

  • Possible Cause: Insufficient chromatographic resolution due to similar physicochemical properties of the analytes.

  • Troubleshooting Steps:

    • Gradient Optimization: Modify the gradient elution program by adjusting the solvent composition and gradient slope to improve separation.[5]

    • Mobile Phase pH Adjustment: Altering the mobile phase pH can change the retention times of ionizable compounds like biogenic amines, potentially resolving co-eluting peaks.[5]

    • Column Chemistry: Employ a column with a different selectivity, such as a pentafluorophenyl (PFP) column, which has been shown to be effective in separating synephrine isomers and related compounds.[2]

    • Derivatization: For GC-MS analysis, derivatization with an agent like pentafluoropropionic anhydride (B1165640) can improve chromatographic separation and detection.[4]

Issue 3: Inaccurate Quantification due to Matrix Effects in Complex Samples

  • Possible Cause: Components of the sample matrix (e.g., excipients in dietary supplements) can interfere with the ionization of synephrine in the mass spectrometer source, leading to ion suppression or enhancement.

  • Troubleshooting Steps:

    • Sample Preparation: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for synephrine to compensate for matrix effects.[2]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to account for matrix effects.[2]

Issue 4: Poor Recovery of this compound During Sample Preparation

  • Possible Cause: Inefficient extraction of synephrine from the sample matrix or loss of analyte during cleanup steps.

  • Troubleshooting Steps:

    • Extraction Solvent Optimization: Test different extraction solvents and conditions (e.g., sonication time, temperature) to ensure complete extraction. A common extraction solvent is 0.1% phosphoric acid in water.[5]

    • SPE Protocol Validation: Carefully validate the solid-phase extraction protocol to ensure that synephrine is not lost during the loading, washing, or elution steps.

    • Recovery Experiments: Perform spike recovery experiments at different concentration levels to determine the extraction efficiency and identify any potential losses.[5]

Experimental Protocols

1. Sample Preparation for Dietary Supplements (Capsules)

  • Empty the contents of at least five capsules and mix the powder to ensure homogeneity.[2]

  • Accurately weigh a portion of the homogenized powder.

  • Add a suitable extraction solvent (e.g., 50 mL of 0.1% H₃PO₄ in water).[5]

  • Sonicate the slurry for approximately 15 minutes to facilitate extraction.[5]

  • Allow the mixture to cool to room temperature.

  • Dilute to a known volume with an appropriate buffer (e.g., 20 mM borate (B1201080) buffer, pH 8.2).[5]

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an autosampler vial for analysis.[5]

2. HPLC-UV Method for Synephrine and Other Biogenic Amines

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM hexanesulfonate in borate buffer.[7]

  • Mobile Phase B: Acetonitrile/borate buffer with 10 mM hexanesulfonate.[7]

  • Gradient: A linear gradient program starting at 100% Mobile Phase A and ending at 100% Mobile Phase B over 30 minutes.[5]

  • Flow Rate: 1 mL/min

  • Detection: 224 nm[5]

  • Column Temperature: 40 °C

3. LC-HRAM-MS/MS Method for p-Synephrine and m-Synephrine

  • Column: Acquity UPLC HSS PFP (150 mm × 2.1 µm, 1.8 µm particle size).[2]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) pH 7.6 in water.[2]

  • Mobile Phase B: 10 mM ammonium acetate pH 7.6 in methanol.[2]

  • Gradient: Isocratic elution for 1.5 min at 50% Mobile Phase A, followed by a steep increase to 80% B in 0.5 min, held for 4 min.[2]

  • Flow Rate: 0.3 mL/minute.[2]

  • Column Temperature: 40 °C.[2]

  • Mass Spectrometer: Q Exactive™ Focus orbitrap mass spectrometer.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Presentation

Table 1: Comparison of Validated Analytical Methods for Synephrine Detection [1]

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.9998> 0.9998
Accuracy (Recovery) 97.5% - 104%88% - 125%
Precision (RSD) 1.48% - 3.55%0.5% - 7.0%
Limit of Quantitation (LOQ) ~30 ng (on-column)~0.02 ng (on-column)

Table 2: Performance Characteristics of a Validated GC-MS Method for Synephrine [4]

ParameterValue
Linearity Range 0.1 - 50 µg/mg or µg/mL
Mean Recovery 89.3% - 90.5%
Limit of Quantitation (LOQ) 0.1 µg/mg or µg/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Dietary Supplement Sample homogenize Homogenization start->homogenize extract Solvent Extraction (e.g., Sonication) homogenize->extract filter Filtration (0.45 µm) extract->filter hplc HPLC / LC-MS System filter->hplc Inject separation Chromatographic Separation (e.g., C18 or PFP column) hplc->separation detection Detection (UV or MS/MS) separation->detection chromatogram Raw Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (vs. Calibration Curve) integration->quantification report Final Report quantification->report troubleshooting_logic start Complex Chromatogram (e.g., Peak Overlap) check_separation Is chromatographic separation adequate? start->check_separation optimize_method Optimize Chromatographic Method check_separation->optimize_method No check_matrix Are matrix effects suspected? check_separation->check_matrix Yes reanalyze Re-analyze Sample optimize_method->reanalyze address_matrix Address Matrix Effects check_matrix->address_matrix Yes end Acceptable Result check_matrix->end No address_matrix->reanalyze reanalyze->check_separation adrenergic_signaling synephrine This compound receptor Adrenergic Receptor (e.g., β3-AR) synephrine->receptor Binds to g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp ↑ cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) Activation camp->pka downstream Downstream Cellular Effects (e.g., Thermogenesis, Lipolysis) pka->downstream Phosphorylates Targets

References

Technical Support Center: Optimizing Cryopreservation for (-)-Synephrine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize cryopreservation protocols for cells previously treated with (-)-Synephrine.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower post-thaw viability in our this compound-treated cells compared to untreated controls. What are the likely causes?

A1: Reduced post-thaw viability in this compound-treated cells can stem from a combination of factors. While this compound has demonstrated antioxidant properties that may combat some cryopreservation-induced oxidative stress, its primary action as a sympathomimetic amine alters cellular metabolism and signaling pathways.[1][2] This altered physiological state can increase susceptibility to cryoinjury. Key areas to investigate include:

  • Pre-freeze Cellular Stress: The pharmacological effect of this compound, while not typically cytotoxic at standard research concentrations, may place cells in a heightened metabolic state, making them more vulnerable to the stresses of freezing and thawing.[3][4]

  • Cryoprotectant Toxicity: Cells with altered membrane properties due to this compound treatment may exhibit different sensitivities to cryoprotective agents (CPAs) like DMSO.[5]

  • Oxidative Stress Imbalance: Cryopreservation is known to induce oxidative stress through the generation of reactive oxygen species (ROS).[6][7] While this compound can scavenge ROS, the combined stress of drug treatment and freezing may overwhelm the cell's antioxidant capacity.[1]

Q2: Can pre-treatment with this compound affect the function of my cells post-thaw, even if viability looks acceptable?

A2: Yes. Cryopreservation can alter the functionality of cells, and pre-treatment with a bioactive compound like this compound adds another layer of complexity. This compound is known to activate several signaling pathways, including the cAMP/PKA and Akt/GSK3β pathways, and interact with adrenergic receptors.[2][8][9] While one study showed that β2-adrenoceptor density on lymphocytes remains stable during cryo-storage, their responsiveness (measured by cAMP generation) could change after long-term storage.[10][11] It is crucial to perform cell-specific functional assays post-thaw to ensure that the observed cellular responses are due to your experimental conditions and not an artifact of the cryopreservation process.

Q3: How might this compound's antioxidant properties influence the cryopreservation protocol?

A3: this compound has been shown to reduce oxidative DNA damage and lipid peroxidation by scavenging free radicals.[1] This is a potential advantage, as oxidative stress is a key mediator of cryopreservation-induced damage.[6][12] However, relying solely on this property is not advisable. The concentration and duration of this compound treatment will be critical. It may be beneficial to supplement the cryopreservation medium with other antioxidants if oxidative stress is identified as a major cause of cell death post-thaw.

Q4: What concentration of DMSO should I use for cryopreserving this compound-treated cells?

A4: The standard concentration of DMSO in cryopreservation media is 5-10%.[13] For cells that have been made sensitive by drug treatment, it is often recommended to start optimization at the lower end of this range (e.g., 5-7.5%) to minimize CPA toxicity.[5] You may need to empirically determine the optimal DMSO concentration for your specific cell type and this compound treatment conditions.

Q5: Is the cooling rate critical for cells treated with this compound?

A5: Yes, the cooling rate is a critical parameter for all cryopreservation protocols.[14] A controlled, slow cooling rate of -1°C per minute is the standard recommendation for most mammalian cells to prevent the formation of damaging intracellular ice crystals.[5][15] This is achieved using a programmable freezer or a commercial controlled-rate freezing container.[16] Given that this compound may alter cell membrane properties and metabolic state, adherence to a precise and consistent cooling rate is essential for maximizing survival.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Post-Thaw Viability Sub-optimal Pre-freeze Health: Cells may be stressed from the this compound treatment.Ensure cells are harvested during the log growth phase with >90% viability before freezing.[17] Consider a "recovery" period in fresh medium after this compound treatment but before harvesting for cryopreservation.
Cryoprotectant (CPA) Toxicity: Drug-treated cells may be more sensitive to DMSO.Optimize DMSO concentration; test a range from 5% to 10%. Minimize cell exposure time to CPA-containing medium at room temperature before initiating cooling.[5][18]
Inappropriate Cooling/Thawing: Incorrect rates can cause ice crystal formation or osmotic shock.Ensure a controlled cooling rate of -1°C/minute.[13] Thaw vials rapidly in a 37°C water bath and dilute cells immediately into pre-warmed medium to lower CPA concentration.[5][15]
Cell Clumping Post-Thaw High Cell Density: Freezing cells at too high a concentration can lead to aggregation.Optimize cell density for freezing. A typical range is 1-5 x 10⁶ cells/mL.[5]
Presence of DNA from Dead Cells: DNA released from lysed cells is sticky and causes clumping.Add a small amount of DNase I (e.g., 10-20 µg/mL) to the cell suspension medium after thawing to break down extracellular DNA.
Rough Handling: Excessive centrifugation or vigorous pipetting can damage fragile post-thaw cells.Handle cells gently. Centrifuge at a lower speed (e.g., 150-200 x g) for 5-10 minutes. Resuspend the cell pellet by gently flicking the tube before adding a pipette.
Poor Cell Attachment (for adherent cells) Membrane Damage: Cryopreservation can damage cell surface proteins required for attachment.Ensure rapid thawing and immediate dilution to minimize CPA exposure. Use pre-coated culture vessels (e.g., with fibronectin or collagen) if your cell type requires it.
Delayed Functional Recovery: Cells may be viable but slow to recover their normal functions.Allow for a longer recovery period post-thaw (e.g., 48-72 hours) before starting experiments. Change the medium 24 hours after thawing to remove residual CPAs and cell debris.
Altered Functional Response Post-Thaw Signaling Pathway Perturbation: The combined effect of this compound and cryo-stress may alter cell signaling.Always include an untreated, cryopreserved control group in your experiments. Perform baseline functional assays (e.g., cAMP measurement, metabolic rate) immediately after recovery to establish a new post-thaw baseline.
Receptor Integrity: Adrenergic receptor function might be compromised.Assess the expression and function of key receptors (e.g., β-adrenergic receptors) post-thaw if they are central to your research.[10]

Experimental Protocols

Protocol 1: Optimized Cryopreservation of this compound-Treated Cells

This protocol assumes a starting point for optimization. Concentrations and times may need to be adjusted based on the specific cell line.

A. Cell Preparation:

  • Culture cells to the desired confluency and treat with this compound for the specified duration.

  • Harvest cells during their logarithmic growth phase. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™) to minimize membrane damage.

  • Perform a cell count and assess viability using a reliable method (e.g., Trypan Blue exclusion or a fluorescence-based assay). Proceed only if viability is >90%.

  • Centrifuge the cell suspension at 150-200 x g for 5 minutes. Aspirate the supernatant carefully.

B. Cryopreservation:

  • Prepare the cryopreservation medium on ice. An example formulation is: 70% complete growth medium, 20% Fetal Bovine Serum (FBS), and 10% DMSO.

    • Optimization step: Test different formulations, such as reducing DMSO to 7.5% or 5%, or using a commercial serum-free cryopreservation solution.[19][20]

  • Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 1-5 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

  • Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty™).

  • Place the container in a -80°C freezer and leave it for at least 24 hours to achieve a cooling rate of approximately -1°C/minute.

  • Transfer the vials to the vapor phase of a liquid nitrogen storage tank for long-term storage.

C. Thawing and Recovery:

  • Prepare for thawing by warming the complete culture medium to 37°C.

  • Retrieve a cryovial from liquid nitrogen storage.

  • Immediately place the vial in a 37°C water bath, agitating gently until only a small ice crystal remains.

  • Wipe the vial with 70% ethanol (B145695) before opening it in a sterile hood.

  • Using a sterile pipette, gently transfer the cell suspension from the vial into a centrifuge tube containing 10 mL of pre-warmed complete culture medium.

  • Centrifuge the cells at 150 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Aspirate the supernatant and gently resuspend the cell pellet in a suitable volume of fresh, pre-warmed culture medium.

  • Transfer the cell suspension to a culture vessel.

  • Incubate under standard conditions. Replace the medium after 24 hours to remove any remaining dead cells and residual CPA.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action & Cryo-Stress Interaction Synephrine This compound BetaAR β-Adrenergic Receptors Synephrine->BetaAR Akt Akt Pathway Synephrine->Akt Antioxidant Antioxidant Effect (ROS Scavenging) Synephrine->Antioxidant Inhibits AC Adenylyl Cyclase BetaAR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Metabolism Increased Metabolism & Lipolysis PKA->Metabolism ROS Oxidative Stress (ROS Generation) Antioxidant->ROS Reduces Cryo Cryopreservation Process Cryo->ROS Membrane Membrane Damage Cryo->Membrane Apoptosis Apoptosis ROS->Apoptosis Membrane->Apoptosis

Caption: Interaction of this compound signaling and cryopreservation stress.

G cluster_0 Cryopreservation Workflow start Start: Healthy, Proliferating Cells treat Treat with This compound start->treat harvest Harvest & Count Cells (Viability >90%) treat->harvest resuspend Resuspend in Cold Cryopreservation Medium (1-5x10^6 cells/mL) harvest->resuspend aliquot Aliquot to Cryovials resuspend->aliquot freeze Controlled Rate Freezing (-1°C / minute to -80°C) aliquot->freeze store Store in Liquid Nitrogen Vapor Phase freeze->store end Long-Term Storage store->end

Caption: Standardized workflow for cryopreserving treated cells.

Caption: Troubleshooting logic for low post-thaw cell viability.

References

Validation & Comparative

A Comparative Analysis of (-)-Synephrine and (+)-Synephrine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological efficacy of the two enantiomers of p-synephrine: (-)-synephrine (also known as l-synephrine or (R)-(-)-synephrine) and (+)-synephrine (also known as d-synephrine or (S)-(+)-synephrine). Objectively reviewing their distinct interactions with adrenergic receptors and subsequent physiological effects, this document is intended for researchers, scientists, and professionals in the field of drug development.

Synephrine (B1677852), a protoalkaloid found in the peel of bitter orange (Citrus aurantium) and other citrus species, is a sympathomimetic amine structurally similar to epinephrine (B1671497) and norepinephrine (B1679862).[1] While naturally occurring p-synephrine is primarily the (-)-enantiomer, synthetic preparations often exist as a racemic mixture.[2] Understanding the differential effects of each stereoisomer is crucial for evaluating their therapeutic potential and safety profiles.

Quantitative Comparison of Receptor Activity

The pharmacological actions of synephrine enantiomers are primarily mediated through their binding to adrenergic receptors. The following tables summarize the quantitative data on their receptor binding affinities and functional potencies from various experimental studies.

Table 1: Adrenergic Receptor Binding Affinity (pKi)

EnantiomerReceptor SubtypeTest SystempKiReference
Racemic Synephrineα1ACloned human adrenergic receptors4.11[3]
Racemic Synephrineα2ACloned human adrenergic receptors4.44[3]
Racemic Synephrineα2CCloned human adrenergic receptors4.61[3]

Table 2: Functional Potency (pD2) at α-Adrenergic Receptors

EnantiomerReceptor SubtypePreparationpD2Potency Relative to NorepinephrineReference
This compoundα1Rat Aorta5.381/1000[3]
(+)-Synephrineα1Rat Aorta3.501/50000[3]
This compoundα2Rabbit Saphenous Vein4.36~1/1700[3]
(+)-Synephrineα2Rabbit Saphenous Vein< 3.00-[3]

Table 3: Lipolytic Potency (pD2) in Adipocytes

Enantiomer/FormSpeciespD2Reference
Racemic SynephrineRat4.38[3]
Racemic SynephrineHamster5.32[3]
Racemic SynephrineGuinea Pig4.31[3]
Racemic SynephrineHuman4.94[3]

Table 4: Inhibition of Norepinephrine Uptake (IC50)

EnantiomerPreparationIC50 (μM)Reference
(+)-SynephrineRat Brain Cerebral Cortex Slices5.8[3]
This compoundRat Brain Cerebral Cortex Slices13.5[3]

Key Efficacy Differences

The experimental data consistently demonstrates that This compound is the more potent enantiomer at α-adrenergic receptors .[3] This stereoselectivity is particularly pronounced at the α1-adrenoceptor, where the potency of this compound is nearly two orders of magnitude greater than that of (+)-synephrine.[3] In contrast, (+)-synephrine exhibits greater potency in inhibiting the reuptake of norepinephrine , suggesting a different primary mechanism of action for this isomer.[3] Furthermore, some studies suggest that the S-enantiomer ((+)-synephrine) is responsible for the observed antidepressant-like activity and may have a role in blocking noradrenaline reuptake, which could contribute to effects on blood pressure and heart rate.[4]

Naturally occurring p-synephrine is the l- or [R-(-)] enantiomer.[2] Synthetic p-synephrine, often used in dietary supplements, is a racemic mixture of the l- and d-enantiomers. Due to the lower pharmacological activity of the d-enantiomer at adrenergic receptors, synthetic racemic p-synephrine has less than half the potency of the naturally occurring form.[2][5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for synephrine's effects on metabolism is through its interaction with β-adrenergic receptors, particularly the β3 subtype, which is involved in lipolysis and thermogenesis.[4][5] The activation of α-adrenergic receptors, primarily by this compound, is associated with vasoconstriction.

Below is a diagram illustrating the generalized signaling pathway for adrenergic receptor activation.

Synephrine_Signaling cluster_receptor Adrenergic Receptor Activation Synephrine This compound / (+)-Synephrine AR Adrenergic Receptor (α or β) Synephrine->AR Binds to G_Protein G-Protein AR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Lipolysis, Vasoconstriction) Second_Messenger->Cellular_Response Initiates

Caption: Generalized signaling pathway for synephrine-mediated adrenergic receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and (+)-synephrine efficacy.

1. α-Adrenergic Receptor Functional Assay in Isolated Rat Aorta

  • Objective: To determine the functional potency (pD2) of synephrine enantiomers at α1-adrenergic receptors.

  • Methodology:

    • Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution.

    • The aorta is cleaned of connective tissue and cut into helical strips (e.g., 2-3 mm wide and 15-20 mm long).

    • The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

    • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

    • Cumulative concentration-response curves are generated for this compound and (+)-synephrine by adding the agonists to the organ bath in a stepwise manner.

    • The contractile responses are measured isometrically using a force transducer and recorded.

    • The pD2 values, representing the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, are calculated.

  • Reference: Based on the description of experiments by Brown and co-workers.[3]

2. Norepinephrine Uptake Inhibition Assay in Rat Cerebral Cortex Slices

  • Objective: To determine the inhibitory potency (IC50) of synephrine enantiomers on norepinephrine uptake.

  • Methodology:

    • Male Sprague-Dawley rats are euthanized, and the cerebral cortex is dissected.

    • Slices of the cerebral cortex (e.g., 0.3 mm thick) are prepared using a tissue chopper.

    • The slices are pre-incubated in Krebs-Ringer bicarbonate buffer at 37°C for 15 minutes.

    • The slices are then incubated with various concentrations of this compound or (+)-synephrine for 10 minutes.

    • [3H]-Norepinephrine is added to the incubation medium, and the incubation continues for a further 5 minutes.

    • The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

    • The radioactivity retained by the slices is measured by liquid scintillation counting.

    • The IC50 values, representing the concentration of the inhibitor that causes 50% inhibition of [3H]-norepinephrine uptake, are calculated.

  • Reference: Based on the description of experiments with slices of cerebral cortex from rat brain.[3]

Below is a workflow diagram for a typical in vitro receptor binding assay.

Experimental_Workflow cluster_workflow Experimental Workflow: Receptor Binding Assay A Tissue/Cell Preparation (e.g., Rat Aorta, Cloned Receptors) B Incubation with Radioligand and Synephrine Enantiomer A->B C Separation of Bound and Free Radioligand B->C D Quantification of Radioactivity C->D E Data Analysis (pKi / IC50 Calculation) D->E

Caption: A generalized workflow for an in vitro receptor binding assay.

Conclusion

The available evidence clearly indicates a significant difference in the pharmacological profiles of this compound and (+)-synephrine. This compound is the more potent agonist at α-adrenergic receptors, which are associated with vasoconstrictive effects. Conversely, (+)-synephrine is a more potent inhibitor of norepinephrine reuptake and may be responsible for other centrally mediated effects. These findings are critical for the development of targeted therapeutics and for understanding the safety and efficacy of synephrine-containing products, particularly given that the naturally occurring form is predominantly the more adrenergically active (-)-enantiomer. Further research should continue to elucidate the distinct physiological consequences of each enantiomer.

References

A Comparative Guide to the Validation of Bioanalytical Methods for (-)-Synephrine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of (-)-synephrine in human urine. The accurate determination of this compound, a biogenic amine found in citrus fruits and various dietary supplements, is crucial for pharmacokinetic studies, doping control, and safety assessments. This document outlines the performance characteristics of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Detailed experimental protocols and validation data are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.

Method Performance Comparison

The selection of an appropriate bioanalytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of LC-MS/MS and HPLC-UV methods for this compound analysis in urine.

Validation ParameterLC-MS/MSHPLC-UV
**Linearity (R²) **> 0.999[1]> 0.9998[2]
Accuracy (Recovery) 88% - 125%[2]97.5% - 104%[2][3][4]
Precision (RSD) 0.5% - 7.0%[2]1.48% - 3.55%[2][3][4]
Lower Limit of Quantification (LLOQ) ~0.02 ng (on-column)[2]~30 ng (on-column)[2]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the LC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established and validated procedures to ensure reproducibility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity for the quantification of this compound in urine.

1. Sample Preparation:

A simple "dilute and shoot" or a liquid-liquid extraction procedure can be employed.

  • Dilution Method:

    • Aliquots of urine samples (e.g., 0.5 mL) are transferred to microcentrifuge tubes.[5]

    • An internal standard (e.g., a stable isotope-labeled synephrine) is added.[1]

    • The sample is diluted with deionized water or a suitable buffer (e.g., 1:1, v/v).[5]

    • The mixture is vortexed and centrifuged.[5]

    • The supernatant is transferred to an autosampler vial for injection.[5]

  • Liquid-Liquid Extraction (for increased cleanup):

    • To an aliquot of urine, add an internal standard.

    • Adjust the sample to alkaline conditions.

    • Extract with an organic solvent mixture (e.g., chloroform/isopropanol, 9:1, v/v).[6]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[5]

2. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C8 or a PFP (Pentafluorophenyl) column, is typically used for separation.[1][5] For instance, an Acquity UPLC HSS PFP column (150 mm × 2.1 mm, 1.8 μm particle size) has been shown to be effective.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[1][5]

  • Flow Rate: A typical flow rate is around 0.3 mL/minute.[1]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C.[1]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[5]

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

  • Ions Monitored: The precursor ion for p-synephrine is typically m/z 168.1, with product ions such as m/z 150.1 and m/z 107.1 being monitored.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and cost-effective alternative for the quantification of this compound, particularly at higher concentrations.

1. Sample Preparation:

Sample preparation is similar to the LC-MS/MS method, often involving dilution or extraction to remove interfering substances.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: A typical flow rate is in the range of 1.0 - 1.5 mL/minute.

  • Detection: UV detection is performed at a wavelength where synephrine (B1677852) exhibits maximum absorbance, typically around 225 nm.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalytical validation of this compound in urine using LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is dilution Dilution add_is->dilution vortex Vortexing dilution->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer to Vial centrifuge->supernatant injection Injection into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for the bioanalytical method validation of this compound in urine.

Conclusion

Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of this compound in urine, with the choice depending on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as pharmacokinetic analyses at low dosage levels. HPLC-UV provides a reliable and more accessible alternative for routine analysis where higher concentrations of synephrine are expected. The detailed protocols and comparative data presented in this guide are intended to assist researchers in establishing a robust and validated bioanalytical method for this compound in their laboratories.

References

The Metabolic Maze: A Comparative Analysis of (-)-Synephrine and Ephedrine on Metabolic Rate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sympathomimetic agents is critical. This guide provides a comprehensive comparison of (-)-synephrine and ephedrine (B3423809), focusing on their impact on metabolic rate, supported by experimental data and mechanistic insights.

This compound, the primary protoalkaloid in bitter orange (Citrus aurantium), has gained considerable attention as a potential thermogenic agent, particularly after the ban of ephedrine-containing dietary supplements in several countries.[1] While both compounds are structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) and are used to increase metabolic rate, their pharmacological profiles and effects on the human body exhibit significant differences.[2][3] This analysis delves into their comparative effects on metabolic rate, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Comparison of Metabolic Effects

The following table summarizes the key quantitative findings from clinical studies on the effects of this compound and ephedrine on metabolic rate.

ParameterThis compoundEphedrine
Increase in Resting Metabolic Rate (RMR) / Energy Expenditure A 50 mg dose of p-synephrine resulted in a 65 kcal increase in RMR compared to a placebo.[4][5][6] Another study suggests a potential increase of 6-8% in metabolic rate.[7] Some research indicates that 50mg of synephrine (B1677852) daily can burn up to 65 extra calories per day.[8]A dose of 50 mg taken three times daily led to a 3.6% increase in 24-hour energy expenditure.[9][10] Other studies have noted an increase in metabolic rate by up to 5%.[3][11] In some cases, a mean RMR increase of 5.2% to 15.7% was observed depending on the dosage and individual's energy intake.[12]
Typical Dosage in Studies 50 mg single dose.[4][5] Daily doses typically range from 10-50mg.[7]20-50 mg taken three times a day.[11] One study used 50 mg three times daily.[9][10]
Effect on Fat Oxidation An acute intake of 3 mg/kg of p-synephrine has been shown to increase the rate of fat oxidation during exercise.[13] It is believed to increase fat oxidation by 15-20%.[7]Ephedrine increases the amount of fat available for fuel.[3][11]
Cardiovascular Side Effects Studies have shown that p-synephrine does not significantly increase heart rate or blood pressure at common dosages.[3][4][6]Known to increase heart rate and blood pressure.[3][14] It can cause a sustained rise in blood pressure.[14]

Delving into the Mechanisms: A Tale of Two Receptors

The divergent effects of this compound and ephedrine on the cardiovascular system, despite both increasing metabolic rate, can be attributed to their differing affinities for adrenergic receptors.

This compound primarily acts as a selective agonist for β3-adrenergic receptors .[15] These receptors are predominantly found in adipose tissue and are involved in lipolysis and thermogenesis. Its binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors is low.[2][16] This receptor specificity is thought to be the reason for its thermogenic effects without the significant cardiovascular side effects associated with other sympathomimetic amines.[17][18]

Ephedrine , in contrast, is a mixed sympathomimetic agent. It acts as a direct agonist on both α- and β-adrenergic receptors (β1 and β2) and also indirectly by stimulating the release of norepinephrine from sympathetic neurons.[9][14][19] The stimulation of β1 and β2 receptors in the heart and blood vessels is responsible for its pronounced effects on heart rate and blood pressure.[9]

Signaling_Pathways cluster_Synephrine This compound Pathway cluster_Ephedrine Ephedrine Pathway Synephrine This compound Beta3 β3-Adrenergic Receptor (in Adipose Tissue) Synephrine->Beta3  Primarily Activates Lipolysis Increased Lipolysis & Thermogenesis Beta3->Lipolysis MetabolicRate_S Increased Metabolic Rate Lipolysis->MetabolicRate_S Ephedrine Ephedrine AlphaBeta α & β-Adrenergic Receptors (α1, α2, β1, β2) Ephedrine->AlphaBeta  Directly Activates NE_Release Norepinephrine Release Ephedrine->NE_Release  Indirectly Stimulates CardioEffects Increased Heart Rate & Blood Pressure AlphaBeta->CardioEffects MetabolicRate_E Increased Metabolic Rate AlphaBeta->MetabolicRate_E NE_Release->AlphaBeta

Figure 1: Signaling pathways of this compound and Ephedrine.

Experimental Protocols: Measuring the Metabolic Impact

The majority of studies evaluating the effects of these compounds on metabolic rate utilize indirect calorimetry . This method measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate resting metabolic rate (RMR) and energy expenditure.

A typical experimental workflow for a clinical trial investigating these effects would be as follows:

Experimental_Workflow cluster_protocol Typical Experimental Protocol SubjectRecruitment Subject Recruitment (Healthy Volunteers) Baseline Baseline Measurements (RMR, HR, BP) SubjectRecruitment->Baseline Randomization Randomization (Placebo-Controlled, Double-Blind) Baseline->Randomization Intervention Intervention (Oral Administration of Synephrine, Ephedrine, or Placebo) Randomization->Intervention PostIntervention Post-Intervention Measurements (Indirect Calorimetry for RMR, HR, BP Monitoring) Intervention->PostIntervention DataAnalysis Data Analysis (Statistical Comparison) PostIntervention->DataAnalysis

Figure 2: A representative experimental workflow.
Key Methodological Details from Cited Studies:

  • Study Design: Most studies employ a double-blind, randomized, placebo-controlled design to minimize bias.[4][5][9]

  • Subjects: Studies typically involve healthy adult volunteers.[5][9]

  • Intervention: The compounds are administered orally in capsule or dissolved in a beverage.[4][9]

  • Measurements:

    • Resting Metabolic Rate (RMR): Measured using a whole-room indirect calorimeter or a ventilated hood system.[5][9] Measurements are typically taken at baseline and at specific time points after ingestion of the test substance.[4]

    • Cardiovascular Parameters: Heart rate and blood pressure are monitored throughout the study period.[4][9]

    • Catecholamines: Urinary catecholamine levels may be measured to assess the sympathomimetic response.[9]

Conclusion: A Safer Thermogenic Profile for this compound

While both this compound and ephedrine can increase metabolic rate, their mechanisms of action and resulting physiological effects are distinct. The available evidence suggests that this compound offers a more favorable safety profile due to its selective action on β3-adrenergic receptors, leading to an increase in thermogenesis with minimal impact on cardiovascular parameters.[4][16] Ephedrine, with its broader receptor activity, produces a similar or slightly greater increase in metabolic rate but at the cost of significant cardiovascular stimulation.[3][9] For researchers and developers in the fields of weight management and sports nutrition, this compound presents a promising alternative to ephedrine, though further long-term studies are warranted to fully establish its efficacy and safety profile.

References

Cross-validation of different analytical techniques for (-)-Synephrine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (-)-Synephrine, a primary protoalkaloid in bitter orange (Citrus aurantium), is critical for quality control in the manufacturing of dietary supplements and pharmaceuticals. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections present a detailed comparison of their performance based on experimental data, complete experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The table below summarizes the key validation parameters for the quantification of this compound using HPLC-UV, HPTLC, and UPLC-MS/MS.

Validation ParameterHPLC-UVHPTLCUPLC-MS/MS
Linearity (R²) > 0.999[1][2]> 0.99[3]> 0.999[4]
Accuracy (Recovery) 97.5% - 104%[1][2][5]96% - 99%[6][7][8][9]88% - 125%[1][10][11]
Precision (RSD) 1.48% - 3.55%[1][2][5]≤ 2.0%[6][7][8][9]0.5% - 7.0%[1][10][11]
Limit of Quantitation (LOQ) ~30 ng (on-column)[1][11]0.2 µ g/spot [6][7][8][9]~0.02 ng (on-column)[11]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on validated methods reported in peer-reviewed literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of p-synephrine and other biogenic amines.[1][2]

Instrumentation:

  • Standard High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For dietary supplements, accurately weigh the powdered sample, dissolve it in a diluent (e.g., methanol/water mixture), sonicate, and centrifuge. Filter the supernatant before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, starting with a high aqueous composition and increasing the organic phase. For example, a linear gradient from 100% Mobile Phase A (e.g., 0.1% formic acid in water) to 100% Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) over 30 minutes.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 224 nm.[2]

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput method for the simultaneous analysis of synephrine (B1677852) and other alkaloids.[6][7][8]

Instrumentation:

  • HPTLC system with a densitometric detector

  • Silica gel 60F254 HPTLC plates

Reagents:

Procedure:

  • Standard and Sample Application: Apply standard solutions of this compound and sample extracts as bands onto the HPTLC plate.

  • Chromatographic Development: Develop the plate in a saturated twin-trough chamber with a mobile phase consisting of methanol, ethyl acetate, methylene chloride, and concentrated ammonia (e.g., 2:2:1:0.05, v/v/v/v).[6][7][8]

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a detection wavelength of 277 nm.[6][7][8]

  • Quantification: The amount of this compound is calculated using the regression equation of the calibration curve, which is linear in a defined range (e.g., 0.2-1.2 µ g/spot ).[6][7][8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity and selectivity, making it suitable for complex matrices and low concentrations of this compound.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., Q-Exactive or Triple Quadrupole)

  • Pentafluorophenyl (PFP) stationary phase column (e.g., Acquity UPLC HSS PFP, 150 mm × 2.1 mm, 1.8 µm)[4]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • This compound reference standard and a stable isotope-labeled internal standard (SIL-IS)

Procedure:

  • Standard Preparation: Prepare calibration standards and quality control samples by spiking a blank matrix with known concentrations of this compound and a fixed concentration of the SIL-IS.

  • Sample Preparation: A simple "dilute and shoot" procedure is often sufficient.[4][12] Dilute the sample extract with the initial mobile phase, add the SIL-IS, and inject.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., 10 mM ammonium acetate in methanol).[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound and its SIL-IS in Selected Reaction Monitoring (SRM) mode.

  • Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Experimental Workflows

The following diagrams illustrate the logical flow of each analytical technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC Separation (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection (224 nm) HPLC_System->UV_Detection Calibration_Curve Calibration Curve Construction UV_Detection->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: HPLC-UV experimental workflow.

HPTLC_Workflow cluster_prep Preparation & Application cluster_analysis Analysis cluster_quant Quantification Standard_Sample_App Standard & Sample Application on Plate Chrom_Dev Chromatographic Development Standard_Sample_App->Chrom_Dev Densitometry Densitometric Analysis (277 nm) Chrom_Dev->Densitometry Regression_Eq Regression Equation from Calibration Densitometry->Regression_Eq Amount_Calc Amount Calculation Regression_Eq->Amount_Calc

Caption: HPTLC experimental workflow.

UPLC_MSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_QC_Prep Standard & QC Preparation (with IS) UPLC_System UPLC Separation (PFP Column) Standard_QC_Prep->UPLC_System Sample_Prep Sample Preparation (Dilute & Shoot with IS) Sample_Prep->UPLC_System MSMS_Detection MS/MS Detection (SRM Mode) UPLC_System->MSMS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MSMS_Detection->Peak_Area_Ratio Concentration_Calc Concentration Calculation Peak_Area_Ratio->Concentration_Calc

Caption: UPLC-MS/MS experimental workflow.

References

A Comparative Analysis of the Pharmacological Effects of p-Synephrine and m-Synephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of p-synephrine and m-synephrine, two positional isomers with distinct physiological impacts. While structurally similar, their differing hydroxyl group placement on the phenyl ring results in markedly different interactions with adrenergic receptors, leading to divergent cardiovascular and metabolic consequences. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the primary signaling pathways to elucidate their mechanisms of action.

At a Glance: Key Pharmacological Differences

Featurep-Synephrinem-Synephrine (Phenylephrine)
Primary Receptor Affinity Primarily a β3-adrenergic receptor agonist; very low affinity for α and other β receptors.[1][2][3]Potent α1-adrenergic receptor agonist; also interacts with β1 and β2 receptors.[1]
Cardiovascular Effects Generally does not produce significant increases in heart rate or blood pressure at typical oral doses.[3][4][5]Can cause significant increases in blood pressure (vasoconstriction) and may alter heart rate.[1]
Metabolic Effects Increases metabolic rate, lipolysis, and fat oxidation.[1][6]Less pronounced direct effects on metabolism compared to p-synephrine.
Primary Mechanism Activation of β3-adrenergic receptors in adipose tissue and muscle.Activation of α1-adrenergic receptors on vascular smooth muscle.
Natural Occurrence Primary protoalkaloid in Citrus aurantium (bitter orange).[1]Not naturally occurring; synthesized chemically.[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various in vitro and in vivo studies, comparing the receptor binding affinities and physiological effects of p-synephrine and m-synephrine.

Table 1: Adrenergic Receptor Binding Affinities
CompoundReceptor SubtypeBinding Affinity (Ki)Functional ActivityPotency (EC50) / EfficacyReference
p-Synephrine α1A~24,500 nMPartial Agonist~4 µM / Emax = 55.3% of L-phenylephrine[7]
α2A, α2CLow affinityAntagonist-[1][8]
β1, β2Very low affinity (reported to be ~10,000-fold less active than norepinephrine)Weak Agonist/No significant activity-[3]
β3Higher affinity relative to other β subtypesAgonist-[1][3]
m-Synephrine α1High affinity (reported to be 6-fold less active than norepinephrine)Full Agonist-[1]
α2Moderate affinity (reported to be 150-fold less active than norepinephrine)Agonist-[1]
β1, β2Moderate affinityAgonist-[1]

Note: Specific Ki values for all receptor subtypes are not consistently available in the literature for direct comparison in a single table. The data presented reflects a combination of quantitative values and qualitative descriptions from multiple sources.

Table 2: Physiological Effects in Humans (Oral Administration)
Parameterp-Synephrinem-Synephrine
Systolic Blood Pressure No significant change or slight decrease at doses up to ~100 mg.[4][5]Significant increase.
Diastolic Blood Pressure No significant change or slight decrease at doses up to ~100 mg.[4]Significant increase.
Heart Rate No significant change at doses up to ~100 mg.[4][5]Can cause reflex bradycardia (a decrease in heart rate) due to the increase in blood pressure.
Resting Metabolic Rate Increased.[9]Not a primary effect.
Fat Oxidation Increased during rest and exercise.[6]Not a primary effect.

Signaling Pathways

The distinct pharmacological profiles of p-synephrine and m-synephrine stem from their differential activation of adrenergic receptor signaling cascades.

p_synephrine_pathway cluster_cell Adipocyte / Myocyte p_syn p-Synephrine beta3_AR β3-Adrenergic Receptor p_syn->beta3_AR binds AC Adenylyl Cyclase beta3_AR->AC activates (via Gs) cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL phosphorylates/ activates Thermogenesis Thermogenesis PKA->Thermogenesis Lipolysis Lipolysis (Triglycerides → FFAs) HSL->Lipolysis

Caption: p-Synephrine Signaling Pathway.

m_synephrine_pathway cluster_cell Vascular Smooth Muscle Cell m_syn m-Synephrine alpha1_AR α1-Adrenergic Receptor m_syn->alpha1_AR binds PLC Phospholipase C alpha1_AR->PLC activates (via Gq) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca2_release PKC Protein Kinase C DAG->PKC activates Contraction Vasoconstriction Ca2_release->Contraction PKC->Contraction

Caption: m-Synephrine Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of p-synephrine and m-synephrine are provided below.

In Vitro Adrenergic Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of p-synephrine and m-synephrine for various adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2, β3).

  • Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β).

  • Test compounds: p-synephrine and m-synephrine at various concentrations.

  • Non-specific binding control (a high concentration of a known antagonist for the receptor).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by differential centrifugation.[10] Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In triplicate, combine the cell membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound (p-synephrine or m-synephrine) in a 96-well plate.[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes).[11]

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[10][11]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Prepare Cell Membranes with Target Receptor start->prep setup Set up Assay Plate: Membranes + Radioligand + Test Compound/Control prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Clinical Assessment of Cardiovascular Effects

Objective: To evaluate the effects of orally administered p-synephrine and m-synephrine on blood pressure and heart rate in human subjects.

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy adult volunteers, screened for cardiovascular conditions.

Procedure:

  • Baseline Measurement: After an overnight fast, record baseline heart rate, systolic blood pressure, and diastolic blood pressure.[12]

  • Substance Administration: Administer a single oral dose of p-synephrine (e.g., 50-100 mg), m-synephrine (e.g., 10-20 mg), or a placebo.[4]

  • Post-Dose Monitoring: Measure heart rate and blood pressure at regular intervals (e.g., every 30 or 60 minutes) for a period of 3-6 hours post-administration while the subject is in a quiet, seated position.[4][5]

  • Washout Period: A washout period of at least one week should be implemented between treatments in a crossover design.

  • Data Analysis: Compare the changes in heart rate and blood pressure from baseline for each treatment group using appropriate statistical methods (e.g., repeated measures ANOVA).

Measurement of Resting Metabolic Rate (Indirect Calorimetry)

Objective: To determine the effect of p-synephrine and m-synephrine on resting metabolic rate (RMR).

Equipment: Indirect calorimeter with a ventilated hood system.

Procedure:

  • Subject Preparation: Subjects should fast for at least 7 hours and avoid caffeine (B1668208), nicotine, and strenuous exercise prior to the measurement.[[“]]

  • Resting Period: The subject rests in a quiet, thermoneutral room in a supine position for at least 30 minutes before the measurement begins.[[“]][14]

  • Baseline RMR: Measure baseline RMR by placing the ventilated hood over the subject's head and collecting data for a specified period (e.g., 20-30 minutes).[15]

  • Substance Administration: Administer a single oral dose of p-synephrine, m-synephrine, or placebo.

  • Post-Dose RMR: After a set absorption period (e.g., 60-75 minutes), repeat the RMR measurement.

  • Data Analysis: Discard the initial 5 minutes of data from each measurement period to allow for equilibration.[16][17] Calculate the average oxygen consumption (VO2) and carbon dioxide production (VCO2) from a stable 5-10 minute segment. Calculate RMR using the Weir equation. Compare the change in RMR from baseline between the different treatment groups.

Conclusion

The pharmacological effects of p-synephrine and m-synephrine are fundamentally different, a crucial distinction for researchers and drug development professionals. m-Synephrine is a potent α1-adrenergic agonist with significant cardiovascular effects, primarily vasoconstriction leading to increased blood pressure. In contrast, p-synephrine exhibits a much safer cardiovascular profile at typical oral doses, with its primary effects being metabolic, driven by its affinity for β3-adrenergic receptors. This leads to increased lipolysis and thermogenesis. These differences underscore the importance of isomeric purity and accurate identification in both research and the development of therapeutic agents. The experimental protocols and data presented in this guide provide a framework for the continued investigation and understanding of these two distinct pharmacological compounds.

References

A Head-to-Head Comparison of Synthetic vs. Natural (-)-Synephrine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical, pharmacological, and biological differences between synthetic and naturally derived (-)-synephrine, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of synthetic and natural this compound for researchers, scientists, and drug development professionals. By presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways, this document aims to be an essential resource for informed decision-making in research and development.

Chemical and Physical Properties: The Stereochemical Distinction

The fundamental difference between natural and synthetic synephrine (B1677852) lies in their stereochemistry. Natural this compound, primarily extracted from Citrus aurantium (bitter orange), consists exclusively of the R-(-)-enantiomer.[1][2][3] In contrast, chemically synthesized synephrine is a racemic mixture, containing equal amounts of the R-(-) and S-(+)-enantiomers.[1][2][3] This seemingly subtle distinction has significant implications for the biological activity of the compound.

PropertyNatural this compoundSynthetic Synephrine
Source Primarily Citrus aurantiumChemical synthesis
Stereochemistry R-(-)-enantiomerRacemic mixture (R-(-)- and S-(+)-enantiomers)
Common Form Freebase or as found in plant matrixTypically as hydrochloride salt (synephrine HCl)
Melting Point (°C) 162-164 (freebase, with decomposition)[3]199.8 (racemic freebase)[3]

Comparative Pharmacological Activity

The pharmacological activity of synephrine is primarily mediated through its interaction with adrenergic receptors. Due to the stereoselective nature of these receptors, the two enantiomers of synephrine exhibit markedly different binding affinities and, consequently, different potencies.

Receptor Binding Affinity

The R-(-)-enantiomer, the natural form of synephrine, demonstrates a significantly higher affinity for adrenergic receptors compared to the S-(+)-enantiomer.[4] The S-(+)-form shows little to no binding to these receptors.[1] As a result, synthetic racemic synephrine is considered to have approximately half the pharmacological activity of an equivalent dose of natural this compound.[1]

p-Synephrine exhibits a low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, which are associated with cardiovascular effects like increased heart rate and blood pressure.[1][5] This contributes to its more favorable safety profile compared to other sympathomimetic amines like ephedrine (B3423809) and m-synephrine (phenylephrine).[5][6] Notably, p-synephrine does show some affinity for β-3 adrenergic receptors, which are involved in lipolysis and thermogenesis.[5][7]

Adrenergic Receptor SubtypeNatural this compound (R-(-)-enantiomer)Synthetic Synephrine (S-(+)-enantiomer)
α-1 Lower affinity than norepinephrine[1]Over 100-fold lower binding activity than the R-(-)-enantiomer[8]
α-2 Lower affinity than norepinephrine[1]Over 100-fold lower binding activity than the R-(-)-enantiomer[8]
β-1 ~40,000-fold less potent than norepinephrine[7]Little to no binding[1]
β-2 ~40,000-fold less potent than norepinephrine[7]Little to no binding[1]
β-3 Binds and may activate[5][7]Not well-characterized, but likely minimal
Pharmacokinetics

Studies on the pharmacokinetics of synephrine indicate that it is readily absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[3][9] The biological half-life is approximately 2 hours.[3][9] While data directly comparing the pharmacokinetics of the pure enantiomers versus the racemic mixture are limited, it is understood that the stereochemistry can influence metabolic pathways and clearance rates.

Pharmacokinetic ParameterNatural this compoundSynthetic Synephrine (Racemic)
Time to Peak Plasma Concentration (Tmax) 1-2 hours[3][9]1-2 hours
Biological Half-life (t1/2) ~2 hours[3][9]~2 hours
Bioavailability ~22% (oral)[9]Expected to be similar for the R-(-)-enantiomer portion

Signaling Pathways

Synephrine, as an adrenergic agonist, influences several downstream signaling pathways. The primary mechanism involves the activation of G protein-coupled adrenergic receptors, leading to the modulation of intracellular second messengers like cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various target proteins, ultimately leading to physiological responses such as lipolysis.

Additionally, studies have shown that synephrine can be involved in other signaling cascades, including the PI3K/Akt and STAT6 pathways, which are implicated in cell survival, proliferation, and inflammatory responses.[10]

Synephrine_Signaling_Pathways cluster_membrane Cell Membrane AdrenergicReceptor Adrenergic Receptor (e.g., β3) G_Protein G Protein AdrenergicReceptor->G_Protein activates Synephrine This compound Synephrine->AdrenergicReceptor binds PI3K_Akt PI3K/Akt Pathway Synephrine->PI3K_Akt STAT6 STAT6 Pathway Synephrine->STAT6 AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival Anti_Inflammatory Anti-inflammatory Effects STAT6->Anti_Inflammatory

Caption: Simplified signaling pathways of this compound.

Experimental Protocols

Chiral Separation of Synephrine Enantiomers by HPLC

Objective: To separate and quantify the R-(-) and S-(+) enantiomers of synephrine.

Methodology:

  • Derivatization: Racemic synephrine is derivatized with a chiral agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers.[11]

  • Chromatographic System: A reversed-phase High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.[11]

  • Column: A standard C18 column is typically sufficient for the separation of the diastereomers.

  • Mobile Phase: A suitable mobile phase, often a mixture of acetonitrile (B52724) and water, is used for elution.

  • Detection: The eluting diastereomers are detected by UV absorbance, commonly at 254 nm.[11]

  • Quantification: The peak areas of the two diastereomers are used to determine the relative amounts of each enantiomer in the sample.

Chiral_HPLC_Workflow Sample Synephrine Sample (Natural or Synthetic) Derivatization Derivatization with Chiral Agent (e.g., GITC) Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers HPLC Reversed-Phase HPLC (C18 Column) Diastereomers->HPLC Injection Detection UV Detection (e.g., 254 nm) HPLC->Detection Quantification Peak Integration and Quantification Detection->Quantification

Caption: Workflow for chiral separation of synephrine enantiomers.

Competitive Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of natural and synthetic synephrine for various adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype of interest are prepared from cell cultures (e.g., HEK293 or CHO cells) or tissue homogenates.[12]

  • Assay Components:

    • Receptor-containing membranes.

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]dihydroalprenolol for β-receptors).[13]

    • Varying concentrations of the unlabeled test compound (natural or synthetic synephrine).

    • A non-radiolabeled ligand in excess to determine non-specific binding.[14]

  • Incubation: The components are incubated together in a suitable buffer to allow the binding to reach equilibrium.[12][13]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[12][13]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Membranes Receptor-Containing Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Unlabeled Synephrine (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Quantification Scintillation Counting of Bound Radioligand Filtration->Quantification Analysis Data Analysis (IC50 and Ki Determination) Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The distinction between natural this compound and its synthetic racemic counterpart is of critical importance for research and development. Natural this compound, being a single enantiomer, offers higher potency and specificity for its biological targets. Synthetic synephrine, as a 1:1 mixture of the active R-(-)-enantiomer and the largely inactive S-(+)-enantiomer, has approximately half the pharmacological activity. This fundamental difference has profound implications for dosage, efficacy, and the interpretation of experimental results. Researchers should carefully consider the source and stereochemical purity of the synephrine used in their studies to ensure accurate and reproducible data. The experimental protocols provided in this guide offer a starting point for the analytical and pharmacological characterization of these compounds.

References

Validating Antibody Specificity for (-)-Synephrine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of (-)-Synephrine, a biogenic amine found in various plants and used in dietary supplements, is crucial for both research and regulatory purposes. Immunoassays, particularly ELISAs, offer a high-throughput and cost-effective method for this; however, their reliability hinges on the specificity of the antibodies used. This guide provides a comprehensive comparison of methods to validate the specificity of anti-(-)-Synephrine antibodies, supported by experimental protocols and data presentation, to ensure the generation of accurate and reproducible results.

The Criticality of Antibody Specificity

This compound shares structural similarity with other endogenous amines and synthetic compounds, such as its isomers p-synephrine and m-synephrine, as well as with molecules like octopamine (B1677172) and tyramine. An antibody that cross-reacts with these related compounds can lead to inaccurate quantification and false-positive results. Therefore, rigorous validation of antibody specificity is not just a recommendation but a necessity.

Performance Comparison of Detection Methods

FeatureCompetitive ELISA with Anti-(-)-Synephrine AntibodySurface Plasmon Resonance (SPR)LC-HRAM-MS/MS
Principle Competitive binding between free this compound and labeled this compound for a limited number of antibody binding sites.Real-time measurement of binding kinetics between an immobilized antibody and this compound in solution.Chromatographic separation followed by high-resolution mass spectrometry for identification and quantification.
Specificity Dependent on the antibody's cross-reactivity profile. Requires thorough validation.Can provide detailed kinetic data on binding to various analogs, offering a precise specificity profile.Considered the "gold standard" for specificity due to its ability to separate and identify isomers based on mass-to-charge ratio and retention time.[1][2]
Sensitivity Typically in the ng/mL range.Can detect low nM to µM interactions.High sensitivity, with Limits of Detection (LOD) reported in the low ng/mL range.[1][2]
Quantitative Yes, based on a standard curve.Provides kinetic (kon, koff) and affinity (KD) constants, and can be used for concentration determination.Highly quantitative and accurate.
Throughput High (96-well plate format).Lower to medium, depending on the instrument.Lower compared to ELISA.
Instrumentation Standard ELISA plate reader.Specialized SPR instrument.LC-MS/MS system.
Cost Relatively low cost per sample.High instrument cost, moderate cost per sample.High instrument and operational costs.

Case Study: Cross-Reactivity of a Related Antibody

To underscore the importance of assessing cross-reactivity, consider the datasheet for a commercially available anti-Metanephrine antibody (Abcam, ab36231). While the primary target is Metanephrine (100% reactivity), it exhibits a 15% cross-reactivity with Synephrine.[3] This demonstrates that even antibodies targeting similar structures can have significant cross-reactivity, which must be quantified to ensure data integrity.

Experimental Protocols for Specificity Validation

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the percentage of cross-reactivity of an anti-(-)-Synephrine antibody with related compounds.

Materials:

  • Anti-(-)-Synephrine antibody

  • This compound standard

  • Potential cross-reactants (p-synephrine, m-synephrine, octopamine, tyramine, etc.)

  • This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the anti-(-)-Synephrine antibody with the different concentrations of the standard or cross-reactants for 1 hour at 37°C.

    • Transfer 100 µL of these mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance against the log of the concentration for this compound and each cross-reactant to generate sigmoidal dose-response curves.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of the binding kinetics between the antibody and various analytes, offering a detailed view of specificity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Anti-(-)-Synephrine antibody

  • This compound and potential cross-reactants

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the anti-(-)-Synephrine antibody over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the immobilized antibody surface and a reference flow cell.

    • Record the binding response (in Resonance Units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., low pH glycine).

  • Cross-Reactivity Testing:

    • Repeat the binding analysis with the same concentration range for each potential cross-reactant.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values for this compound and the cross-reactants. A significantly higher KD for a cross-reactant indicates weaker binding and therefore higher specificity of the antibody for this compound.

Visualizing Experimental Workflows and Logic

The following diagrams, generated using the DOT language, illustrate the key processes in validating antibody specificity.

Experimental_Workflow cluster_ELISA Competitive ELISA Workflow cluster_SPR SPR Workflow elisa1 Coat Plate with This compound Conjugate elisa2 Block Non-specific Sites elisa1->elisa2 elisa3 Competitive Incubation: Antibody + Sample/Standard elisa2->elisa3 elisa4 Add HRP-conjugated Secondary Antibody elisa3->elisa4 elisa5 Add TMB Substrate elisa4->elisa5 elisa6 Measure Absorbance (450 nm) elisa5->elisa6 elisa7 Calculate % Cross-Reactivity elisa6->elisa7 spr1 Immobilize Antibody on Sensor Chip spr2 Inject Analytes (this compound & Cross-reactants) spr1->spr2 spr3 Measure Binding Response (RU) spr2->spr3 spr4 Regenerate Surface spr3->spr4 spr5 Determine Kinetic Constants (ka, kd, KD) spr3->spr5

Figure 1. Experimental workflows for antibody specificity validation.

Validation_Logic cluster_methods Validation Methods cluster_data Generated Data ELISA Competitive ELISA CrossReactivity % Cross-Reactivity ELISA->CrossReactivity SPR Surface Plasmon Resonance Kinetics Binding Kinetics (ka, kd, KD) SPR->Kinetics LCMS LC-HRAM-MS/MS Quantification Accurate Quantification LCMS->Quantification Specificity Confirmed Antibody Specificity CrossReactivity->Specificity Kinetics->Specificity Quantification->Specificity Benchmark

Figure 2. Logical flow for confirming antibody specificity.

Conclusion

Validating the specificity of antibodies for this compound detection is a multi-faceted process that is essential for generating reliable data. While competitive ELISA is a practical method for routine screening and cross-reactivity assessment, more advanced techniques like Surface Plasmon Resonance can provide in-depth kinetic data to build a comprehensive specificity profile. For the highest level of confidence, especially in regulatory or critical research applications, comparison with a "gold standard" analytical method such as LC-HRAM-MS/MS is recommended. By employing the detailed protocols and logical frameworks presented in this guide, researchers can confidently select and validate antibodies, ensuring the accuracy and reproducibility of their this compound detection assays.

References

Benchmarking (-)-Synephrine activity against other beta-adrenergic agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-adrenergic activity of (-)-synephrine against other well-established beta-adrenergic agonists. The following sections present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to Beta-Adrenergic Signaling

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that mediate the physiological responses to the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[1] Upon agonist binding, β-ARs couple to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This second messenger, in turn, activates protein kinase A (PKA), leading to a variety of downstream cellular responses depending on the tissue and receptor subtype (β1, β2, or β3).[2]

Comparative Analysis of Beta-Adrenergic Agonists

The potency and efficacy of various beta-adrenergic agonists, including this compound, isoproterenol (B85558), epinephrine, norepinephrine, and dobutamine (B195870), have been evaluated through receptor binding and functional assays. The following tables summarize their binding affinities (Ki) and functional potencies (EC50) at the three main beta-adrenergic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Data Presentation: Binding Affinities (Ki) of Beta-Adrenergic Agonists

Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)β3-Adrenergic Receptor (Ki, nM)
This compound ~24,500[3]Weak binding reported[4]Potent agonist, specific Ki not consistently reported[5]
Isoproterenol 220[6]460[6]1600[6]
Epinephrine 3980--
Norepinephrine 330 (α1), 56 (α2)[7]11000[8]-
Dobutamine 2500[9]14800[9]Weak activity reported[10]

Data Presentation: Functional Potency (EC50) of Beta-Adrenergic Agonists

Compoundβ1-Adrenergic Receptor (EC50, nM)β2-Adrenergic Receptor (EC50, nM)β3-Adrenergic Receptor (EC50, nM)
This compound --Partial agonist, specific EC50 not consistently reported[3]
Isoproterenol --High doses required for activation[11]
Epinephrine -300[12]Lacks binding to human β3-AR[13]
Norepinephrine ---
Dobutamine ---

Note: A dash (-) indicates that consistent data was not found in the reviewed literature. Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the methods used to assess them, the following diagrams, generated using the DOT language, illustrate the beta-adrenergic signaling cascade and a typical experimental workflow.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Beta-Adrenergic Agonist BAR Beta-Adrenergic Receptor (β-AR) Agonist->BAR Gs Gs Protein BAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Lipolysis) PKA->Response phosphorylates targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Expressing β-AR) Stimulation 3. Cell Stimulation with Agonist Cell_Culture->Stimulation Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Detection 5. cAMP Detection (e.g., HTRF) Lysis->Detection Data_Acquisition 6. Data Acquisition (Plate Reader) Detection->Data_Acquisition Curve_Fitting 7. Dose-Response Curve Generation Data_Acquisition->Curve_Fitting EC50_Calc 8. EC50 Determination Curve_Fitting->EC50_Calc

References

A Comparative Guide to Validated Analytical Methods for (-)-Synephrine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of (-)-synephrine, a primary protoalkaloid of Citrus aurantium (bitter orange). The accurate determination of this compound is critical for the standardization of botanical extracts, quality control of dietary supplements, and pharmacokinetic studies. This document summarizes performance data from single-laboratory validation studies of common analytical techniques, outlines detailed experimental protocols, and visualizes key experimental and biological pathways.

While a formal inter-laboratory collaborative study for a single standardized method was not identified in the reviewed literature, this guide collates and compares the performance of well-established methods to aid researchers in selecting the most appropriate technique for their application. The primary methods covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters from single-laboratory validation studies of different analytical methods for this compound. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.

Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (R²) >0.999[1]>0.999[2]Not explicitly stated, validated in range 0.1-50 µg/mg or µg/mL[3]
Accuracy (Recovery) 97.5% - 104%[1][4][5]88% - 125%[6]89.3% - 90.5%[3]
Precision (Repeatability, %RSD) 1.48% - 3.55%[1][4]0.5% - 7.0%[6]Not explicitly stated
Limit of Quantification (LOQ) ~300-900 µg/g (in matrix)[1][4][5]Not explicitly stated0.1 µg/mg or µg/mL[3]

Experimental Protocols

Detailed methodologies for the most common analytical techniques are provided below. These protocols are based on published, validated methods and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of p-synephrine and other biogenic amines in botanical raw materials, extracts, and dietary supplements.[1][4][5]

  • Sample Preparation:

    • Accurately weigh the ground sample (e.g., 300 mg of capsule fill material) into a 100 mL volumetric flask.

    • Add 50 mL of 0.1% phosphoric acid in water and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with 0.1% phosphoric acid.

    • Centrifuge a portion of the extract for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM borate (B1201080) buffer, pH 8.2) with an ion-pairing agent (e.g., 10 mM sodium 1-hexanesulfonate) and an organic modifier (e.g., acetonitrile). The use of an ion-pairing agent is crucial for the retention of the polar synephrine (B1677852) molecule on a C18 column.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 224 nm, which is the absorbance maximum for synephrine.[1]

    • Injection Volume: 20 µL.

  • System Suitability:

    • The resolution between p-synephrine and its isomers (e.g., m-synephrine/phenylephrine) should be not less than 1.0.

    • The tailing factor for the synephrine peak should be no more than 1.7.

    • The relative standard deviation for replicate injections of a standard solution should be ≤2%.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for complex matrices or when lower detection limits are required.[6]

  • Sample Preparation:

    • Follow a similar extraction procedure as for HPLC-UV, using an appropriate acidic extraction solvent.

    • An internal standard (e.g., a stable isotope-labeled synephrine) should be added at the beginning of the extraction to correct for matrix effects and variations in recovery.

    • Further dilution of the extract may be necessary to fall within the linear range of the instrument.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for synephrine and the internal standard should be monitored for quantification and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of synephrine, which requires derivatization to increase its volatility.[3]

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the sample in alkaline conditions with an organic solvent mixture (e.g., chloroform/isopropanol, 9:1, v/v).[3]

    • Add an internal standard prior to extraction.

    • Evaporate the organic extract to dryness.

    • Reconstitute the residue in a derivatizing agent (e.g., pentafluoropropionic anhydride) and heat to form a volatile derivative of synephrine.[3]

  • GC-MS Conditions:

    • Column: A fused silica (B1680970) capillary column suitable for amine analysis.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient to ensure separation of the derivatized synephrine from other components.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized synephrine and internal standard.[3]

Visualizations

The following diagrams illustrate the experimental workflow for a standardized this compound assay and the key signaling pathways associated with its biological activity.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dietary Supplement or Botanical Material Grinding Grinding/Homogenization Sample->Grinding Weighing Accurate Weighing Grinding->Weighing Extraction Acidic Aqueous Extraction with Sonication Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C18 Reversed-Phase Column Detection UV Detector (224 nm) Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for a standardized HPLC-UV assay for this compound.

G cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling cluster_inflammatory Inflammatory Pathway Modulation Synephrine This compound beta3_AR β3-Adrenergic Receptor Synephrine->beta3_AR Agonist MAPK MAPK Pathway Synephrine->MAPK Inhibits NFkB NF-κB Pathway Synephrine->NFkB Inhibits AC Adenylate Cyclase beta3_AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inflammation ↓ Pro-inflammatory Cytokines MAPK->Inflammation NFkB->Inflammation

Caption: Key signaling pathways of this compound.

References

Comparative Safety Profiles of (-)-Synephrine and Other Stimulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive and objective comparison of the safety profiles of (-)-Synephrine and other prominent stimulants, namely ephedrine (B3423809), caffeine (B1668208), and d-amphetamine. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailed methodologies, and mechanistic insights.

Executive Summary

This compound, the primary protoalkaloid in bitter orange (Citrus aurantium), is structurally similar to other adrenergic amines like ephedrine. However, significant differences in its receptor binding affinity result in a distinct and generally more favorable safety profile, particularly concerning cardiovascular effects. While ephedrine and d-amphetamine exhibit broad and potent stimulation of the central nervous and cardiovascular systems, this compound's effects are more targeted. Caffeine, the most widely consumed stimulant, has a well-documented safety profile with generally mild effects at typical doses. This guide synthesizes data from human clinical trials, animal studies, and in vitro experiments to provide a comparative analysis of these compounds across key safety parameters.

Data Presentation: Comparative Safety Metrics

The following tables summarize quantitative data on the acute toxicity, cardiovascular effects, and central nervous system (CNS) side effects of this compound, ephedrine, caffeine, and d-amphetamine.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 ValueCitation(s)
This compound MouseOral~177 mg/kg to >2,000 mg/kg[1]
Ephedrine Sulfate Mouse (Male)Gavage812 mg/kg[2]
Ephedrine Sulfate Mouse (Female)Gavage1,072 mg/kg[2]
Caffeine Rat (Male)Oral367 mg/kg[3][4]
d-Amphetamine Sulfate RatOral96.8 mg/kg

Table 2: Cardiovascular Effects in Humans

CompoundEffect on Blood PressureEffect on Heart RatePrimary MechanismCitation(s)
This compound Generally no significant increase; some studies show a slight decrease in diastolic BP. One meta-analysis reported a small increase with prolonged use.No significant effect at common doses.Low affinity for α-1, α-2, β-1, β-2 adrenergic receptors; primary action on β-3 receptors.
Ephedrine Significant increase in systolic and diastolic blood pressure.Significant increase (tachycardia).Potent agonist of α and β adrenergic receptors.
Caffeine Modest, transient increase in systolic and diastolic blood pressure.Variable (bradycardia or tachycardia depending on dose).Adenosine receptor antagonist, leading to increased catecholamine release.
d-Amphetamine Significant increase in systolic and diastolic blood pressure.Significant increase (tachycardia).Promotes release and blocks reuptake of dopamine (B1211576) and norepinephrine.

Table 3: Common Central Nervous System (CNS) and Other Adverse Effects

CompoundCommon CNS EffectsHepatotoxicity ProfileCitation(s)
This compound Low CNS stimulation due to poor blood-brain barrier penetration.Not typically associated with hepatotoxicity alone. Combination with high-dose caffeine may pose a risk in vitro.
Ephedrine Insomnia, anxiety, tremors, restlessness.Linked to cases of clinically apparent acute liver injury.
Caffeine Alertness, potential for anxiety, jitteriness, and insomnia at higher doses.Generally considered safe for the liver; some studies suggest a protective effect. High doses with other stimulants may be harmful.
d-Amphetamine Restlessness, insomnia, paranoia, potential for psychosis with high doses or chronic use.Associated with acute liver injury, which can be severe or fatal.

Signaling Pathways and Mechanistic Differences

The divergent safety profiles of these stimulants can be largely attributed to their differing affinities for adrenergic receptors. Ephedrine and d-amphetamine exert broad effects, while this compound is more selective.

G Comparative Adrenergic Signaling of Stimulants cluster_stimulants Stimulants cluster_receptors Receptors cluster_effects Primary Physiological Effects Synephrine This compound Alpha α-1, α-2 Synephrine->Alpha Weak Beta12 β-1, β-2 Synephrine->Beta12 Weak Beta3 β-3 Synephrine->Beta3 Strong Ephedrine Ephedrine Ephedrine->Alpha Strong Ephedrine->Beta12 Strong Amphetamine d-Amphetamine DAT_NET DAT / NET Amphetamine->DAT_NET Blocks Reuptake & Promotes Efflux Caffeine Caffeine Adenosine Adenosine R Caffeine->Adenosine Antagonist CardioStim Cardiovascular Stimulation (↑ BP, ↑ HR) Alpha->CardioStim Beta12->CardioStim Lipolysis Lipolysis / Thermogenesis Beta3->Lipolysis CNS_Stim CNS Stimulation Adenosine->CNS_Stim Inhibition DAT_NET->CardioStim DAT_NET->CNS_Stim

Figure 1: Comparative Adrenergic Signaling of Stimulants

Experimental Protocols

The assessment of stimulant safety relies on a range of standardized experimental protocols, from in vitro assays to human clinical trials.

In Vitro Hepatotoxicity Assessment

A common approach to screen for potential drug-induced liver injury (DILI) involves using primary human hepatocytes or immortalized liver cell lines (e.g., HepG2).

General Protocol:

  • Cell Culture: Plateable cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated microplates (e.g., 96- or 384-well plates). The cells are allowed to attach and form a monolayer.

  • Compound Exposure: A dilution series of the test stimulant is prepared and added to the cell culture medium. Both positive (known hepatotoxin like acetaminophen) and negative (vehicle) controls are included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 24 to 72 hours.

  • Endpoint Analysis: Multiple endpoints are measured to assess cytotoxicity:

    • Cell Viability: Assessed using assays that measure ATP content (e.g., CellTiter-Glo®) or membrane integrity via lactate (B86563) dehydrogenase (LDH) release.

    • Mitochondrial Function: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1 or TMRM.

    • Oxidative Stress: Measurement of reactive oxygen species (ROS) production and glutathione (B108866) (GSH) depletion.

    • Enzyme Activity: Changes in the activity of cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4) can indicate metabolic disruption.[4]

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated to quantify the cytotoxic potential of the compound.

G Experimental Workflow for In Vitro Hepatotoxicity A 1. Cell Seeding (Primary Human Hepatocytes on Collagen-Coated Plate) B 2. Compound Exposure (Dilution series of stimulant; Positive/Negative Controls) A->B C 3. Incubation (24-72 hours) B->C D 4. Multi-Parametric Endpoint Analysis C->D E Cell Viability (ATP, LDH) D->E F Mitochondrial Function D->F G Oxidative Stress (ROS, GSH) D->G H 5. Data Analysis (IC50 Calculation) E->H F->H G->H

Figure 2: Experimental Workflow for In Vitro Hepatotoxicity
Human Cardiovascular Safety Assessment

Clinical trials assessing the cardiovascular safety of stimulants are typically conducted as randomized, placebo-controlled, double-blind studies.

General Protocol:

  • Subject Screening: Healthy adult subjects are screened for pre-existing cardiovascular conditions, often including a targeted cardiac history, physical examination, and sometimes a baseline electrocardiogram (ECG).

  • Randomization: Subjects are randomly assigned to receive the active compound (e.g., this compound), a comparator (e.g., caffeine), a combination, or a placebo.

  • Baseline Measurement: Baseline cardiovascular parameters, including heart rate (HR), systolic blood pressure (SBP), and diastolic blood pressure (DBP), are recorded.

  • Compound Administration: Subjects ingest the assigned compound.

  • Post-Dose Monitoring: HR, SBP, and DBP are measured at regular intervals (e.g., every 30-60 minutes) for several hours post-ingestion. For longer-term studies, measurements are taken at specified intervals over days or weeks.

  • Data Analysis: Changes from baseline in cardiovascular parameters are compared between the treatment and placebo groups using appropriate statistical methods (e.g., ANOVA with repeated measures).

Logical Comparison of Safety Profiles

The key differentiators in the safety profiles of these four stimulants are their impact on the cardiovascular system and their potential for hepatotoxicity and CNS-related adverse events.

G Comparative Safety Profile Logic Start Stimulant Safety Assessment CV_Risk Significant Cardiovascular Risk? (↑ HR, ↑ BP) Start->CV_Risk Hepato_Risk Significant Hepatotoxicity Risk? CV_Risk->Hepato_Risk No Caffeine Caffeine: Low to Moderate Risk Profile CV_Risk->Caffeine Moderate/ Dose-dependent Ephedrine Ephedrine: High Risk Profile CV_Risk->Ephedrine Yes Amphetamine d-Amphetamine: High Risk Profile CV_Risk->Amphetamine Yes CNS_Risk Significant CNS Side Effects? Hepato_Risk->CNS_Risk No Hepato_Risk->Ephedrine Yes Hepato_Risk->Amphetamine Yes Synephrine This compound: Low Risk Profile CNS_Risk->Synephrine No CNS_Risk->Caffeine Moderate/ Dose-dependent CNS_Risk->Ephedrine Yes CNS_Risk->Amphetamine Yes

Figure 3: Logical Comparison of Stimulant Safety Profiles

Conclusion

Based on the available experimental data, this compound demonstrates a markedly better safety profile compared to ephedrine and d-amphetamine, particularly concerning cardiovascular and central nervous system effects. This is primarily due to its low affinity for α-1, α-2, β-1, and β-2 adrenergic receptors. While caffeine is generally safe at moderate doses, it can produce cardiovascular and CNS side effects, especially at higher intake levels. In contrast, ephedrine and d-amphetamine carry a higher risk of significant adverse events, including pronounced cardiovascular strain, CNS disturbances, and potential hepatotoxicity. These findings underscore the importance of considering the specific pharmacological properties of each stimulant when evaluating their potential therapeutic use or risk to consumers. Further long-term studies are warranted to continue to affirm the safety of this compound under conditions of chronic use.

References

A Comparative Guide to Citrus Intake Biomarkers: (-)-Synephrine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-synephrine and other key biomarkers for assessing Citrus intake. It is designed to assist researchers in selecting the most appropriate biomarker for their specific study needs by presenting supporting experimental data, detailed methodologies, and clear visual representations of validation workflows.

Introduction

Objective measurement of dietary intake is crucial in nutritional research and clinical studies to understand the association between diet and health outcomes. Self-reported dietary assessments are prone to recall bias and inaccuracies. Biomarkers of food intake offer a more objective alternative. Citrus fruits are a significant source of bioactive compounds, and accurately assessing their consumption is of great interest. This guide evaluates the performance of this compound as a specific biomarker for orange and tangerine intake against broader Citrus biomarkers like proline betaine (B1666868) and flavanone (B1672756) glucuronides.

Biomarker Performance Comparison

The selection of a dietary biomarker depends on its specificity, sensitivity, and the kinetics of its appearance and clearance in biological fluids. The following tables summarize the key performance characteristics of this compound, proline betaine, and flavanone glucuronides.

Table 1: Concentration of Biomarkers in Citrus Juices

BiomarkerOrange JuiceTangerine JuiceGrapefruit JuiceLemon/Lime JuicePomelo Juice
This compound 150 - 420 nmol/mL[1][2][3]150 - 420 nmol/mL[1][2][3]20-100 times lower than orange[1][2][3]20-100 times lower than orange[1][2][3]20-100 times lower than orange[1]
Proline Betaine 140 - 1100 mg/LHighHighHighHigh
Hesperidin HighHighLowModerateLow
Narirutin ModerateModerateHighLowHigh

Table 2: Pharmacokinetic and Performance Characteristics of Citrus Intake Biomarkers in Urine

ParameterThis compoundProline BetaineFlavanone Glucuronides (Hesperetin & Naringenin)
Specificity High for orange and tangerine[1]General Citrus intakeGeneral Citrus intake
Sensitivity High86.3% - 92.2%[2][3][4]Good for acute intake
Time to Max. Concentration (Tmax) ~4 hours post-ingestion[1][2][3]2 - 6 hours post-ingestion~6 hours post-ingestion
Excretion Window Detectable increase for at least 24 hoursMost excreted within 14 hours, but traceable up to 72-96 hours[4]Detectable for up to 48 hours
Matrix UrineUrine, PlasmaUrine, Plasma
Analytical Method LC-MS/MSHILIC-MS/MS, NMRUHPLC-MS/MS

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biomarker studies. The following are summarized protocols for the quantification of this compound, proline betaine, and flavanone glucuronides in human urine.

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is based on a stable isotope dilution analysis (SIDA) for accurate and sensitive quantification.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To a 500 µL aliquot of urine, add 50 µL of an internal standard solution (e.g., d4-phenylephrine).

  • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia and 500 µL of sodium acetate (B1210297) buffer (pH 5.0).

  • Incubate the mixture at 37°C for 12 hours to deconjugate synephrine (B1677852) metabolites.

  • Stop the enzymatic reaction by adding 500 µL of ice-cold methanol.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A phenyl-F5 column is suitable for separation.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for synephrine and the internal standard.

Protocol 2: Quantification of Proline Betaine in Urine by HILIC-MS/MS

This high-throughput method is suitable for large-scale screening.

1. Sample Preparation:

  • Thaw frozen urine samples.

  • Precipitate the matrix by adding 400 µL of acetonitrile containing the stable isotope-labeled internal standard (d9-proline betaine) to 100 µL of urine.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Dilute the supernatant 1:10 with acetonitrile/water (80:20, v/v) before injection.

2. HILIC-MS/MS Analysis:

  • LC System: HPLC or UHPLC system.

  • Column: A BEH amide column is effective for hydrophilic interaction liquid chromatography (HILIC).

  • Mobile Phase: A gradient of (A) acetonitrile with 0.1% formic acid and (B) water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with ESI source in positive mode.

  • MRM Transitions: Monitor specific transitions for proline betaine and its deuterated internal standard.

Protocol 3: Quantification of Flavanone Glucuronides in Urine by UHPLC-MS/MS

This method allows for the analysis of major hesperetin (B1673127) and naringenin (B18129) metabolites.

1. Sample Preparation:

  • Thaw frozen urine samples.

  • To analyze total flavanones (aglycones), perform enzymatic hydrolysis as described in Protocol 1.

  • For direct quantification of glucuronides, dilute the urine sample 1:3 with water.

  • Filter the diluted sample through a 0.2 µm PTFE filter prior to analysis.

2. UHPLC-MS/MS Analysis:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Hypersil Gold).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS System: High-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an ESI source in negative mode.

  • Data Acquisition: Acquire data in full scan mode to identify and quantify various flavanone glucuronide isomers based on their accurate mass and retention times.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in biomarker validation and selection.

experimental_workflow cluster_0 Phase 1: Biomarker Discovery cluster_1 Phase 2: Analytical Method Validation cluster_2 Phase 3: Biomarker Qualification cluster_3 Phase 4: Application start Human Intervention Study (Citrus Consumption) sample_collection Biological Sample Collection (Urine, Plasma) start->sample_collection analytical_profiling Untargeted Metabolomics (LC-MS, NMR) sample_collection->analytical_profiling candidate_identification Putative Biomarker Identification analytical_profiling->candidate_identification method_dev Targeted Assay Development (e.g., LC-MS/MS) candidate_identification->method_dev validation Method Validation (Linearity, Accuracy, Precision) method_dev->validation dose_response Dose-Response Assessment validation->dose_response kinetics Pharmacokinetic Studies (Tmax, Excretion Window) validation->kinetics specificity Specificity Testing (Other Foods) validation->specificity epidemiological Validation in Epidemiological Cohorts dose_response->epidemiological kinetics->epidemiological specificity->epidemiological application Use in Nutritional Studies epidemiological->application

Caption: Experimental workflow for the discovery and validation of a dietary biomarker.

biomarker_selection cluster_0 Research Question cluster_1 Biomarker Choice cluster_2 Recommended Biomarker rq What is the research objective? specific_citrus Intake of a specific citrus type? (e.g., Orange/Tangerine) rq->specific_citrus Specificity general_citrus General citrus consumption? rq->general_citrus Generality synephrine This compound specific_citrus->synephrine proline_betaine Proline Betaine general_citrus->proline_betaine flavanones Flavanone Glucuronides general_citrus->flavanones Also consider

Caption: Decision tree for selecting a Citrus intake biomarker based on the research question.

Conclusion

The validation of this compound as a biomarker provides a specific tool for assessing the intake of oranges and tangerines. Its high specificity makes it invaluable for studies focusing on the health effects of these particular fruits. In contrast, proline betaine serves as a robust biomarker for general Citrus consumption, offering high sensitivity and a reasonably long detection window. Flavanone glucuronides, while also indicative of general Citrus intake, are particularly useful for assessing acute consumption. The choice of biomarker should be guided by the specific research question, with this compound being the preferred option for studies requiring differentiation of orange/tangerine intake from other Citrus fruits. For broader studies on overall Citrus consumption, proline betaine offers a reliable and validated alternative. The detailed protocols provided herein should facilitate the implementation of these biomarker measurements in future research.

References

Comparative transcriptomics of cells treated with (-)-Synephrine vs. norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cellular impacts of (-)-Synephrine and the endogenous catecholamine, norepinephrine (B1679862).

While both this compound and norepinephrine are structurally similar and interact with adrenergic receptors, their downstream effects on gene expression present a nuanced landscape for researchers. This guide provides a comparative overview of their transcriptomic impacts, drawing from available studies to highlight both overlapping and distinct cellular responses. Although a direct head-to-head comparative transcriptomics study is not yet available, this document synthesizes data from individual studies to offer valuable insights into their mechanisms of action.

Key Findings at a Glance

FeatureThis compoundNorepinephrine
Primary Receptor Interaction Adrenergic receptors (alpha and beta)[1]Adrenergic receptors (alpha and beta)[2]
Key Signaling Pathways cAMP/PKA, MAPK, AKT, STAT6[1][3][4][5]cAMP/PKA, MAPK, BMP signaling[6][7][8]
Primary Cellular Responses Modulation of inflammation, cell proliferation, apoptosis, and adipogenesis[1][9]Regulation of neurotransmission, cardiac function, and oncogenic processes[6][8][10]

Comparative Analysis of Gene Expression

The following tables summarize the known gene targets of this compound and norepinephrine, categorized by their primary biological processes. This data is compiled from multiple studies and reflects the current understanding of their individual effects on gene expression.

Table 1: Genes Regulated by this compound
Biological ProcessUpregulated GenesDownregulated GenesCell Type/Model
cAMP/PKA Pathway ADCY3, MAPK1, GNAS, PRKACA, PRKAR2A[3][11]-Human gastrointestinal cells (MNP01, Caco-2)[3]
Cell Proliferation JUN, AKT1[1]CDKN1A[12]Human gastrointestinal and HepG2 cells[1][12]
Inflammation RELA[1]TNF, IL-6, IL-1β, Eotaxin-1[1][5][9]Human gastrointestinal cells, mouse models[1][5][9]
Apoptosis BCL-2, CASP9[12]-Human HepG2 cells[12]
DNA Repair XPC[12]-Human HepG2 cells[12]
Adipogenesis -C/EBPα, C/EBPβ, PPARγ[13]3T3-L1 adipocytes[13]
Table 2: Genes Regulated by Norepinephrine
Biological ProcessUpregulated GenesDownregulated GenesCell Type/Model
Noradrenergic Differentiation Tlx2, Praja2, Dbh, Th, Cart, Htr3a[6]Numbl[6]Mouse neural crest stem cells[6]
Pineal Gland Function Arylalkylamine N-acetyltransferase, CREM, JUNB, FOS[14]-Rat pineal gland[14]
Oncogenicity (PDAC) VIM, CCND1, mTOR, RHOA[10]MMP9[10]Pancreatic ductal adenocarcinoma cells[10]
Cardiac Function Genes in raf-1/MAPK cascade[8]-Rat cardiomyocytes[8]
Synaptic Plasticity GluA1, GluA2[15]-Hippocampal neurons[15]

Signaling Pathways and Mechanisms of Action

Both this compound and norepinephrine exert their effects by binding to adrenergic receptors, which in turn activate intracellular signaling cascades. The primary pathway for both is the G-protein coupled receptor (GPCR) system, leading to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

This compound Signaling

This compound has been shown to activate multiple signaling pathways, including the cAMP/PKA, MAPK, and AKT pathways.[4][11] In some contexts, it also influences the STAT6 pathway, particularly in the regulation of inflammatory responses.[5]

Synephrine_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling This compound This compound Adrenergic Receptor Adrenergic Receptor This compound->Adrenergic Receptor G-Protein G-Protein Adrenergic Receptor->G-Protein STAT6 STAT6 Adrenergic Receptor->STAT6 AC Adenylyl Cyclase G-Protein->AC MAPK MAPK G-Protein->MAPK AKT AKT G-Protein->AKT cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene Expression\n(Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) PKA->Gene Expression\n(Proliferation, Inflammation) Gene Expression\n(Cell Growth, Differentiation) Gene Expression (Cell Growth, Differentiation) MAPK->Gene Expression\n(Cell Growth, Differentiation) Gene Expression\n(Survival, Proliferation) Gene Expression (Survival, Proliferation) AKT->Gene Expression\n(Survival, Proliferation) Gene Expression\n(Eotaxin-1) Gene Expression (Eotaxin-1) STAT6->Gene Expression\n(Eotaxin-1)

Caption: this compound signaling pathways. (Within 100 characters)
Norepinephrine Signaling

Norepinephrine is the prototypical agonist for adrenergic receptors, leading to robust activation of the cAMP/PKA pathway.[7] Its signaling is fundamental to the sympathetic nervous system and plays a critical role in the "fight or flight" response.

Norepinephrine_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Norepinephrine Norepinephrine Adrenergic Receptor Adrenergic Receptor Norepinephrine->Adrenergic Receptor G-Protein G-Protein Adrenergic Receptor->G-Protein AC Adenylyl Cyclase G-Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Expression\n(Neuronal function, Metabolism) Gene Expression (Neuronal function, Metabolism) CREB->Gene Expression\n(Neuronal function, Metabolism)

Caption: Norepinephrine signaling cascade. (Within 100 characters)

Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced studies. Researchers should adapt these protocols to their specific cell types and experimental questions.

Cell Culture and Treatment
  • Cell Lines: Human gastrointestinal cells (MNP01, Caco-2), human hepatic cells (HepG2), or other relevant cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound or norepinephrine at various concentrations. A vehicle control (e.g., DMSO or PBS) is run in parallel.

  • Incubation: Cells are incubated for a predetermined time course (e.g., 6, 12, 24 hours) to assess transcriptomic changes.

RNA Extraction and Gene Expression Analysis (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time quantitative PCR (RT-qPCR) is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

Experimental Workflow

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with This compound or Norepinephrine Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis Data Analysis RT-qPCR->Data Analysis Gene Expression Profile Gene Expression Profile Data Analysis->Gene Expression Profile

Caption: Gene expression analysis workflow. (Within 100 characters)

Conclusion

While both this compound and norepinephrine are agonists of adrenergic receptors, their downstream transcriptomic effects show both convergence and divergence. Both compounds modulate key signaling pathways like cAMP/PKA and MAPK. However, the specific gene expression profiles and resulting physiological outcomes appear to be cell-type and context-dependent. Norepinephrine plays a more defined role in neurotransmission and core physiological regulation, while this compound exhibits a broader range of effects on processes like inflammation and cell proliferation. Further direct comparative transcriptomic studies are warranted to fully elucidate the similarities and differences in their molecular signatures and to better inform their potential therapeutic applications.

References

A Comparative Analysis of (-)-Synephrine's Impact on Rodent vs. Human Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of (-)-synephrine in rodents and humans, supported by experimental data. This compound, the primary protoalkaloid in bitter orange (Citrus aurantium), is a widely consumed ingredient in dietary supplements for weight management and sports performance. Understanding the species-specific differences in its action is crucial for translating preclinical findings to human applications and for ensuring consumer safety.

Key Physiological Effects: A Comparative Overview

This compound exhibits notable differences in its physiological impact between rodent models and human subjects. These differences are particularly evident in cardiovascular effects, metabolic and lipolytic responses, and receptor binding affinities. While animal studies often utilize high doses that elicit significant adrenergic effects, human studies with commonly consumed doses report minimal cardiovascular changes.[1][2][3]

Cardiovascular Effects

In rodent studies, oral administration of this compound has been shown to induce adrenergic effects on the cardiovascular system, including increased blood pressure.[1] These effects are often more pronounced when co-administered with caffeine (B1668208) or during physical activity.[1] However, human clinical trials with typical doses of this compound have generally not reported significant adverse cardiovascular events.[2][4][5] Studies in humans have shown that this compound does not significantly alter heart rate or blood pressure at commonly used doses, nor does it appear to enhance the cardiovascular effects of caffeine.[2][6] This disparity can be partly explained by differences in adrenergic receptor binding and sensitivity between species.[7]

Metabolic and Lipolytic Effects

This compound is reputed for its thermogenic and lipolytic properties. In both rodents and humans, it has been shown to increase metabolic rate and stimulate lipolysis.[5][8] Animal studies have demonstrated that this compound can reduce food intake and weight gain in rats.[8] In vitro studies on rodent adipocytes show a more potent lipolytic effect compared to human adipocytes.[7][9] Human studies have also indicated an increase in resting metabolic rate and fat oxidation, particularly when combined with caffeine.[5] The activation of β-3 adrenergic receptors is considered a key mechanism for these metabolic effects, although the expression and sensitivity of these receptors can vary between species.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, comparing the effects of this compound on key physiological parameters in rodents and humans.

Table 1: Comparative Cardiovascular Effects of this compound

ParameterRodent StudiesHuman StudiesReferences
Blood Pressure Increased at high dosesNo significant change at typical doses[1][2][8]
Heart Rate Variable, can increase at high dosesNo significant change at typical doses[2][8][10]
Cardiovascular Adverse Events Ventricular arrhythmias reported in some animal studiesCase reports exist, but clinical trials with controlled doses show a good safety profile[1][11]

Table 2: Comparative Metabolic and Lipolytic Effects of this compound

ParameterRodent StudiesHuman StudiesReferences
Resting Metabolic Rate IncreasedIncreased[5][12]
Lipolysis More potent stimulation in rodent adipocytesStimulates lipolysis, but to a lesser extent than in rodents[7][9]
Weight Management Reduction in body weight gain observedNon-significant effect on weight loss in some meta-analyses[8][10]

Table 3: Comparative Pharmacokinetics of this compound

ParameterRodent StudiesHuman StudiesReferences
Metabolism Metabolized by monoamine oxidases (MAO-A and MAO-B)Primarily metabolized to m-hydroxymandelic acid and conjugates (sulfate and glucuronide)[13][14][15]
Elimination Half-Life -Approximately 2 hours[15]

Table 4: Adrenergic Receptor Binding Affinity of this compound (Comparative Overview)

Receptor SubtypeRodent TissuesHuman Tissues/CellsReferences
α1-Adrenergic Partial agonistWeak partial agonist[8][16][17]
α2-Adrenergic AntagonistAntagonist[8][16]
β1 & β2-Adrenergic Poor affinityPoor affinity[3][8]
β3-Adrenergic Agonist, more potent than in humansAgonist, but with lower potency[7][8]

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Rodents
  • Animals: Male Sprague-Dawley rats.

  • Procedure: Animals are administered this compound orally via gavage at various doses (e.g., 5, 25, 50 mg/kg). A control group receives the vehicle (e.g., water).

  • Measurements: Blood pressure and heart rate are continuously monitored using telemetry implants or tail-cuff plethysmography at baseline and for several hours post-administration.

  • Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and compared between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).

Human Clinical Trial for Cardiovascular Safety Assessment
  • Participants: Healthy adult male and female volunteers.

  • Design: A randomized, double-blind, placebo-controlled crossover study.

  • Procedure: Participants receive a single oral dose of this compound (e.g., 50 mg) or a placebo. After a washout period (e.g., 1 week), they receive the other treatment.

  • Measurements: Heart rate, systolic and diastolic blood pressure, and electrocardiogram (ECG) are recorded at baseline and at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-ingestion.

  • Data Analysis: The changes in cardiovascular parameters from baseline are compared between the this compound and placebo treatments using a paired t-test or repeated measures ANOVA.

In Vitro Lipolysis Assay in Adipocytes
  • Cell Source: Isolated primary adipocytes from the epididymal fat pads of rats or from human subcutaneous adipose tissue obtained during elective surgery.

  • Procedure: Adipocytes are incubated with various concentrations of this compound (e.g., 10⁻⁸ to 10⁻³ M) in a buffer solution. A positive control (e.g., isoproterenol) and a negative control (buffer only) are included.

  • Measurement: The amount of glycerol (B35011) released into the incubation medium, an indicator of lipolysis, is measured using a colorimetric or fluorometric assay.

  • Data Analysis: The concentration-response curves for glycerol release are plotted, and the EC50 values (the concentration that produces 50% of the maximal response) are calculated to compare the lipolytic potency of this compound between species.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Synephrine (B1677852) Synephrine Beta3_AR β3-Adrenergic Receptor Synephrine->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Lipolysis Lipolysis (Glycerol + FFAs) Triglycerides->Lipolysis Hydrolyzes

Caption: Signaling pathway of this compound-induced lipolysis via β3-adrenergic receptor activation.

Experimental_Workflow cluster_rodent Rodent Model cluster_human Human Clinical Trial Rodent_Admin Oral Gavage This compound or Vehicle Rodent_Monitor Cardiovascular Monitoring (Telemetry/Tail-cuff) Rodent_Admin->Rodent_Monitor Rodent_Tissue Adipose Tissue Collection Rodent_Admin->Rodent_Tissue Comparative_Analysis Comparative Data Analysis Rodent_Monitor->Comparative_Analysis Rodent_Lipolysis In Vitro Lipolysis Assay (Adipocytes) Rodent_Tissue->Rodent_Lipolysis Rodent_Lipolysis->Comparative_Analysis Human_Admin Oral Administration This compound or Placebo Human_Monitor Cardiovascular Monitoring (BP, HR, ECG) Human_Admin->Human_Monitor Human_Metabolism Metabolic Rate Measurement (Indirect Calorimetry) Human_Admin->Human_Metabolism Human_Blood Blood Sampling (Pharmacokinetics) Human_Admin->Human_Blood Human_Monitor->Comparative_Analysis Human_Metabolism->Comparative_Analysis

Caption: Experimental workflow for comparative analysis of this compound effects in rodents and humans.

Conclusion

The physiological effects of this compound exhibit significant species-dependent differences between rodents and humans. While rodent models are valuable for initial toxicological and mechanistic studies, direct extrapolation of cardiovascular effects to humans should be approached with caution, especially concerning dosage. Human studies at commonly consumed doses suggest a favorable safety profile for this compound, particularly concerning cardiovascular parameters. The metabolic and lipolytic effects are observed in both species, though the potency appears greater in rodents. These differences are likely attributable to variations in adrenergic receptor subtypes and their densities, as well as metabolic pathways. For drug development professionals, these findings underscore the importance of conducting well-designed human clinical trials to validate preclinical data and accurately assess the safety and efficacy of this compound-containing products.

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Synephrine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Synephrine, a biogenic amine commonly used in research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Understanding the Compound and Associated Hazards

This compound, like many alkaloids, requires careful handling. Safety Data Sheets (SDS) for synephrine (B1677852) and its salts classify it as a hazardous substance. Key hazards include:

  • Acute oral toxicity : Harmful if swallowed.[1]

  • Skin and eye irritation : Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory irritation : May cause respiratory irritation.[1][2]

  • Aquatic toxicity : Toxic to aquatic life.

Due to these potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]

II. Procedural Steps for Proper Disposal

The disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[4] The following steps provide a general framework for its safe disposal in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]

  • Solid Waste:

    • Place pure this compound powder, contaminated weighing papers, gloves, and other solid materials into a dedicated, clearly labeled hazardous waste container.[3]

    • The container must be made of a compatible material (e.g., polyethylene (B3416737) or polypropylene) and have a secure, tightly fitting lid.[4][5]

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[3]

    • Do not mix with incompatible waste streams. As a general rule, keep halogenated and non-halogenated solvent wastes separate.[5]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[3]

3. Labeling: Clearly and accurately label all hazardous waste containers with the following information:[3]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity or concentration of the waste

  • The date of accumulation

  • The name and contact information of the responsible researcher or laboratory

4. Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.[3] This area should be:

  • Away from general laboratory traffic.

  • Segregated from incompatible materials.[6]

  • In a cool, dry, and well-ventilated location.[4]

5. Final Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[7][8]

  • Do not attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and equipped to do so and it is permitted by your institution's policies.

  • Contact your EHS office to arrange for the pickup and disposal of the waste.

III. Spill Cleanup Procedures

In the event of a spill, follow these procedures:

  • Minor Spills (Dry):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust.[4]

    • Carefully sweep or vacuum up the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[4]

    • Place the collected residue in a sealed, labeled container for disposal as hazardous waste.[4]

    • Wash the spill area with soap and water.[4]

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Wash the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

IV. Data Presentation and Experimental Protocols

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Preparation & Identification cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: (Powder, Contaminated Paper/Gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste: (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container (Compatible, Sealed) solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (Leak-proof) liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange Pickup with Institutional EHS or Licensed Waste Contractor storage->disposal end End: Waste Disposed disposal->end

References

Essential Safety and Logistical Information for Handling (-)-Synephrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides comprehensive, immediate safety and logistical information for the handling of (-)-Synephrine, a protoalkaloid amine. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.

This compound is classified as a hazardous substance and an irritant. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the implementation of appropriate personal protective equipment (PPE) and handling protocols is crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory to protect against dust and splashes.[1][4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[1] Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coatShould be fully buttoned to provide a barrier against accidental spills.[1]
Respiratory Protection NIOSH-approved respiratorNot generally required under normal use with adequate ventilation.[1] However, if dust or aerosols are generated, a respirator is necessary.[1][4][5]
Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[6] Therefore, it is essential to handle this compound with care and always use the recommended personal protective equipment to minimize any potential exposure.

Operational Plan for Safe Handling

Proper handling and storage are critical to prevent accidents and maintain the integrity of this compound.

1. Preparation:

  • Before handling, ensure all necessary PPE is donned correctly.[1]

  • Thoroughly read the Safety Data Sheet (SDS) for this compound.[1]

  • Ensure a safety shower and eye wash station are accessible.[7]

2. Ventilation:

  • Work in a well-ventilated area.[1][5]

  • For handling powdered forms or creating solutions that may generate dust or aerosols, it is highly recommended to work within a chemical fume hood.[1][4]

3. Weighing and Transfer:

  • When weighing the substance, do so carefully to minimize dust generation.[1]

  • Use appropriate tools for transfers to avoid spills.[1]

4. General Handling Practices:

  • Avoid all personal contact, including inhalation.[5]

  • Do not eat, drink, or smoke while handling the compound.[5]

  • Avoid contact with incompatible materials.[5]

  • Keep the container tightly closed when not in use.[2][8]

5. After Handling:

  • Wash hands thoroughly with soap and water after handling.[1][5]

  • Launder contaminated clothing separately before reuse.[5]

Storage Plan

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials and foodstuff containers.[2][5]

  • The storage area should be secure and accessible only to authorized personnel.[1]

  • Protect containers from physical damage and check regularly for leaks.[5]

Emergency Procedures

SituationFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Seek medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Seek medical attention.[1]
Spill Small Spill: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1] Clean the area with soap and water.[1] Large Spill: Evacuate the area. Contact your institution's environmental health and safety department.[1]

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.[1]

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound waste".[1]

  • Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.[1]

  • Collection: Arrange for waste collection through your institution's hazardous waste management program.[1]

  • Prohibition: Do not dispose of this compound down the drain or in the regular trash.[1]

Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Synephrine_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Workspace (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer Compound handling_weigh->handling_transfer post_clean Clean Workspace handling_transfer->post_clean disposal_collect Collect Waste in Labeled Container handling_transfer->disposal_collect post_wash Wash Hands post_clean->post_wash disposal_pickup Arrange for Hazardous Waste Pickup disposal_store Store in Designated Area disposal_collect->disposal_store disposal_store->disposal_pickup

Caption: Experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Synephrine
Reactant of Route 2
Reactant of Route 2
(-)-Synephrine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。